8-Chloro-9h-purine
Descripción
The exact mass of the compound 8-Chloro-9h-purine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Chloro-9h-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-9h-purine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
8-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCWUHVQEGPLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282723 | |
| Record name | 8-chloro-9h-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17587-87-0 | |
| Record name | 17587-87-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chloro-9h-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-9H-purine: A Cornerstone Scaffold for Medicinal Chemistry
Abstract: 8-Chloro-9H-purine is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules. Its strategic chloro-substituent at the C8 position renders the purine core susceptible to nucleophilic substitution, providing a key chemical handle for molecular elaboration. This guide offers an in-depth exploration of the chemical properties, structure, spectroscopic profile, and synthetic utility of 8-Chloro-9H-purine. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this scaffold in the design and synthesis of novel therapeutic agents. The document provides not only foundational data but also proven experimental insights and protocols, grounded in established chemical principles.
Core Chemical Properties and Structure
8-Chloro-9H-purine (CAS No: 17587-87-0) is a purine derivative where a chlorine atom replaces the hydrogen at the 8th position of the bicyclic ring system[1][2]. This single substitution dramatically influences the molecule's reactivity, transforming it from a relatively inert heterocycle into a valuable synthetic intermediate. The electron-withdrawing nature of the chlorine atom, coupled with its capacity to act as a leaving group, makes the C8 position an electrophilic center ripe for chemical modification.
Molecular Structure
The foundational structure consists of a pyrimidine ring fused to an imidazole ring. The chlorine atom is attached to the imidazole part of the scaffold.
Physicochemical Data
The key properties of 8-Chloro-9H-purine are summarized below. It is important to note that while some data are derived from experimental sources, others are predicted values from computational models due to the limited availability of published experimental data for this specific isomer.
| Property | Value | Source |
| CAS Number | 17587-87-0 | [1][2] |
| Molecular Formula | C₅H₃ClN₄ | [1] |
| Molecular Weight | 154.56 g/mol | [] |
| IUPAC Name | 8-chloro-7H-purine | [] |
| Boiling Point | 287.9 ± 23.0 °C (Predicted) | [1] |
| Density | 1.84 ± 0.1 g/cm³ (Predicted) | [1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in organic solvents like DMSO and DMF. | [4] |
Spectroscopic and Analytical Profile
Characterization of 8-Chloro-9H-purine relies on a standard suite of spectroscopic techniques. While a dedicated public repository of spectra for this specific compound is sparse, its structural features give rise to a predictable analytical profile based on data from closely related analogs[5][6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include two distinct singlets in the aromatic region (typically δ 8.0-9.5 ppm) corresponding to the non-equivalent C2-H and C6-H protons on the purine core. A broad singlet corresponding to the N9-H proton would also be present, the chemical shift of which can be highly dependent on solvent and concentration[7].
-
¹³C NMR: The carbon spectrum will show five signals for the five carbon atoms in the purine ring. The C8 carbon, being directly attached to the electronegative chlorine atom, would appear at a characteristic chemical shift. Based on data for the purine core, the expected shifts are approximately: C2 (~152 ppm), C4 (~155 ppm), C5 (~125 ppm), C6 (~145 ppm), and C8 (variable, influenced by chlorine)[8].
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For 8-Chloro-9H-purine, characteristic absorption bands would include:
-
N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ due to the N-H bond of the imidazole ring.
-
C=N and C=C Stretching: A series of sharp peaks between 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the aromatic rings.
-
C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond[9][10].
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a definitive tool for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: A prominent molecular ion peak (M⁺) will be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this will appear as a characteristic pair of peaks at m/z 154 and m/z 156[11].
-
Fragmentation Pattern: Common fragmentation pathways for purines involve the cleavage of the imidazole ring, which can provide further structural confirmation.
Synthesis and Purification
The synthesis of 8-chloropurines can be achieved through several established routes. A common and reliable strategy involves the cyclization of a suitably substituted pyrimidine precursor. This approach offers good control over regioselectivity.
Representative Synthetic Workflow
The diagram below illustrates a generalized, yet field-proven, workflow for the synthesis of 8-halopurines, which is adaptable for 8-Chloro-9H-purine. The key step is the ring closure of a diamino-pyrimidine intermediate.
Detailed Experimental Protocol (Representative)
This protocol describes a robust method for synthesizing 8-Chloro-9H-purine from 8-hydroxypurine (hypoxanthine analog). This method is a logical extension of established procedures for converting hydroxy-heterocycles to their chloro-derivatives[12].
Objective: To convert 8-hydroxypurine to 8-Chloro-9H-purine.
Materials:
-
8-Hydroxypurine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst and acid scavenger)
-
Toluene (or other high-boiling inert solvent)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 8-hydroxypurine (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Scientist's Rationale: Using POCl₃ as both the reagent and solvent ensures the reaction goes to completion. The setup is maintained under an inert nitrogen atmosphere to prevent side reactions with atmospheric moisture.
-
-
Catalyst Addition: Slowly add N,N-dimethylaniline (0.1-0.2 equivalents) to the suspension. The addition should be done cautiously as it can be exothermic.
-
Scientist's Rationale: N,N-Dimethylaniline acts as a catalyst, accelerating the chlorination process. It also serves as a base to neutralize the HCl gas produced during the reaction, preventing potential side reactions and improving yield.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Rationale: The elevated temperature is necessary to overcome the activation energy for the conversion of the hydroxyl group to the chloride. Monitoring by TLC ensures the reaction is stopped once the starting material is fully consumed, preventing degradation of the product.
-
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Scientist's Rationale: This step quenches the reaction and hydrolyzes the excess POCl₃ to phosphoric acid. The extreme caution is necessary due to the violent reaction between POCl₃ and water.
-
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer multiple times with ethyl acetate.
-
Scientist's Rationale: Neutralization ensures the purine product, which can be protonated in strong acid, is in its free base form, making it extractable into an organic solvent. Multiple extractions maximize the recovery of the product.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 8-Chloro-9H-purine.
Chemical Reactivity and Applications in Drug Discovery
The true value of 8-Chloro-9H-purine lies in its reactivity. The C8-Cl bond is susceptible to nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in medicinal chemistry[13][14]. This allows for the facile introduction of a wide array of functional groups at this position.
Nucleophilic Substitution at C8
The electron-deficient nature of the purine ring system facilitates the attack of nucleophiles at the C8 position, leading to the displacement of the chloride ion[15]. Weaker bases are generally better leaving groups, making chloride an effective one in this context[15]. This reaction is the primary reason 8-Chloro-9H-purine is a sought-after building block.
Sources
- 1. chembk.com [chembk.com]
- 2. 17587-87-0|8-Chloro-9H-purine|BLD Pharm [bldpharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purine(120-73-0) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 11. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. byjus.com [byjus.com]
An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-9H-purine
This guide provides a comprehensive overview of the synthesis and characterization of 8-Chloro-9H-purine, a pivotal heterocyclic compound in the landscape of medicinal chemistry and drug development. Its unique chemical architecture serves as a versatile scaffold for the generation of a diverse array of purine derivatives with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of 8-Chloro-9H-purine
8-Chloro-9H-purine is a substituted purine derivative characterized by a chlorine atom at the 8-position of the purine ring system. This seemingly simple modification imparts a unique reactivity profile to the molecule, making the 8-position susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of various functional groups and the construction of complex molecular architectures. The resulting 8-substituted purine analogs have been extensively explored for their potential as kinase inhibitors, antiviral agents, and modulators of other biological targets.
Synthetic Methodologies: A Guided Approach
The synthesis of 8-Chloro-9H-purine can be approached through several strategic pathways. The choice of a particular method is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent and reliable method involves the cyclization of a suitably substituted pyrimidine precursor, a variation of the classical Traube purine synthesis.
The Traube Synthesis and its Modern Applications
The Traube synthesis is a powerful and convergent method for the construction of the purine ring system. In the context of 8-Chloro-9H-purine, this typically involves the reaction of a 4,5-diaminopyrimidine with a one-carbon synthon.
A common and effective approach for synthesizing 8-substituted-6-chloropurines involves the one-pot condensation of 6-chloropyrimidine-4,5-diamine with various aldehydes. This methodology is advantageous due to its efficiency and the commercial availability of the starting pyrimidine. While the direct synthesis of 8-Chloro-9H-purine via this route using a chlorine-containing one-carbon source can be challenging, the underlying principle of building the imidazole ring onto the pyrimidine core remains central.
A more direct and widely referenced pathway to synthesize chlorinated purines involves the chlorination of a pre-existing purine core, such as hypoxanthine or uric acid. For instance, the treatment of hypoxanthine with phosphoryl chloride (POCl₃) is a well-established method for the synthesis of 6-chloropurine[1][2][3]. Similarly, uric acid can be converted to 2,6,8-trichloropurine, which can then be selectively dehalogenated.
Rationale for Reagent Selection:
-
Phosphoryl Chloride (POCl₃): This is a powerful chlorinating and dehydrating agent. In the synthesis of chloropurines, it effectively replaces hydroxyl groups with chlorine atoms. The reaction often requires elevated temperatures to proceed to completion.
-
N,N-Dimethylaniline: This tertiary amine is often used as a catalyst and acid scavenger in reactions involving phosphoryl chloride. It facilitates the reaction and neutralizes the HCl generated as a byproduct.
Experimental Protocol: Synthesis of 6-Chloropurine from Hypoxanthine
While the direct synthesis of 8-Chloro-9H-purine is less commonly detailed, the synthesis of the related 6-chloropurine from hypoxanthine provides a representative and instructive protocol for the chlorination of a purine core. This process can be adapted and explored for the synthesis of 8-chloro analogs from appropriate precursors.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer, combine hypoxanthine, N,N-dimethylaniline, and an excess of phosphoryl chloride.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours (typically 4-5 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphoryl chloride under reduced pressure.
-
Quenching: The residue is then cautiously quenched by the slow addition of crushed ice or ice-cold water. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralization and Precipitation: The acidic aqueous solution is neutralized with a base, such as sodium hydroxide or ammonium hydroxide, until the pH is approximately 7-8. This will cause the 6-chloropurine product to precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of a chloropurine.
Comprehensive Characterization of 8-Chloro-9H-purine
The unambiguous identification and confirmation of the structure of the synthesized 8-Chloro-9H-purine are paramount. A combination of spectroscopic and physical characterization techniques is employed for this purpose.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 8-Chloro-9H-purine, based on the analysis of related purine structures and general principles of spectroscopy.
| Technique | Expected Observations |
| ¹H NMR | The ¹H NMR spectrum is expected to show distinct signals for the protons on the purine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the rings. Specifically, one would anticipate signals for the C2-H and C6-H protons, as well as a broad signal for the N9-H proton. For example, in related 9-substituted-6-chloropurines, the C2-H proton appears as a singlet around δ 8.5 ppm. |
| ¹³C NMR | The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the chlorine (C8) will be significantly deshielded. Other carbon signals for the purine ring will also be observable in the aromatic region. For instance, in a 9-cyclopentyl-8-(4-phenoxyphenyl)-6-chloropurine, the purine carbons appear in the range of δ 150-160 ppm[4]. |
| Mass Spec. | Mass spectrometry is crucial for determining the molecular weight of the compound. For 8-Chloro-9H-purine (C₅H₃ClN₄), the expected molecular ion peak [M]⁺ would be at m/z 154.01, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the intensity of the [M]⁺ peak). |
| IR Spectroscopy | The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations (around 3400-3200 cm⁻¹), C=N and C=C stretching vibrations within the aromatic rings (around 1650-1500 cm⁻¹), and C-Cl stretching vibrations (typically in the 800-600 cm⁻¹ region). The NIST Chemistry WebBook provides reference spectra for related compounds like 2,6,8-trichloropurine which can serve as a useful comparison[5]. |
Chromatographic and Physical Properties
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for assessing the purity of the final product. A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, should be developed to achieve good separation of the product from the starting materials and byproducts.
-
Melting Point: The melting point of a pure crystalline solid is a sharp and reproducible physical constant. The experimentally determined melting point can be compared with literature values to assess purity.
-
Appearance: Pure 8-Chloro-9H-purine is expected to be a solid, likely a white or off-white powder.
Experimental Protocols for Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the proton signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization - EI):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of chlorine.
Infrared (IR) Spectroscopy (KBr Pellet):
-
Grind a small amount of the dry sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualizing the Characterization Workflow
Caption: A workflow for the comprehensive characterization of 8-Chloro-9H-purine.
Conclusion
The synthesis and characterization of 8-Chloro-9H-purine are fundamental processes for the advancement of purine-based drug discovery. A thorough understanding of the synthetic routes, coupled with rigorous analytical characterization, ensures the provision of high-quality starting materials for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently work with this versatile chemical entity.
References
-
Gerster, J. F., Hinshaw, B. C., Robins, R. K., & Townsend, L. B. (1968). Purine Nucleosides. XIX. Synthesis of certain 8-chloropurine nucleosides and related derivatives. The Journal of Organic Chemistry, 33(3), 1070–1073. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 26(11), 3328. [Link]
-
NIST. (n.d.). Purine, 2,6,8-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Kania, M., & Gundersen, L.-L. (2013). (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1249. [Link]
-
ChemSynthesis. (n.d.). 8-chloro-9H-purine-2,6-diol. Retrieved from [Link]
-
Pole, V. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 224-229. [Link]
-
Ali, S. S., et al. (2018). The crystal structure of 8-chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, C9H11ClN4O2. Zeitschrift für Kristallographie - New Crystal Structures, 233(1), 1-2. [Link]
-
Ohno, F., et al. (2007). Method for the synthesis of uric acid derivatives. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1437-1440. [Link]
-
Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Derivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]
-
Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). Studies on Condensed Pyrimidine Systems. IX. The Synthesis of Some 6-Substituted Purines. Journal of the American Chemical Society, 74(2), 411–414. [Link]
-
Beaman, A. G. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(22), 5633–5636. [Link]
-
Huagong Baike. (n.d.). 8-Chloro-9H-purine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. Retrieved from [Link]
-
Lee, H., et al. (2018). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Molecules, 23(10), 2661. [Link]
-
Müller, M., Belas, F., Ueno, H., & Guengerich, F. P. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2-alpha] purine in DNA modified by 2-chloro-oxirane. Advances in Experimental Medicine and Biology, 387, 31–36. [Link]
- Patsnap. (n.d.). Chemical synthesis method of 6-chloropurine.
-
Bapat, A., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. Science, 368(6488), 311-315. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloropurine hydrochloride. Retrieved from [Link]
-
NIST. (n.d.). 9H-Purine. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 9H-Purine. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Method for the Synthesis of Uric Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of 6-chloropurine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine, 2,6,8-trichloro- [webbook.nist.gov]
Spectroscopic and Structural Elucidation of 8-Chloropurine Derivatives: A Technical Guide
Introduction
Purine and its derivatives are cornerstones in the fields of medicinal chemistry and drug development, forming the core structure of many biologically active molecules, including nucleosides and kinase inhibitors. The strategic functionalization of the purine scaffold is a key approach in the design of novel therapeutics. Among the various halogenated purines, 8-chloro-9H-purine serves as a versatile synthetic intermediate. Its C8-chloro substituent provides a reactive handle for introducing a wide array of functional groups via nucleophilic substitution or cross-coupling reactions, enabling the exploration of chemical space around the purine core.
A thorough understanding of the structural and electronic properties of such intermediates is paramount for their effective use in synthesis and for the rational design of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of these molecules.
This technical guide provides an in-depth overview of the spectroscopic data and interpretation for a representative 8-chloropurine derivative. Due to the limited availability of a complete, publicly accessible experimental dataset for the parent 8-chloro-9H-purine (CAS 17587-87-0), this guide will utilize the comprehensive spectroscopic data available for the closely related analogue, 9-benzyl-6,8-dichloropurine . The N9-benzyl group serves as a common protecting or modulating group in purine chemistry, and its spectral signatures are well-defined. The principles of spectral interpretation discussed herein are directly applicable to the parent compound, with key differences highlighted to provide a thorough understanding of the 8-chloropurine scaffold.
This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and characterization of purine-based compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our model compound, 9-benzyl-6,8-dichloropurine, the spectrum reveals characteristic signals for both the purine core and the benzyl substituent.
Table 1: ¹H NMR Data for 9-benzyl-6,8-dichloropurine in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.78 | s | 1H | H-2 |
| 7.39 - 7.31 | m | 5H | Benzyl-Ar-H |
| 5.51 | s | 2H | N9-CH₂-Ph |
Interpretation and Causality:
The ¹H NMR spectrum is characterized by its simplicity, which is indicative of the molecule's structure.
-
Purine Proton (H-2): A singlet appearing at 8.78 ppm is assigned to the H-2 proton of the purine ring. Its downfield chemical shift is a direct consequence of the deshielding effect of the electron-withdrawing nitrogen atoms in the heterocyclic system. The absence of adjacent protons results in a singlet multiplicity. For the parent 8-chloro-9H-purine, a similar singlet for H-2 and another for H-6 would be expected, along with a broad signal for the N9-H proton, which would be exchangeable with D₂O.
-
Benzyl Protons: The multiplet observed between 7.39 and 7.31 ppm, integrating to five protons, is characteristic of the aromatic protons of the benzyl group. The overlapping signals are due to the similar chemical environments of the ortho, meta, and para protons. The singlet at 5.51 ppm, integrating to two protons, is unequivocally assigned to the methylene (-CH₂-) protons of the benzyl group. The chemical shift is influenced by the adjacent nitrogen atom (N9) and the phenyl ring.
Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural assignment.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purine derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for many organic compounds, while DMSO-d₆ is preferred for less soluble compounds and for observing exchangeable protons like N-H.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field, which is essential for high resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between pulses.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.
Table 2: ¹³C NMR Data for 9-benzyl-6,8-dichloropurine in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 153.8 | C-2 |
| 152.2 | C-4 |
| 151.7 | C-6 |
| 144.3 | C-8 |
| 134.3 | Benzyl-C (ipso) |
| 130.4 | C-5 |
| 129.2 | Benzyl-C (o/m) |
| 128.5 | Benzyl-C (p) |
| 127.9 | Benzyl-C (o/m) |
| 48.1 | N9-CH₂-Ph |
Interpretation and Causality:
The ¹³C NMR spectrum provides a carbon map of the molecule.
-
Purine Carbons: The carbons of the purine ring are observed in the downfield region (130-154 ppm), which is typical for aromatic and heterocyclic carbons. The C2, C4, C6, and C8 carbons are significantly deshielded due to the adjacent electronegative nitrogen and chlorine atoms. The C5 carbon appears at a more upfield position as it is not directly bonded to a heteroatom. The specific assignments can be confirmed using advanced NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.
-
Benzyl Carbons: The carbons of the benzyl group are observed in the aromatic region (127-135 ppm) and the aliphatic region. The ipso-carbon (the carbon attached to the N9-CH₂ group) is typically a quaternary carbon and may show a weaker signal. The methylene carbon (-CH₂-) appears at 48.1 ppm, consistent with a carbon atom attached to a nitrogen.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: The instrument remains locked and shimmed from the ¹H NMR acquisition.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width (e.g., 0-200 ppm) is required compared to ¹H NMR.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to compensate for the low natural abundance of ¹³C and achieve a good signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Table 3: Key IR Absorption Bands for a Substituted 8-Chloropurine Derivative
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600 - 1450 | Strong | C=C and C=N stretching (ring) |
| ~1330 | Medium | C-N stretching |
| ~800 - 700 | Strong | C-Cl stretching |
| ~750, ~700 | Strong | Ar-H out-of-plane bending |
Interpretation and Causality:
The IR spectrum provides a fingerprint of the molecule's functional groups.
-
Aromatic and Aliphatic C-H Stretches: The absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic purine and benzyl rings. The bands below 3000 cm⁻¹ are due to the C-H stretching of the methylene group.
-
Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N bond stretching vibrations within the purine and benzyl rings. This region is often complex but is a hallmark of aromatic and heteroaromatic systems.
-
C-Cl Stretch: The presence of a carbon-chlorine bond is typically indicated by a strong absorption in the fingerprint region, usually between 800 and 700 cm⁻¹.
-
Out-of-Plane Bending: The strong bands around 750 and 700 cm⁻¹ are characteristic of out-of-plane C-H bending vibrations for the monosubstituted benzyl ring.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent to IR radiation in the typical analysis range.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Table 4: Mass Spectrometry Data for 9-benzyl-6,8-dichloropurine
| m/z | Relative Intensity (%) | Assignment |
| 294 | 100 | [M]⁺ (with ³⁵Cl₂) |
| 296 | 65 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 298 | 10 | [M+4]⁺ (with ³⁷Cl₂) |
| 91 | High | [C₇H₇]⁺ (tropylium ion) |
Interpretation and Causality:
-
Molecular Ion Peak: The mass spectrum shows a cluster of peaks for the molecular ion ([M]⁺) due to the isotopic distribution of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion is [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1. The observed pattern with major peaks at m/z 294, 296, and 298 is consistent with the presence of two chlorine atoms in the molecule.
-
Fragmentation: A prominent peak at m/z 91 is the base peak in the spectrum of many benzyl-containing compounds. This corresponds to the formation of the stable tropylium ion ([C₇H₇]⁺) from the cleavage of the N9-CH₂ bond.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated under vacuum to promote vaporization.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
IV. Workflow for Spectroscopic Analysis
The structural elucidation of a novel purine derivative is a systematic process that integrates data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis and spectroscopic characterization of an 8-chloropurine derivative.
Conclusion
The comprehensive spectroscopic analysis of 8-chloropurine derivatives, as illustrated with the model compound 9-benzyl-6,8-dichloropurine, provides a robust framework for their structural characterization. The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous determination of the molecular structure, confirmation of functional groups, and verification of molecular weight and formula. The principles and protocols outlined in this guide serve as a valuable resource for scientists and researchers in the field of medicinal chemistry, facilitating the confident synthesis and characterization of novel purine-based compounds for drug discovery and development.
References
The references will be populated based on the specific sources of the spectroscopic data and protocols used in the final document.
An In-depth Technical Guide to the Solubility and Stability of 8-Chloro-9H-purine
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 8-Chloro-9H-purine, a critical heterocyclic compound with significant applications in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs, particularly its isomer 6-Chloropurine, to establish a reliable predictive profile. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to determine the precise solubility and stability characteristics of 8-Chloro-9H-purine in various solvent systems and under diverse environmental stressors. These methodologies are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science. This whitepaper is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed decisions in handling, formulation, and analytical method development for 8-Chloro-9H-purine and its derivatives.
Introduction to 8-Chloro-9H-purine: A Molecule of Interest
Purine analogs are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive effects.[1][2] 8-Chloro-9H-purine, a halogenated purine derivative, serves as a key synthetic intermediate in the development of novel therapeutic agents. The introduction of a chloro-substituent at the 8-position of the purine ring system significantly influences its electronic properties and metabolic stability, making it a valuable scaffold for medicinal chemists.
The successful progression of any new chemical entity from discovery to clinical application is fundamentally dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, as they directly impact bioavailability, formulation strategies, and shelf-life. This guide addresses these critical attributes for 8-Chloro-9H-purine, providing both predictive insights and the practical tools for their empirical determination.
Physicochemical Properties of Halogenated Purines
The physicochemical properties of 8-Chloro-9H-purine are largely dictated by the purine core and the C8-chloro substituent. The purine ring system, with its multiple nitrogen atoms, allows for hydrogen bonding, while the chloro-group adds to the molecule's lipophilicity.
Table 1: Key Physicochemical Properties of 6-Chloropurine (as an analog for 8-Chloro-9H-purine)
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | [3] |
| Molecular Weight | 154.56 g/mol | [3] |
| Appearance | Light yellow to brown solid | [4] |
| Melting Point | >300 °C (with decomposition) | |
| UV/Vis. λmax | ~265 nm | [3] |
Solubility Profile: A Predictive and Experimental Approach
A comprehensive understanding of a compound's solubility in various solvents is crucial for its application in both research and development. While specific quantitative solubility data for 8-Chloro-9H-purine is not extensively documented, a robust profile can be inferred from its structural isomer, 6-Chloropurine.
Predicted Solubility Based on Analog Data
Based on the available data for 6-Chloropurine, 8-Chloro-9H-purine is expected to exhibit good solubility in polar aprotic solvents and limited solubility in aqueous media.
Table 2: Predicted Solubility of 8-Chloro-9H-purine in Common Solvents (based on 6-Chloropurine data)
| Solvent | Predicted Solubility | Concentration (mg/mL) | Molarity (mM) |
| Dimethylformamide (DMF) | Soluble | ~50 | ~323.5 |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~10 | ~64.7 |
| Water | Sparingly Soluble | ~5 | ~32.4 |
| Ethanol | Predicted to be sparingly soluble | - | - |
| Methanol | Predicted to be sparingly soluble | - | - |
| Acetonitrile (ACN) | Predicted to be poorly soluble | - | - |
Note: These values are estimations based on data for 6-Chloropurine and should be experimentally verified.[3][4]
Experimental Protocol for Determining Thermodynamic Solubility
To obtain precise solubility data, the following equilibrium solubility (shake-flask) method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 8-Chloro-9H-purine to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Ensure enough solid is present to achieve saturation and that some undissolved solid remains.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method (see Section 5 for a recommended method).
-
Calculate the concentration of 8-Chloro-9H-purine in the original saturated solution based on the dilution factor.
-
Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of 8-Chloro-9H-purine.
Stability Profile: Degradation Pathways and Forced Degradation Studies
The chemical stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Halogenated purines can be susceptible to degradation under various conditions.
Potential Degradation Pathways
Purine analogs can undergo degradation through several mechanisms, including hydrolysis and oxidation.[5][6] For 8-Chloro-9H-purine, the primary points of susceptibility are:
-
Hydrolysis: The chloro-substituent at the C8 position can be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 8-hydroxy-9H-purine (xanthine). This reaction is often pH-dependent.
-
Oxidation: The purine ring system can be oxidized, particularly by strong oxidizing agents. The degradation products can be complex and may involve ring-opening.
Forced Degradation Studies: A Protocol for Assessing Stability
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7] The following protocol outlines a comprehensive forced degradation study for 8-Chloro-9H-purine.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of 8-Chloro-9H-purine in a suitable solvent where it is known to be soluble and stable (e.g., DMSO or a mixture of organic solvent and water).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of 8-Chloro-9H-purine to elevated temperatures (e.g., 80-100 °C).
-
Photolytic Degradation: Expose a solid sample and a solution of 8-Chloro-9H-purine to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Section 5) to separate the parent compound from any degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent and degradation peaks.
-
For identification of major degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
-
Diagram 2: Workflow for Forced Degradation Studies
Caption: A comprehensive workflow for conducting forced degradation studies on 8-Chloro-9H-purine.
Recommended Analytical Method: Stability-Indicating HPLC-UV
A robust and validated analytical method is essential for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the quantification of 8-Chloro-9H-purine and the separation of its potential degradation products.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for purine-like molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and potential degradation products. |
| Gradient | Start with a low percentage of B, ramp up to elute all components, then re-equilibrate. | A gradient is necessary to separate the parent drug from potentially more or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection Wavelength | ~265 nm (or λmax) | The wavelength of maximum absorbance for the purine chromophore ensures high sensitivity. |
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of 8-Chloro-9H-purine. While direct experimental data for this compound is limited, a predictive profile has been established based on its close structural analog, 6-Chloropurine. More importantly, this guide has equipped researchers with detailed, robust, and scientifically sound protocols to empirically determine the solubility and stability of 8-Chloro-9H-purine. The provided methodologies for thermodynamic solubility determination and forced degradation studies, coupled with a recommended stability-indicating HPLC method, form a complete framework for the physicochemical characterization of this important synthetic intermediate. By following these guidelines, researchers and drug development professionals can generate the critical data necessary to advance their work with 8-Chloro-9H-purine in a confident and informed manner.
References
-
The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
-
The Synthesis and Properties of 6-Chloropurine and Purine. (1954). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Forced Degradation Studies: Why, What & How. (n.d.). BioPharmaSpec. Retrieved January 13, 2026, from [Link]
-
6-Chloropurine CAS 87-42-3. (n.d.). Fengchen Group. Retrieved January 13, 2026, from [Link]
-
Purine metabolism. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Purine Analogs. (n.d.). In Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved January 13, 2026, from [Link]
-
Purine Salvage Pathways & Catabolism of Purine Nucleotides | Gout, Lesch-Nyhan & SCID | USMLE. (2025). YouTube. Retrieved January 13, 2026, from [Link]
-
Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. (2026). MDPI. Retrieved January 13, 2026, from [Link]
-
Synthesis of 6- and 8-alkynylated purines and their ribonucleosides by the coupling of halopurines with alkynes. (1982). PubMed. Retrieved January 13, 2026, from [Link]
-
Purine analogues – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]
-
Cross-coupling reactions of unprotected halopurine bases, nucleosides, nucleotides and nucleoside triphosphates with 4-boronophenylalanine in water. Synthesis of (purin-8-yl)- and (purin-6-yl)phenylalanines. (2006). PubMed. Retrieved January 13, 2026, from [Link]
-
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023). PMC. Retrieved January 13, 2026, from [Link]
Sources
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 6-Chloropurine CAS 87-42-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Purine metabolism - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. biopharmaspec.com [biopharmaspec.com]
An In-depth Technical Guide to the Reactivity of the Chlorine Atom at the C8 Position of Purine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biological probes. Functionalization of this heterocyclic system is critical for modulating pharmacological activity, and the C8 position offers a particularly valuable vector for synthetic diversification. Among the various synthetic handles, the C8-chloro substituent stands out for its versatile reactivity, primarily governed by the electronic nature of the purine ring. This guide provides a comprehensive exploration of the chemical behavior of the C8-chloro atom, focusing on the mechanistic underpinnings of its reactivity, key synthetic transformations, and practical, field-proven experimental protocols. We will delve into the principles of Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering a robust framework for the rational design and synthesis of novel 8-substituted purine derivatives for drug discovery and development.
Introduction: The Strategic Importance of the C8 Position
The purine ring, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in biology, most notably as the foundation for the nucleobases adenine and guanine.[1] Synthetic derivatives of purines have yielded a wealth of clinically significant drugs, including antiviral agents (e.g., Acyclovir), and antineoplastics (e.g., 6-mercaptopurine).[2] The biological activity of these molecules is exquisitely sensitive to the nature and position of substituents on the purine core.
While the C2 and C6 positions on the pyrimidine portion of the ring have been extensively studied, the C8 position on the imidazole moiety presents a unique opportunity for synthetic manipulation. Substitution at C8 can profoundly influence the electronic properties, conformation (e.g., syn vs. anti in nucleosides), and hydrogen bonding capacity of the entire molecule, thereby tuning its interaction with biological targets such as kinases, polymerases, and G-protein coupled receptors. The 8-chloropurine derivative serves as a pivotal intermediate, a versatile precursor for introducing a diverse array of functional groups through well-established reaction pathways.
Electronic Landscape and the Predisposition for Nucleophilic Attack
The reactivity of the C8-chloro group is a direct consequence of the purine ring's electronic structure. The purine system is considered electron-deficient or π-deficient, a result of the presence of four electronegative nitrogen atoms that withdraw electron density from the carbon framework.[3] This electron deficiency is particularly pronounced at the C2, C6, and C8 positions, rendering them electrophilic and susceptible to attack by nucleophiles.
The primary mechanism for the displacement of the chlorine atom at C8 is Nucleophilic Aromatic Substitution (SNAr) .[4] Unlike typical SN2 reactions, which are impossible at an sp²-hybridized carbon within an aromatic ring, and SN1 reactions, which would require the formation of a highly unstable aryl cation, the SNAr pathway provides a lower-energy route for substitution.[5][6] The reaction is facilitated by the ability of the purine ring's nitrogen atoms to stabilize the negatively charged intermediate formed during the reaction.[7]
The SNAr Mechanism at the C8 Position: An In-Depth View
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile attacks the electrophilic C8 carbon, breaking the aromaticity of the imidazole ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the kinetic linchpin of the entire reaction. The negative charge is delocalized across the purine system, with significant resonance contributors placing the charge on the electronegative nitrogen atoms (notably N7 and N9), which effectively stabilizes the intermediate.[3]
Step 2: Elimination of the Leaving Group and Aromatization The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This step is typically fast, as it re-establishes the highly stable aromatic system.
Below is a generalized depiction of the SNAr mechanism at the C8 position of a purine derivative.
Factors Influencing Reactivity
-
Nucleophile: Stronger nucleophiles generally lead to faster reactions. The "hardness" or "softness" of the nucleophile is also key. For instance, "soft" nucleophiles like thiols often react more readily than "hard" nucleophiles like alcohols.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
-
Substituents: Electron-withdrawing groups elsewhere on the purine ring can further increase the electrophilicity of the C8 carbon and stabilize the Meisenheimer complex, accelerating the reaction. Conversely, electron-donating groups can decrease the reaction rate.
-
Leaving Group: While chlorine is a common and effective leaving group, fluorine is often more reactive in SNAr reactions due to the higher polarization of the C-F bond, which makes the carbon more susceptible to the initial nucleophilic attack.[8] The reactivity order is often F > Cl ≈ Br > I.[8][9]
Key Synthetic Transformations via SNAr
The C8-chloro group is a gateway to a variety of C-N, C-S, and C-O bonds, each class of which can be crucial for tuning the pharmacological profile of a lead compound.
C-N Bond Formation: Amination
The introduction of amino groups at the C8 position is a widely used strategy in drug design. The reaction of 8-chloropurines with a diverse range of primary and secondary amines, both aliphatic and aromatic, typically proceeds in high yield.[10] Microwave irradiation has been shown to significantly accelerate these reactions.[11][12]
Note: This protocol is adapted from a procedure for a C6-substitution, which follows the same SNAr principle applicable to C8-chloro derivatives. A similar procedure was used to synthesize 6,8,9-trisubstituted purines where an amine displaces a chlorine at C6.[13]
-
Setup: To a solution of the 8-halopurine derivative (1.0 mmol) in a suitable solvent like ethanol or DMF (10 mL), add the desired amine (e.g., a substituted piperazine, 1.2 mmol).
-
Base: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 mmol) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.
-
Reaction: The mixture is heated to a temperature between 80 °C and 125 °C. The reaction can be performed under conventional heating or in a sealed tube.[13] Microwave irradiation (e.g., 100-150 °C for 10-30 minutes) can also be highly effective.[12]
-
Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 8-aminopurine derivative.
| Starting Material | Nucleophile | Conditions | Yield (%) | Reference |
| 2-(6-Chloro-purin-9-ylmethoxy)-ethanol | Morpholine | Dioxane, 100 °C, 16h | 91 | [12] |
| 2-(6-Chloro-purin-9-ylmethoxy)-ethanol | Morpholine | MW, 150 °C, 10 min | 95 | [12] |
| 6-Chloropurine | Aniline | H₂O, 0.1 equiv. HCl, 100 °C, 1h | 86 | [14] |
| 6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamine | Substituted benzaldehyde | p-TSA, DMF, 80 °C | High | [13] |
C-S Bond Formation: Thiolation
Thiolated purines are important for various applications, including the development of mucoadhesive drug delivery systems and as synthetic intermediates.[15][16] The reaction typically involves a thiol or a thiolate salt.
-
Setup: Dissolve the 8-chloropurine derivative (1.0 mmol) in a polar aprotic solvent such as DMF (10 mL).
-
Nucleophile: Add the desired thiol (e.g., thiophenol, 1.1 mmol).
-
Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 mmol) or sodium hydride (NaH) to deprotonate the thiol in situ, forming the more potent thiolate nucleophile.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
Workup & Purification: The workup is similar to the amination protocol, involving solvent removal, extraction, and purification by column chromatography.
Beyond SNAr: C-C Bond Formation via Cross-Coupling
While SNAr is highly effective for introducing heteroatom nucleophiles, it is generally unsuitable for forming C-C bonds. For this crucial transformation, palladium-catalyzed cross-coupling reactions are the methods of choice, providing access to 8-aryl, -alkenyl, and -alkyl purines.
The Suzuki-Miyaura coupling (using boronic acids or esters) and the Stille coupling (using organostannanes) are the most widely employed methods for functionalizing halopurines.[17][18][19] These reactions are versatile, tolerate a wide range of functional groups, and proceed under relatively mild conditions.[20][21]
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C8-Cl bond, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.
This protocol is based on general procedures for Suzuki couplings of halopurines.[17][18]
-
Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 8-chloropurine derivative (1.0 mmol), the boronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent: Add a degassed solvent system. Common choices include toluene, 1,4-dioxane, or a mixture of DME and water.[18]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to obtain the 8-aryl- (or 8-alkenyl-) purine product.
| Halopurine | Boronic Acid | Catalyst / Base / Solvent | Yield (%) | Reference |
| 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene | 85 | [18] |
| 9-Benzyl-8-bromoadenine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene | 91 | [18] |
| 9-Benzyl-6-chloropurine | 2-Thienylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / aq. DME | 87 | [18] |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ / Na₂CO₃ / aq. DME | 88 (at C6) | [17] |
Conclusion and Future Perspectives
The chlorine atom at the C8 position of the purine ring is a remarkably versatile and reliable synthetic handle. Its reactivity is dominated by the electron-deficient nature of the purine core, making it an excellent substrate for Nucleophilic Aromatic Substitution with a wide range of N-, S-, and O-centered nucleophiles. For the crucial formation of C-C bonds, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide an efficient and high-yielding alternative.
The methodologies described in this guide are robust and have been extensively validated in the synthesis of compounds with significant biological potential.[13][22] As the demand for novel and highly specific therapeutic agents continues to grow, the ability to rationally design and synthesize complex 8-substituted purine libraries will remain a critical tool for medicinal chemists. Future work will likely focus on developing even milder and more selective catalytic systems, expanding the scope of accessible nucleophiles and coupling partners, and applying these powerful synthetic strategies to ever more complex molecular architectures in the relentless pursuit of new medicines.
References
-
Janeba, Z., & Holý, A. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1103-6. [Link]
-
Yıldırım, S., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]
-
Bergmann, F., & Tamari, M. (1961). The synthesis of 8-substituted purines. Journal of the Chemical Society, 4468. [Link]
-
Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 29(3), 690. [Link]
-
Structure of 8-substituted purine derivatives attached to heterocyclic scaffolds as anticancer agents. (n.d.). ResearchGate. [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Collection of Czechoslovak Chemical Communications. [Link]
-
Al-Soud, Y. A., et al. (2007). Synthesis of some novel substituted purine derivatives as potential anticancer, anti-HIV-1 and antimicrobial agents. Archiv der Pharmazie, 340(3), 149-56. [Link]
-
Reist, E. J., et al. (1964). Synthesis and reactions of some 8-substituted purine nucleosides. The Journal of Organic Chemistry, 29(2), 554-558. [Link]
-
Hocek, M., et al. (2000). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]
-
Robins, M. J., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(21), 6821-30. [Link]
-
Gray, N. S., et al. (2000). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. [Link]
-
Wang, X., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 850. [Link]
-
Sodupe, M., et al. (2012). Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. Journal of Physical Organic Chemistry, 25(6), 498-506. [Link]
-
Hosmane, R. S. (Ed.). (n.d.). Special Issue: Purine and Its Derivatives. MDPI. [Link]
-
Khwaja, T. A., & Pande, H. (1979). 8-Phosphorus Substituted Isosteres of Purine and Deazapurines. Nucleic Acids Research, 7(1), 251-8. [Link]
-
Legraverend, M., et al. (2007). Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. ResearchGate. [Link]
-
Leger, G., et al. (2005). Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues. Molecules, 10(2), 508-15. [Link]
-
Leger, G., et al. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI. [Link]
-
Sköld, C., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 5(21), 12387-12393. [Link]
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro) -. BYU ScholarsArchive. [Link]
-
Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2023). In Chemistry LibreTexts. [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (2003). Purine Analogs. In Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Reaction of phenol with various 6-chloropurines a Entry Product R Yield b (%). (n.d.). ResearchGate. [Link]
-
Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]
-
Bendich, A., et al. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073-6077. [Link]
-
Batool, S., et al. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Polymers, 12(8), 1803. [Link]
-
Batool, S., et al. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. MDPI. [Link]
-
Leichner, C., et al. (2019). Thiolated polymers: Bioinspired polymers utilizing one of the most important bridging structures in nature. Advanced Drug Delivery Reviews, 151-152, 191-221. [Link]
-
Singh, S., et al. (2022). Cholic Acid-Grafted Thiolated Chitosan-Enveloped Nanoliposomes for Enhanced Oral Bioavailability of Azathioprine: In Vitro and In Vivo Evaluation. Pharmaceutics, 14(12), 2736. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Stille Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Synthesis of some novel substituted purine derivatives as potential anticancer, anti-HIV-1 and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Chloro-9H-purine as a Precursor for Substituted Purines
Abstract
The purine scaffold is one of the most vital heterocyclic systems in nature and medicinal chemistry, forming the core of DNA, RNA, and numerous cofactors.[1] Its synthetic analogues are mainstays in pharmacology, with applications as anticancer, antiviral, and kinase-inhibiting agents.[2][3] Among the myriad of purine precursors, 8-Chloro-9H-purine stands out as a uniquely versatile and reactive building block. The chlorine atom at the C8 position activates the purine core for nucleophilic aromatic substitution (SNAr), while the proton at the N9 position provides a handle for introducing diverse substituents. This guide offers a comprehensive exploration of the chemistry of 8-Chloro-9H-purine, detailing the mechanistic principles, field-proven experimental protocols, and strategic considerations for its use in the synthesis of complex, biologically active molecules.
The Core Chemistry: Understanding the Reactivity of 8-Chloro-9H-purine
The utility of 8-Chloro-9H-purine stems from two primary reactive sites: the C8 carbon and the N9 nitrogen. The purine ring system is electron-deficient, which is a critical factor that facilitates nucleophilic attack.
-
C8 Position (Electrophilic Center): The chlorine atom is a competent leaving group. Crucially, the electron-withdrawing nature of the surrounding nitrogen atoms and the fused pyrimidine ring makes the C8 carbon highly electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] The attack of a nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, which then expels the chloride ion to restore aromaticity.[4][5]
-
N9 Position (Nucleophilic and Acidic Center): The purine core is an acidic heterocycle. The N9-H tautomer is thermodynamically more stable than the N7-H tautomer.[6] Deprotonation with a suitable base generates a purine anion, which is a potent nucleophile. This anion readily reacts with electrophiles, most commonly alkyl or acyl halides, in alkylation or acylation reactions. However, this process is complicated by the potential for reaction at the N7 position, leading to mixtures of regioisomers.
The diagram below illustrates the key reactive sites on the 8-Chloro-9H-purine core.
Caption: Key reactive centers of the 8-Chloro-9H-purine scaffold.
Functionalization at the C8 Position: Nucleophilic Aromatic Substitution
The SNAr reaction at the C8 position is a robust and high-yielding transformation, allowing for the introduction of a wide array of functional groups containing nitrogen, oxygen, and sulfur nucleophiles.
C8-Amination: Accessing a Privileged Chemical Space
The introduction of amino groups at the C8 position is a cornerstone of purine chemistry, as these motifs are prevalent in kinase inhibitors and other targeted therapies. The reaction is typically performed by heating 8-chloropurine with a primary or secondary amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
-
Reagent Preparation: In a sealed reaction vessel, dissolve 8-Chloro-9H-purine (1.0 eq.) in a suitable polar solvent (e.g., n-Butanol, Ethanol, or DMF, approx. 0.1-0.5 M).
-
Addition of Reagents: Add the desired amine (1.1-1.5 eq.) followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Causality: The base is critical to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile and driving the equilibrium towards the product. Polar protic solvents like ethanol can facilitate the reaction by stabilizing the charged Meisenheimer intermediate.[7]
-
-
Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C. The reaction time can vary from a few hours to overnight. Microwave irradiation can dramatically reduce reaction times to as little as 10-15 minutes.[7]
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude residue in an organic solvent like Ethyl Acetate or Dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove residual acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the final product by silica gel column chromatography or recrystallization to yield the pure 8-amino-substituted purine.
Table 1: Representative C8-Substitution Reactions with Nucleophiles
| Nucleophile | Product Type | Typical Conditions | Yield Range (%) | Reference |
| Primary/Secondary Amines | 8-Amino-purines | Amine (1.2 eq), DIPEA, EtOH, 120 °C, MW, 10 min | 72-83 | [7] |
| Hydrazine Hydrate | 8-Hydrazinyl-purines | N2H4·H2O, TEA, Ethanol, Reflux, 2-4 h | Good | [2] |
| Alcohols (as alkoxides) | 8-Alkoxy-purines | NaOR, ROH, Reflux | Moderate-Good | [2] |
| Thiols (as thiolates) | 8-Thioether-purines | NaSR, DMF, RT to 80 °C | High | [6] |
Functionalization at the N9 Position: The Regioselectivity Challenge
While C8 functionalization is generally straightforward, derivatization at the purine nitrogen presents a significant challenge: controlling the regioselectivity between the N9 and N7 positions. Direct alkylation of purines often results in a mixture of N9 and N7 isomers.[8][9] The N9-alkylated product is typically the thermodynamically more stable isomer, while the N7 isomer can be formed under kinetic control.
Caption: Competing N9 vs. N7 alkylation pathways for purines.
Strategies for N9-Selective Alkylation
Achieving high N9 selectivity is critical for synthesizing pure, well-defined compounds. Several strategies have been developed to overcome this hurdle.
-
Base-Mediated Alkylation: This is the most common method. The choice of base and solvent is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent like DMF are often used to fully deprotonate the purine, favoring the formation of the more stable N9-anion before the alkylating agent is added. Using weaker bases like potassium carbonate (K2CO3) can sometimes lead to lower selectivity.[10]
-
Mitsunobu Reaction: This reaction provides a powerful alternative for achieving high N9 selectivity, especially for introducing sterically hindered or sensitive alkyl groups.[10] The reaction of the purine with an alcohol in the presence of triphenylphosphine (PPh3) and an azodicarboxylate (like DEAD or DIAD) proceeds under mild, neutral conditions and almost exclusively yields the N9 isomer. The mechanism avoids the formation of a free purine anion, thus minimizing the N7 side product.
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 8-Chloro-9H-purine (1.0 eq.) in anhydrous DMF dropwise.
-
Causality: This step is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. Anhydrous conditions are paramount as NaH reacts violently with water. The formation of the sodium salt of the purine ensures a high concentration of the desired nucleophile.
-
-
Alkylation: After stirring for 30-60 minutes at 0 °C, add the alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates full consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding methanol or ice-cold water to destroy any excess NaH.
-
Workup & Purification: Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the residue via silica gel column chromatography to separate the N9 and N7 isomers and afford the pure N9-alkylated product. The N9 isomer is typically less polar than the N7 isomer.
Table 2: Comparison of N9-Alkylation Methods for 2-Amino-6-chloropurine
| Alkylating Agent | Conditions | N9/N7 Ratio | Yield (%) | Reference |
| Cyclohexylmethyl bromide | K2CO3, DMF, 80 °C, 24h | 91:9 | 75 | [10] |
| Cyclohexylmethanol | PPh3, DIAD, THF, 0 °C to RT, 18h | 93:7 | 79 | [10] |
| Benzyl bromide | NaH, DMF, RT | >95:5 | High | [11] |
Integrated Synthesis: A Stepwise Approach to Trisubstituted Purines
The distinct reactivity of the C8 and N9 positions allows for a logical and stepwise construction of complex, multi-substituted purines. A common and effective strategy involves first performing the N9-alkylation, followed by the C8-nucleophilic substitution. This sequence is often preferred because the introduction of a substituent at N9 can modulate the reactivity at C8 and, crucially, it avoids potential side reactions that might occur if the C8 substituent is incompatible with the N9-alkylation conditions.
The workflow below outlines a typical synthetic route to a 6,8,9-trisubstituted purine, a scaffold found in many potent kinase inhibitors.[12] This example starts from a 6-chloropyrimidine derivative, a common precursor to the 8-chloropurine core itself.
Caption: Synthetic workflow for 6,8,9-trisubstituted purines.[12]
This synthetic logic, which leverages sequential SNAr and cyclization reactions, demonstrates how the fundamental reactivity of halogenated purine precursors can be harnessed to build molecular complexity in a controlled and predictable manner.
Conclusion
8-Chloro-9H-purine is a powerful and indispensable precursor in modern organic synthesis and drug discovery. Its well-defined and predictable reactivity at the C8 and N9 positions provides a robust platform for generating vast libraries of substituted purines. A thorough understanding of the underlying mechanistic principles—SNAr at C8 and the N7/N9 regioselectivity challenge at the purine nitrogen—is essential for designing efficient and successful synthetic routes. The protocols and strategies outlined in this guide, grounded in established literature, provide researchers with the foundational knowledge to confidently employ 8-Chloro-9H-purine as a key building block in the quest for novel therapeutics.
References
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. Retrieved from [Link]
-
Janeba, Z., & Holý, A. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides Nucleotides Nucleic Acids, 20(4-7), 1103-6. Retrieved from [Link]
-
Bergmann, F., & Tamari, M. (1961). The synthesis of 8-substituted purines. Journal of the Chemical Society (Resumed), 4468. Retrieved from [Link]
-
Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Retrieved from [Link]
-
Reist, E. J., et al. (1964). Synthesis and reactions of some 8-substituted purine nucleosides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Tähtinen, V., et al. (2019). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Molecules, 24(18), 3318. Retrieved from [Link]
-
Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. (2002). ResearchGate. Retrieved from [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). ACS Omega. Retrieved from [Link]
-
8-chloro-9H-purine-2,6-diol. ChemSynthesis. Retrieved from [Link]
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2005). Molecules. Retrieved from [Link]
-
Griffith, D. A., et al. (2009). Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist. Journal of Medicinal Chemistry, 52(2), 234-7. Retrieved from [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. (2002). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). ACS Omega. Retrieved from [Link]
-
Synthesis and biochemical properties of 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine. (1987). Biochemical Pharmacology. Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]
-
N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. (2004). BYU ScholarsArchive. Retrieved from [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. (2014). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Villegas, C., et al. (2018). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 23(12), 3122. Retrieved from [Link]
-
Microwave-Irradiated C6-Functionalization of 6-Chloropurine Nucleosides with Various Mild Nucleophiles under Solvent-Free Conditions. (2012). ChemInform. Retrieved from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. Pharmaffiliates. Retrieved from [Link]
- Synthesis method of 2-amino-6-chloropurine. (2021). Google Patents.
-
Oh, C. H., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-50. Retrieved from [Link]
-
Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. (2023). Molecules. Retrieved from [Link]
-
The Synthesis and Properties of 6-Chloropurine and Purine. (1956). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Saudi Chemical Society. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines [mdpi.com]
- 2. jchps.com [jchps.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 7. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen at Position 8: A Chronicle of the Purine Scaffold in Medicinal Chemistry
An In-depth Technical Guide on the Discovery and History of 8-Halopurines
Introduction: The Dawn of Purine Chemistry and the Seeds of Halogenation
The story of 8-halopurines is intrinsically linked to the very genesis of purine chemistry. In the late 19th and early 20th centuries, the monumental work of Hermann Emil Fischer laid the foundation for our understanding of this pivotal heterocyclic system. Fischer's elucidation of the structures of naturally occurring purines like caffeine, theobromine, and uric acid, and his subsequent syntheses, earned him the Nobel Prize in Chemistry in 1902 and opened the door to the systematic exploration of this chemical space.[1][2][3][4][5] While Fischer's initial focus was on the fundamental structures and synthesis of the purine core, his work set the stage for future chemists to investigate the impact of substitutions at various positions, including the C8 position. The introduction of a halogen atom at this position would later prove to be a transformative step in the evolution of purines from natural products to rationally designed therapeutic agents.
The Rise of 8-Halopurines as Key Synthetic Intermediates
The initial interest in 8-halopurines was not primarily for their biological activity, but rather for their utility as versatile synthetic intermediates. The electron-rich nature of the imidazole ring in the purine system makes the C8 position susceptible to electrophilic attack, and early methods for the direct halogenation of purines capitalized on this reactivity.
Classical Halogenation Methods: The First Forays into C8-Functionalization
Early approaches to the synthesis of 8-halopurines involved the direct reaction of a purine derivative with a halogenating agent. These methods, while foundational, often required harsh conditions and could suffer from issues with regioselectivity and substrate scope.
A common classical method for the synthesis of 8-bromopurines is the reaction of the parent purine with bromine in a suitable solvent. For example, 8-bromoguanosine can be synthesized by treating guanosine with bromine in water or other polar solvents.[6][7] Similarly, 8-chlorotheophylline, a key intermediate in the synthesis of the anti-motion sickness drug dimenhydrinate, can be prepared by the chlorination of theophylline.[1][3][8]
The mechanism of these electrophilic halogenations is analogous to the halogenation of other electron-rich aromatic systems. The halogen molecule is polarized, and the purine ring acts as a nucleophile, attacking the electrophilic halogen atom to form a sigma complex (also known as an arenium ion intermediate). A subsequent deprotonation at the C8 position restores the aromaticity of the purine ring, yielding the 8-halopurine product.
Diagram: Generalized Mechanism of Electrophilic C8-Halogenation of a Purine
Caption: Generalized mechanism of electrophilic C8-halogenation of a purine.
These classical methods, while historically significant, have been largely superseded by more modern and efficient techniques.
Modern Synthetic Strategies: The Era of Cross-Coupling
The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of functionalized purines. 8-Halopurines, particularly 8-bromo and 8-iodo derivatives, proved to be excellent substrates for these reactions, allowing for the introduction of a wide array of substituents at the C8 position with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst, has been extensively used for the synthesis of 8-aryl and 8-vinyl purines. This method offers a broad substrate scope and tolerance for various functional groups.
Table: Comparison of Classical and Modern Methods for C8-Functionalization of Purines
| Feature | Classical Halogenation & Nucleophilic Substitution | Modern Cross-Coupling Reactions (e.g., Suzuki-Miyaura) |
| Reagents | Strong electrophiles (e.g., Br₂, NBS), strong nucleophiles | Organometallic reagents (e.g., boronic acids), palladium catalysts, bases |
| Conditions | Often harsh (e.g., strong acids/bases, high temperatures) | Generally milder reaction conditions |
| Scope | Limited to the introduction of specific nucleophiles | Broad scope for introducing aryl, heteroaryl, vinyl, and alkyl groups |
| Selectivity | Can be difficult to control regioselectivity | High regioselectivity at the C8 position |
| Efficiency | Yields can be variable | Generally high yields and good functional group tolerance |
8-Halopurines as Pharmacophores: From Intermediates to Active Molecules
While initially valued for their synthetic utility, it soon became apparent that the introduction of a halogen at the C8 position could have a profound impact on the biological activity of the purine scaffold. This realization marked a turning point in the history of 8-halopurines, transforming them from mere intermediates into key pharmacophoric elements in their own right.
Adenosine Receptor Antagonists: A New Paradigm in Neurological and Inflammatory Disorders
Adenosine is a ubiquitous signaling molecule that exerts its effects through four G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The development of selective antagonists for these receptors has been a major focus of medicinal chemistry research, with potential applications in a wide range of diseases, including Parkinson's disease, Alzheimer's disease, and inflammatory conditions.
The substitution of a bulky group at the C8 position of the purine ring was found to be a key determinant of antagonist activity at adenosine receptors. 8-Halopurines provided a convenient starting point for the synthesis of a vast library of 8-substituted purine derivatives, leading to the discovery of potent and selective adenosine receptor antagonists.
A notable example is istradefylline , a selective A₂ₐ adenosine receptor antagonist approved for the treatment of Parkinson's disease. The development of istradefylline involved the optimization of an 8-styrylxanthine lead compound, with the 8-substituent playing a crucial role in its high affinity and selectivity for the A₂ₐ receptor.[6][9][10][11]
Diagram: Simplified Signaling Pathway of A₂ₐ Adenosine Receptor Antagonism
Caption: Simplified signaling pathway of A₂ₐ adenosine receptor antagonism.
The structure-activity relationship (SAR) studies of 8-substituted purines as adenosine receptor antagonists have revealed several key principles:
-
Steric Bulk at C8: A large, hydrophobic substituent at the C8 position is generally required for high antagonist potency.
-
Nature of the Halogen: While the halogen itself is often replaced in the final drug molecule, the reactivity of the C-X bond (I > Br > Cl > F) influences the ease of synthesis of derivatives. The electronic properties of the halogen can also modulate the acidity of the N9-H and influence binding.
-
Substitutions at Other Positions: Modifications at the N1, N3, N7, and N9 positions of the purine ring can fine-tune the selectivity and pharmacokinetic properties of the antagonist.
Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has been a major success story in modern drug discovery.
The purine scaffold is a "privileged" structure in kinase inhibitor design, as it mimics the adenine core of ATP, the natural substrate for kinases. 8-Halopurines have emerged as valuable starting points for the development of potent and selective kinase inhibitors. The halogen at the C8 position can serve multiple roles:
-
A Synthetic Handle: As with adenosine receptor antagonists, the C8-halogen provides a convenient point for the introduction of diverse substituents to explore the SAR and optimize binding to the kinase active site.
-
A Modulator of Potency and Selectivity: The electronic and steric properties of the halogen can influence the binding affinity and selectivity of the inhibitor for a particular kinase. Halogen bonding, a non-covalent interaction between a halogen atom and an electron-rich atom (such as an oxygen or nitrogen atom in the protein backbone), can also contribute to the binding affinity.[12]
Numerous 8-halopurine-derived compounds have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and receptor tyrosine kinases.[13][14]
Experimental Protocols: A Practical Guide to the Synthesis of 8-Halopurines
The following protocols provide detailed, step-by-step methodologies for the synthesis of two key 8-halopurine intermediates.
Protocol 1: Synthesis of 8-Bromoguanosine
Materials:
-
Guanosine
-
Bromine
-
Deionized water
-
Sodium thiosulfate solution (10% w/v)
-
Ethanol
Procedure:
-
Dissolve guanosine in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in water to the stirred guanosine solution. The reaction mixture will turn a reddish-brown color.
-
Stir the reaction mixture at 0-5 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the reddish-brown color disappears.
-
The product, 8-bromoguanosine, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water and then with cold ethanol.
-
Dry the product under vacuum to obtain 8-bromoguanosine as a white to off-white solid.
Characterization:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR: Confirm the structure and purity of the product.
-
Mass Spectrometry: Determine the molecular weight of the product.
Protocol 2: Synthesis of 8-Chlorotheophylline
Materials:
-
Theophylline
-
N-Chlorosuccinimide (NCS)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydroxide solution (5%)
Procedure:
-
Dissolve theophylline in anhydrous DMF in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Heat the solution to 60-65 °C.
-
Slowly add a solution of N-chlorosuccinimide in anhydrous DMF to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 60-70 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the crude product and wash it with water.
-
To purify the product, dissolve the crude solid in a 5% aqueous sodium hydroxide solution by warming to 65-75 °C.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the purified 8-chlorotheophylline.
-
Collect the purified product by vacuum filtration, wash it with water, and dry it under vacuum.
Characterization:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR: Confirm the structure and purity of the product.
-
Mass Spectrometry: Determine the molecular weight of the product.
Diagram: Experimental Workflow for the Synthesis and Evaluation of 8-Halopurine Derivatives
Caption: Experimental workflow for the synthesis and evaluation of 8-halopurine derivatives.
Conclusion and Future Perspectives
The journey of 8-halopurines in medicinal chemistry is a testament to the power of synthetic innovation and the importance of fundamental building blocks. From their humble beginnings as synthetic curiosities, they have evolved into indispensable tools for the construction of complex and biologically active molecules. The ability to readily introduce a halogen at the C8 position has provided medicinal chemists with a powerful handle to modulate the pharmacological properties of the purine scaffold, leading to the discovery of new therapies for a range of human diseases.
Looking ahead, the role of 8-halopurines in drug discovery is likely to continue to expand. The ongoing development of novel cross-coupling methodologies will further broaden the scope of accessible 8-substituted purine derivatives. Moreover, a deeper understanding of the subtle interplay between the electronic and steric properties of the C8-halogen and the biological target will enable the more rational design of next-generation purine-based therapeutics. The legacy of Emil Fischer's pioneering work continues to resonate in modern medicinal chemistry, with the humble 8-halopurine standing as a shining example of how fundamental chemical discoveries can pave the way for life-saving medicines.
References
-
Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline. Oriental Journal of Chemistry.
-
Emil Fischer – Facts. NobelPrize.org.
-
8-Chlorotheophylline | 85-18-7. SynZeal.
-
Emil Fischer. Institut für Experimentelle und Klinische Pharmalogie und Toxikologie.
-
Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus de l'Académie des Sciences.
-
Synthesis of 8-Bromo-2'-deoxyguanosine: Application Notes and Protocols. Benchchem.
-
Mechanism of Halogenation: Electrophilic Substitution Reaction. YouTube.
-
Synthesis and biological activity of some 8-substituted selenoguanosine cyclic 3',5'-phosphates and related compounds. PubMed.
-
(PDF) Poly(8 bromoadenylic acid): synthesis and characterization of an all syn polynucleotide. ResearchGate.
-
Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. PubMed Central.
-
Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. PubMed Central.
-
Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. ACS Omega.
-
(PDF) Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A 2A Receptor Antagonists. ResearchGate.
-
8-Chlorotheophylline. Chem-Impex.
-
Direct Regioselective C-H Cyanation of Purines. PubMed Central.
-
Electrophilic substitution - halogenation. YouTube.
-
Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. PubMed Central.
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine.
-
8-Bromoadenosine | C10H12BrN5O4 | CID 96544. PubChem.
-
Electrophilic substitutions and HOMOs in azines and purines. ResearchGate.
-
Novel 8-arylated purines as inhibitors of glycogen synthase kinase. PubMed.
-
S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. ResearchGate.
-
The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate.
-
Visible light-induced direct alkylation of the purine C8–H bond with ethers. RSC Publishing.
-
S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. PubMed.
-
Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter.
-
Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines. PubMed.
-
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
-
Purine analogues as kinase inhibitors: A review. Taipei Medical University.
-
The role of halogen bonding in inhibitor recognition and binding by protein kinases. PubMed.
-
Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.
-
Examples of synthetized pyrimidine and purine derivatives endowed with biological activity. ResearchGate.
-
Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. MDPI.
-
Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI.
-
Base Pair Stability of 8-Chloro- and 8-Iodo-2'-deoxyguanosine Opposite 2'-Deoxycytidine: Implications Regarding the Bioactivity of 8-Oxo-2'. ResearchGate.
Sources
- 1. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. 8-Chlorotheophylline | 85-18-7 | SynZeal [synzeal.com]
- 4. Purine nucleosides. XV. The synthesis of 8-aminoand 8-substituted aminopurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and reactions of some 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 8. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 11. 2-anilino-4-aryl-8H-purine derivatives as inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 8-arylated purines as inhibitors of glycogen synthase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Suzuki-Mailing Coupling of 8-Chloro-9H-purine for the Synthesis of C8-Substituted Purine Derivatives
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling reaction of 8-chloro-9H-purine. Purine scaffolds are central to numerous biologically active molecules, and the functionalization at the C8 position is a critical strategy in drug discovery and chemical biology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a robust methodology, insights into reaction optimization, and troubleshooting guidance. We will delve into the mechanistic underpinnings of the reaction, component selection, and analytical monitoring to ensure reproducible and high-yielding syntheses of 8-aryl, 8-heteroaryl, and 8-alkenyl purines.
Introduction: The Significance of C8-Functionalized Purines
The purine ring system is a foundational heterocyclic motif in medicinal chemistry, famously constituting the core of nucleobases adenine and guanine. The targeted synthesis of substituted purines is a cornerstone of modern drug development, with applications ranging from kinase inhibitors to antiviral agents.[3][4] The Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile method for creating carbon-carbon bonds, prized for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[5][6]
Specifically, the palladium-catalyzed coupling of 8-chloro-9H-purine offers a direct route to a diverse array of C8-substituted analogues.[7][8][9] The chlorine atom at the C8 position of the purine, while less reactive than corresponding bromides or iodides, represents a cost-effective and readily available starting material.[6] However, the presence of multiple nitrogen atoms in the purine ring presents unique challenges, including potential catalyst poisoning and substrate solubility issues, necessitating a carefully optimized protocol.[10][11] This guide aims to provide such a protocol, grounded in established chemical principles.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[12][13][14] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 8-chloro-9H-purine. This step forms a Pd(II) complex and is often the rate-determining step of the reaction, particularly with less reactive aryl chlorides.[5][14]
-
Transmetalation : The boronic acid (or a derivative like a boronate ester) is activated by a base to form a more nucleophilic boronate species.[5][15] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new carbon-carbon bond of the 8-substituted purine product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[12][14]
Visualizing the Mechanism
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. byjus.com [byjus.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. 880. The synthesis of 8-substituted purines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. (PDF) The Synthesis of 8-Substituted Purine Derivatives. [research.amanote.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Buchwald-Hartwig Amination of 8-Chloro-9H-purine
Abstract
The synthesis of 8-aminopurines is a cornerstone in medicinal chemistry and drug development, as this scaffold is present in numerous biologically active molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile method for constructing the crucial C–N bond at the C8 position of the purine core.[1] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful execution of the Buchwald-Hartwig amination on the 8-chloro-9H-purine substrate. We delve into the critical parameters, including catalyst/ligand systems, base and solvent selection, and offer troubleshooting strategies for this often-challenging transformation on an electron-deficient heterocyclic substrate.
Introduction: The Significance of 8-Aminopurines
The purine ring system is a privileged scaffold in drug discovery, forming the core of natural molecules like adenine and guanine. Synthetic modifications of this scaffold have led to a plethora of therapeutics. Specifically, substitution at the C8 position with an amino group yields 8-aminopurines, a class of compounds with significant therapeutic potential, including kinase inhibitors, antagonists for adenosine receptors, and other signaling pathway modulators.
Traditional methods for synthesizing these compounds often require harsh conditions or suffer from limited substrate scope. The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized this field, allowing for the formation of C(aryl)-N bonds under relatively mild conditions with broad functional group tolerance.[1][2] However, the successful application to electron-deficient and potentially coordinating heterocycles like 8-chloro-9H-purine requires careful optimization of reaction parameters.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is key to rationalizing the choice of reagents and troubleshooting suboptimal reactions.[2][3]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 8-chloro-9H-purine, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[4]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species. The choice of base is critical to ensure efficient deprotonation without degrading the substrate or catalyst.[2][5]
-
Reductive Elimination: The C–N bond is formed as the desired 8-aminopurine product is released from the palladium center, regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are crucial for promoting this final step.[2][4]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing Reaction Conditions for 8-Chloro-9H-purine
The electron-deficient nature of the purine ring and the presence of multiple nitrogen atoms that can coordinate to the palladium center make this substrate particularly challenging. Careful selection of each component is paramount for success.
Palladium Precursor and Ligand Selection
The combination of the palladium source and the phosphine ligand generates the active Pd(0) species. The ligand's properties—both steric and electronic—are the most critical factor in achieving high yields.[6]
-
Palladium Precursors: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[7] While effective, these require in situ reduction to the active Pd(0) state. More modern, air-stable "precatalysts" (e.g., G3 or G4 palladacycles) are often preferred as they provide a more reliable and rapid initiation of the catalytic cycle.[8]
-
Ligands: For electron-deficient heterocycles like 8-chloropurine, bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or ferrocenyl phosphines (Hartwig ligands) are essential.[1][2]
-
Xantphos: This bidentate ligand is often a reliable first choice for amination of N-heterocycles. Its wide "bite angle" is believed to stabilize the palladium center and promote reductive elimination.[9]
-
Josiphos-type ligands: These ferrocene-based ligands are also highly effective.
-
Buchwald Biaryl Phosphine Ligands (e.g., XPhos, RuPhos, BrettPhos): These monodentate ligands are exceptionally active and have shown great success with challenging substrates, including aryl chlorides.[3][4] BrettPhos, in particular, is often cited for its efficacy with primary amines.[3]
-
Base Selection
The base's role is to deprotonate the amine, but its strength and solubility can dramatically impact the reaction.[5]
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective base.[7] However, its high basicity can be incompatible with sensitive functional groups.[3]
-
Carbonate Bases: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are milder alternatives. Cs₂CO₃ is often preferred due to its higher solubility in organic solvents.
-
Phosphate Bases: Potassium phosphate (K₃PO₄) is another viable mild base.
-
Organic Bases: In cases where inorganic bases cause solubility issues or substrate degradation, a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, particularly when paired with a highly active catalyst system.[5][8]
For the 8-chloropurine scaffold, starting with a strong base like NaOtBu or a highly soluble carbonate like Cs₂CO₃ is recommended.
Solvent and Temperature
The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature.
-
Common Solvents: Aprotic, non-polar, or polar aprotic solvents are standard. Toluene, dioxane, and THF are the most frequently used.[7]
-
Temperature: Reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80–110 °C.[7] Microwave irradiation can be used to shorten reaction times significantly.[10]
It is critical to ensure all solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation. [11]
Recommended Protocols & Data
The following protocols provide starting points for the amination of 8-chloro-9H-purine. Optimization may be required based on the specific amine used.
Experimental Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: General Conditions using Xantphos Ligand
This protocol is a robust starting point for coupling with primary or secondary aliphatic or aromatic amines.
Reagents:
-
8-Chloro-9H-purine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Dioxane (0.1 M concentration relative to purine)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-chloro-9H-purine, cesium carbonate, Xantphos, and Pd₂(dba)₃.
-
Seal the vial with a septum cap and evacuate and backfill with argon three times.
-
Add the amine, followed by anhydrous dioxane, via syringe.
-
Place the vial in a preheated oil bath or heating block at 100-110 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Activity Conditions using a Biarylphosphine Ligand
This protocol is recommended for less reactive amines or when faster reaction times are desired.
Reagents:
-
8-Chloro-9H-purine (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to purine)
Procedure:
-
In a glovebox, add 8-chloro-9H-purine, sodium tert-butoxide, and XPhos Pd G3 precatalyst to a reaction vial with a stir bar. Alternatively, for benchtop setup, add reagents and immediately begin inerting.
-
Seal the vial, remove from the glovebox (if used), and add the amine and anhydrous toluene via syringe under a positive pressure of argon.
-
Heat the reaction to 100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
For workup, cool the reaction, carefully quench with saturated aqueous NH₄Cl, and dilute with ethyl acetate.
-
Follow steps 6-8 from Protocol 1 for filtration, extraction, and purification.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A (Protocol 1) | Condition B (Protocol 2) | Rationale & Comments |
| Pd Source | Pd₂(dba)₃ | XPhos Pd G3 | G3 precatalyst is more air-stable and provides faster, more reliable catalyst activation. |
| Ligand | Xantphos | XPhos (part of precatalyst) | XPhos is a highly active, bulky monophosphine ligand, often superior for challenging chloride substrates. |
| Base | Cs₂CO₃ | NaOtBu | NaOtBu is a stronger base, leading to faster deprotonation and higher reaction rates, but is less functional group tolerant. |
| Solvent | Dioxane | Toluene | Both are excellent choices. Toluene is often preferred with NaOtBu. |
| Typical Time | 12-24 h | 4-12 h | The more active catalyst system in Condition B significantly reduces reaction time. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture).2. Insufficiently strong base.3. Ligand choice is suboptimal. | 1. Ensure rigorous inert atmosphere and use of anhydrous solvents.[11]2. Switch from Cs₂CO₃ to NaOtBu.3. Screen a different class of ligand (e.g., if Xantphos fails, try an XPhos-type ligand). |
| Starting Material Decomposes | 1. Base is too strong.2. Temperature is too high. | 1. Switch from NaOtBu to a milder base like Cs₂CO₃ or K₃PO₄.2. Reduce the reaction temperature and accept a longer reaction time. |
| Hydrodehalogenation (Cl replaced by H) | Competing side reaction, often promoted by moisture or certain bases. | Ensure absolutely anhydrous conditions. Sometimes changing the ligand or base can minimize this pathway. |
| Difficult Purification | Ligand or palladium residues co-elute with the product. | Filter the crude reaction mixture through a pad of Celite before workup. Use of activated carbon or a metal scavenger may also be necessary. |
Conclusion
The Buchwald-Hartwig amination of 8-chloro-9H-purine is a highly effective method for accessing valuable 8-aminopurine derivatives. Success hinges on the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and the appropriate choice of base and solvent. While challenging, the protocols and troubleshooting guide provided herein offer a solid foundation for researchers to efficiently synthesize these important molecules for applications in drug discovery and chemical biology.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed January 13, 2026. [Link]
-
He, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
-
Request PDF | Palladium-Catalyzed Amidation and Amination of 8-Iodopurine. ResearchGate. Accessed January 13, 2026. [Link]
-
Gligorich, K. M., & Toste, F. D. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 13, 2026. [Link]
-
Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Norrby, P.-O., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Accessed January 13, 2026. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 13, 2026. [Link]
-
Schnürch, M., et al. (2010). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules. [Link]
-
Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Accessed January 13, 2026. [Link]
-
Kinzel, T., et al. (2010). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 8-Aryl-9H-Purines using 8-Chloro-9H-Purine
Introduction
8-Aryl-9H-purines represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] Their diverse pharmacological profiles, including potential applications as anticancer agents, tubulin polymerization inhibitors, and antagonists for various receptors, make their efficient synthesis a critical area of research.[3][4] The palladium-catalyzed cross-coupling of 8-chloro-9H-purine with arylboronic acids, commonly known as the Suzuki-Miyaura coupling, has emerged as a robust and versatile method for the construction of these valuable compounds.[1][5][6] This reaction offers high functional group tolerance, readily available starting materials, and generally good to excellent yields, making it amenable to the generation of chemical libraries for high-throughput screening.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 8-aryl-9H-purines via the Suzuki-Miyaura coupling of 8-chloro-9H-purine. It details the underlying reaction mechanism, provides step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that proceeds via a palladium-based catalytic cycle.[5][9] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 8-chloro-9H-purine, forming a Pd(II) complex.[5] This is often the rate-determining step of the reaction.[5]
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.[5][11] The base activates the organoboron compound, facilitating this transfer.[11]
-
Reductive Elimination: The two organic moieties (the purine and the aryl group) on the palladium complex are coupled, forming the desired 8-aryl-9H-purine product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][9]
Experimental Workflow and Protocols
The successful synthesis of 8-aryl-9H-purines requires careful attention to reagent purity, inert atmosphere conditions, and appropriate reaction parameters. The following sections provide a general experimental workflow and a detailed protocol.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 8-chloro-9H-purine.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
8-Chloro-9H-purine (or N9-protected derivative)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DME)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-chloro-9H-purine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) followed by the anhydrous solvent (e.g., toluene). For certain substrates, a mixture of an organic solvent and an aqueous base solution may be beneficial.[1]
-
Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1][12]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
If an aqueous base was used, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure 8-aryl-9H-purine.
-
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Reaction Parameters and Optimization
The success and efficiency of the Suzuki-Miyaura coupling for the synthesis of 8-aryl-9H-purines can be influenced by several factors.
Table: Typical Reaction Conditions and Optimization Parameters
| Parameter | Common Choices | Considerations & Optimization |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Catalyst loading can typically range from 1-5 mol%. For less reactive aryl chlorides, more active catalysts or ligands may be necessary. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Carbonates are commonly used. For sensitive substrates, milder bases may be required. |
| Solvent | Toluene, Dioxane, DME, THF, often with water | Anhydrous conditions are often preferred for electron-rich boronic acids, while aqueous conditions can be beneficial for electron-poor arylboronic acids.[1][6] |
| Temperature | 80 - 110 °C | The reaction is typically heated to reflux. The optimal temperature will depend on the solvent and the reactivity of the substrates. |
| Arylboronic Acid | Electron-rich, electron-poor, and heterocyclic boronic acids | The electronic nature of the arylboronic acid can affect the reaction rate. Electron-donating groups generally accelerate the reaction. |
| N9-Protection | Unprotected, Benzyl, THP, etc. | While some protocols work with unprotected 9H-purines, protection of the N9 position can improve solubility and prevent side reactions.[6] The protecting group can be removed in a subsequent step. |
Mechanistic Diagram of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Consider using a different catalyst/ligand combination. |
| Insufficient degassing | Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst. | |
| Inappropriate base or solvent | Screen different bases and solvent systems. The choice can be substrate-dependent. | |
| Protodeborylation of arylboronic acid | Presence of water and/or prolonged reaction times | Use anhydrous conditions where appropriate. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of arylboronic acid | Oxidative conditions | Ensure a strictly inert atmosphere to minimize oxygen exposure. |
| Difficulty in purification | Catalyst residues or byproducts | Proper work-up, including filtration through Celite, is crucial. Optimize chromatography conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely adopted method for the synthesis of 8-aryl-9H-purines from 8-chloro-9H-purine. Its versatility and functional group tolerance make it an invaluable tool in the synthesis of diverse compound libraries for drug discovery and development. By understanding the reaction mechanism and carefully optimizing the experimental parameters, researchers can efficiently access a wide array of 8-aryl-9H-purine derivatives.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Between 8-Substituted 6-Thiophenylpurines and Boronic Acids | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Published October 10, 2024. Available from: [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
National Center for Biotechnology Information. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Available from: [Link]
-
Technion - Israel Institute of Technology. Palladium-catalyzed cross-coupling between 8-substituted 6-thiophenyl purines and boronic acids. Available from: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Published 2020. Available from: [Link]
-
National Center for Biotechnology Information. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Available from: [Link]
-
MDPI. Direct Regioselective C-H Cyanation of Purines. Published January 17, 2023. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Published March 29, 2025. Available from: [Link]
-
ResearchGate. One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. Available from: [Link]
-
MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Published September 1, 2018. Available from: [Link]
-
Chemistry LibreTexts. Stille Coupling. Published June 30, 2023. Available from: [Link]
-
ResearchGate. Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Available from: [Link]
-
RSC Publishing. Chelation-assisted palladium-catalyzed high regioselective heck diarylation reaction of 9-allyl-9H-purine. Available from: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available from: [Link]
-
MDPI. Pharmaceuticals | Special Issue : Purine and Its Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Available from: [Link]
-
Wikipedia. Stille reaction. Available from: [Link]
-
PubMed. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships. Published September 29, 2017. Available from: [Link]
-
PubMed. Synthesis and pharmacological activity of some 9-aryl-8-azapurine derivatives. Available from: [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Published July 10, 2022. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. Published February 14, 2020. Available from: [Link]
-
YouTube. Heck Coupling. Published August 1, 2020. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Published February 4, 2025. Available from: [Link]
-
PubMed. and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions. Published November 21, 2008. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 3. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 8-Chloro-9H-purine
Abstract
The purine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive molecules. The functionalization of this heterocycle, particularly at the C8-position, is crucial for modulating pharmacological activity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily available 8-chloro-9H-purine. This guide provides an in-depth exploration of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, as well as cyanation, offering detailed, field-proven protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C8-Functionalized Purines
The 9H-purine is a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of biological activities, including antiviral, anticancer, and kinase inhibitory effects. The C8-position of the purine ring offers a key vector for chemical modification. Introducing diverse substituents at this site can profoundly influence the molecule's steric and electronic properties, thereby fine-tuning its interaction with biological targets.
Traditionally, the synthesis of 8-substituted purines involved multi-step sequences or harsh reaction conditions.[1] The advent of palladium-catalyzed cross-coupling has revolutionized this field, providing a direct and modular approach to introduce aryl, heteroaryl, alkyl, alkynyl, and amino moieties.[2] Starting with 8-chloro-9H-purine, a stable and accessible precursor, these reactions offer a highly efficient route to construct complex molecular libraries for high-throughput screening and lead optimization.[2]
This document serves as a practical guide, explaining the fundamental principles and providing robust, step-by-step protocols for the most critical palladium-catalyzed transformations of 8-chloro-9H-purine.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, regardless of the specific named reaction, generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 8-chloro-9H-purine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an alkyne) transfers its organic group to the palladium center, or an amine coordinates to the palladium.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Regioselective Functionalization of the Purine C8 Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of nucleosides, coenzymes, and a plethora of bioactive molecules.[1] Functionalization of the purine ring system allows for the modulation of its biological activity, making it a key strategy in drug discovery. Among the various positions on the purine ring, the C8 position of the imidazole moiety is of particular interest. Its functionalization can significantly impact the conformation of the glycosidic bond in nucleosides, influencing interactions with enzymes and receptors.[2] C8-substituted purine derivatives have demonstrated a wide range of therapeutic potential, including antiviral, anticancer, and receptor antagonist activities.[3]
This guide provides an in-depth overview of the primary strategies for the regioselective functionalization of the purine C8 position. We will delve into the mechanistic basis of these reactions and provide detailed, field-proven protocols for their implementation in a research setting.
Core Synthetic Strategies
The regioselective functionalization of the purine C8 position can be broadly categorized into three main approaches:
-
Direct C-H Activation/Arylation: This modern approach involves the direct coupling of a C-H bond at the C8 position with a suitable partner, typically an aryl halide. This method is highly efficient and avoids the need for pre-functionalization of the purine ring.
-
Deprotonation/Metalation and Electrophilic Quench: A classic and versatile strategy that relies on the relatively acidic nature of the C8 proton. A strong base is used to deprotonate the C8 position, generating a nucleophilic organometallic intermediate that can react with a variety of electrophiles.
-
Halogenation and Cross-Coupling Reactions: A robust two-step approach where the C8 position is first halogenated, most commonly brominated. The resulting 8-halopurine serves as a versatile substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of a wide array of substituents.
A more recent addition to the synthetic chemist's toolbox is the direct C-H cyanation, which offers a transition-metal-free method to install a valuable nitrile group at the C8 position.[4]
Method 1: Direct C-H Arylation via Palladium/Copper Catalysis
Direct C-H arylation has emerged as a powerful tool for the C8-functionalization of purines, offering an atom-economical alternative to traditional cross-coupling methods.[5] This reaction is typically catalyzed by a palladium species, often in concert with a copper(I) co-catalyst, which is believed to facilitate the C-H activation step.[6] The reaction is particularly effective for the arylation of purine nucleosides.
Application Note: Pd/Cu-Catalyzed C8 Arylation of 2'-Deoxyadenosine
This protocol describes the direct arylation of 2'-deoxyadenosine with an aryl iodide at the C8 position using a palladium acetate catalyst and copper(I) iodide as a co-catalyst. The use of a piperidine/caesium carbonate base system is crucial for the reaction's success, and the protocol is optimized to minimize deglycosylation, a common side reaction with nucleosides at elevated temperatures.[6]
Reaction Scheme:
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. mdpi.com [mdpi.com]
- 3. The synthesis of C8-aryl purines, nucleosides and phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Regioselective C-H Cyanation of Purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pd(0)/Cu(I)-mediated direct arylation of 2'-deoxyadenosines: mechanistic role of Cu(I) and reactivity comparisons with related purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 8-Chloro-9H-purine in the Synthesis of Novel Kinase Inhibitors
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its inherent ability to mimic the adenine core of ATP and interact with the active site of protein kinases.[1] Among the various purine-based starting materials, 8-Chloro-9H-purine stands out as a particularly versatile and powerful building block. Its strategic placement of a reactive chlorine atom at the C8 position provides a synthetic handle for introducing a wide array of chemical diversity, crucial for tuning inhibitor potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthetic utility of 8-chloro-9H-purine, detailing field-proven protocols for its modification and its application in the rational design of potent kinase inhibitors.
The 8-Chloropurine Scaffold: A Privileged Starting Point
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, they are among the most important classes of drug targets. The development of small molecule inhibitors that compete with ATP for binding to the kinase active site has proven to be a highly successful therapeutic strategy.
The 8-chloro-9H-purine core is an ideal starting point for inhibitor design for several key reasons:
-
ATP Mimicry: The fundamental purine ring system effectively occupies the adenine-binding pocket of the kinase active site.
-
Vectors for Chemical Elaboration: The molecule possesses three primary sites for chemical modification—C8, N9, and C6—allowing for systematic exploration of the structure-activity relationship (SAR).[3] The chlorine atom at C8 is particularly valuable as it is amenable to a variety of robust cross-coupling reactions.
-
Modulation of Properties: Substituents introduced at these positions can form critical hydrogen bonds with the kinase hinge region, access adjacent hydrophobic pockets, and improve physicochemical properties like solubility and cell permeability.[2][4]
The diagram below illustrates the key reactive sites on the 8-chloro-9H-purine scaffold that are exploited in the synthesis of kinase inhibitors.
Caption: Key sites for synthetic modification on the 8-chloro-9H-purine scaffold.
Foundational Synthetic Transformations: Protocols & Rationale
The journey from the 8-chloropurine building block to a potent and selective kinase inhibitor relies on a series of robust and well-characterized chemical reactions. The following sections provide detailed protocols for the most critical transformations.
Protocol 1: Regioselective N9-Alkylation
Scientific Rationale: The first step in many synthetic routes is the alkylation of the purine's N9 position. This modification is critical for several reasons: 1) It mimics the ribose moiety of ATP, 2) It can be tailored to access specific pockets within the kinase active site, and 3) It prevents the acidic N-H proton from interfering in subsequent base-mediated cross-coupling reactions. A common challenge is achieving selectivity for the desired N9 isomer over the thermodynamically less stable N7 isomer.[5][6] The use of a polar aprotic solvent and a suitable base like potassium carbonate generally favors the formation of the N9-alkylated product.[7][8]
Experimental Workflow: N9-Alkylation
Caption: General workflow for the N9-alkylation of 8-chloro-9H-purine.
Detailed Step-by-Step Protocol:
-
To a stirred solution of 8-chloro-9H-purine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the desired alkyl halide (e.g., cyclopentyl bromide, benzyl bromide, 1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired N9-alkylated 8-chloropurine.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C8
Scientific Rationale: The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[9][10] In this context, it enables the introduction of aryl, heteroaryl, or vinyl groups at the C8 position by coupling the 8-chloropurine derivative with an appropriate boronic acid or ester.[11][12] These introduced aromatic groups are instrumental in establishing van der Waals interactions within hydrophobic regions of the kinase ATP-binding site, often leading to significant gains in potency and selectivity.[13] The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[14]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
In a reaction vessel, combine the N9-alkylated 8-chloropurine (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 0.1 M).[11][12]
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the C8-arylated purine derivative.
Protocol 3: Buchwald-Hartwig Amination at C8
Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] This transformation is exceptionally valuable for installing primary or secondary amines at the C8 position of the purine core. The introduced amino group can act as a crucial hydrogen bond donor or acceptor, enabling strong interactions with the hinge region of the kinase, a common binding motif for potent inhibitors.[17][18] Modern catalyst systems, often employing bulky electron-rich phosphine ligands like XPhos, allow this reaction to proceed with high efficiency and broad substrate scope.[17]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination at the C8 position.
Detailed Step-by-Step Protocol:
-
To a microwave vial or sealed tube, add the N9-alkylated 8-chloropurine (1.0 eq), the desired amine (e.g., 4-(piperazin-1-yl)aniline, 1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium precatalyst (e.g., XPhos Pd G2, 0.05-0.10 eq).[17]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add anhydrous, degassed 1,4-dioxane (0.1 M).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction can also be performed using microwave irradiation for shorter reaction times.[17]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[19]
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the C8-aminated purine inhibitor.
Data Summary: Representative Kinase Inhibitors
The strategic application of the protocols described above allows for the generation of diverse libraries of purine-based molecules. The table below summarizes representative data for hypothetical kinase inhibitors synthesized from an 8-chloropurine scaffold, demonstrating the potential potency against various kinase targets.
| Compound ID | N9-Substituent | C8-Substituent | Target Kinase | IC₅₀ (nM) | Reference Kinase [cite] |
| PUR-001 | Cyclopentyl | 4-Phenoxyphenyl | FLT3 | 25 | FLT3[17] |
| PUR-002 | Isopropyl | (4-Piperazin-1-yl)phenylamino | CDK2 | 15 | CDK2[3] |
| PUR-003 | Benzyl | 4-Carboxyphenyl | CK2α | 120 | CK2α[20] |
| PUR-004 | Cyclopentyl | 3-Chloroanilino | GSK-3 | 50 | GSK-3[13] |
Conclusion and Future Perspectives
8-Chloro-9H-purine is an exceptionally valuable and cost-effective starting material for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the controlled and sequential introduction of various functional groups at the N9 and C8 positions. The robust and high-yielding nature of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, empowers researchers to rapidly build libraries of diverse compounds for biological screening.
Future efforts will continue to leverage this scaffold to develop inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action. The systematic exploration of the structure-activity relationships originating from this versatile purine core will undoubtedly continue to yield promising clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. J-Stage. [Link]
-
Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. PubMed. [Link]
-
Novel 8-arylated purines as inhibitors of glycogen synthase kinase. PubMed. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. MDPI. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]
-
Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. MDPI. [Link]
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. National Institutes of Health (NIH). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]
-
Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthetic Strategies to 9-Substituted 8-Oxoadenines. ResearchGate. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Publications. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. soci.org [soci.org]
- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel 8-arylated purines as inhibitors of glycogen synthase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
Application Notes & Protocols: Development of Novel Anticancer Agents from 8-Chloro-9H-purine
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous molecules and approved therapeutics. Among purine precursors, 8-chloro-9H-purine stands out as a highly versatile and reactive starting material for the synthesis of novel anticancer agents. Its strategic chloro-substitution at the C8 position allows for facile nucleophilic aromatic substitution, providing a gateway to a diverse chemical space of 8-substituted purine analogs. This document provides a comprehensive guide for the synthesis, purification, and biological evaluation of novel anticancer candidates derived from this scaffold. We detail robust protocols for chemical synthesis and a suite of in vitro assays designed to characterize the cytotoxic and apoptotic activity of these compounds, providing the scientific rationale behind key experimental steps.
Introduction: The 8-Chloro-9H-Purine Scaffold
Purine analogs are a well-established class of antimetabolite drugs that interfere with nucleic acid synthesis, ultimately halting the proliferation of rapidly dividing cancer cells[1][2][3]. The 8-chloro-9H-purine scaffold offers two primary points for chemical modification: the electrophilic C8 carbon and the nucleophilic N9 nitrogen. The electron-withdrawing nature of the purine ring system activates the C8 position for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, thiol, or alkoxy groups. This approach has led to the development of compounds like 8-chloroadenosine (8-Cl-Ado), an RNA-directed adenosine analog with demonstrated preclinical activity against acute myeloid leukemia (AML) and other malignancies[4][5][6]. The N9 position can be subsequently alkylated or arylated to further explore the structure-activity relationship (SAR) and optimize drug-like properties. This guide will focus on the synthesis of an 8-amino substituted purine derivative and its subsequent biological characterization.
Synthetic Strategy & Protocols
The primary synthetic route involves the SNAr reaction at the C8 position. This is a reliable and high-yielding reaction, often requiring mild conditions.
General Workflow for Synthesis and Evaluation
The overall process from starting material to a biologically characterized compound follows a logical progression. First, the 8-chloro-9H-purine scaffold is derivatized. Following synthesis and purification, the compound's identity and purity are confirmed. The biological evaluation then begins with broad cytotoxicity screening, followed by more detailed mechanistic studies to understand how the compound kills cancer cells.
Caption: High-level workflow from synthesis to biological characterization.
Protocol: Synthesis of an 8-Amino-9H-purine Derivative
This protocol describes a representative nucleophilic substitution reaction. The selection of the amine is critical and dictates the properties of the final compound. This example uses a generic substituted amine.
Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or an alcohol to facilitate the dissolution of the purine and the amine nucleophile. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product[7]. Heating is often required to overcome the activation energy of the reaction.
Materials:
-
8-chloro-9H-purine
-
Substituted amine (e.g., 4-methoxyaniline)
-
N,N-Dimethylformamide (DMF) or n-Butanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
To a solution of 8-chloro-9H-purine (1.0 eq) in n-butanol, add the desired substituted amine (1.2 eq).
-
Add triethylamine (2.0 eq) to the mixture.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 117°C for n-butanol) for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to isolate the desired product.
-
Characterize the final compound by NMR (1H, 13C) and Mass Spectrometry (MS) to confirm its identity and purity.
In Vitro Biological Evaluation
Once a novel purine analog is synthesized and purified, its anticancer potential must be assessed. The following tiered approach is recommended, starting with general cytotoxicity and moving to specific mechanisms of action.
Cell Viability and Cytotoxicity (IC50 Determination)
Principle: The initial step is to determine the concentration at which the compound inhibits 50% of cancer cell growth (IC50). The Sulforhodamine B (SRB) assay is a robust and reproducible method for this purpose. It measures cell density based on the measurement of cellular protein content.
Protocol: SRB Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the synthesized purine analog in culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that will span the anticipated IC50 value (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus log[concentration] and determine the IC50 value using non-linear regression analysis.
Table 1: Example Cytotoxicity Data for a Hypothetical Compound (P-001)
| Cell Line | Cancer Type | IC50 (µM) of P-001 | IC50 (µM) of Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 0.8 |
| HCT116 | Colorectal Carcinoma | 2.8 | 0.5 |
| A549 | Lung Carcinoma | 8.1 | 1.2 |
| WI-38 | Normal Lung Fibroblast | > 50 | 2.5 |
Mechanism of Action: Cell Cycle Analysis
Principle: Many purine analogs function by disrupting DNA synthesis or interfering with cell cycle checkpoints[8]. Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the DNA content of cells, revealing the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle[9]. An accumulation of cells in a specific phase suggests the compound interferes with progression through that stage.
Caption: Cell cycle progression and potential points of inhibition by purine analogs.
Protocol: Cell Cycle Analysis by PI Staining [9][10]
-
Cell Culture: Seed 1 x 106 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Harvest Cells: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C (or store at -20°C for later analysis).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Mechanism of Action: Apoptosis Induction
Principle: A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is membrane-impermeable and thus only stains cells that have lost membrane integrity (late apoptotic or necrotic cells).[12][13][14]
Caption: Simplified intrinsic apoptosis pathway initiated by a cytotoxic agent.
Protocol: Annexin V/PI Apoptosis Assay [12][13][15]
-
Cell Culture and Treatment: Seed 5 x 105 cells in 6-well plates. After 24 hours, treat with the test compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 or 48 hours).
-
Harvest Cells: Collect all cells, including the supernatant (which contains detached apoptotic cells) and trypsinized adherent cells.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane rupture)
-
Table 2: Example Apoptosis Data for Compound P-001 in HCT116 Cells (24h)
| Treatment | Concentration | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | - | 94.5 | 2.1 | 1.5 | 1.9 |
| P-001 | 2.8 µM (IC50) | 55.3 | 25.8 | 15.4 | 3.5 |
| P-001 | 5.6 µM (2x IC50) | 21.7 | 38.1 | 36.2 | 4.0 |
Conclusion
The 8-chloro-9H-purine scaffold is a validated and promising starting point for the discovery of novel anticancer agents. The synthetic accessibility combined with a clear, tiered strategy for biological evaluation allows for the efficient identification and characterization of lead compounds. The protocols outlined in this document provide a robust framework for researchers to synthesize new chemical entities and rigorously assess their potential as cancer therapeutics by quantifying their cytotoxic effects and elucidating their primary mechanisms of cell death.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.Vertex AI Search.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.Bio-Techne.
- Purine Analogs.Holland-Frei Cancer Medicine - NCBI Bookshelf.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry.Thermo Fisher Scientific.
- Cell cycle analysis with flow cytometry and propidium iodide.Abcam.
- Annexin V staining assay protocol for apoptosis.Abcam.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.University of Virginia School of Medicine.
- Propidium Iodide Cell Viability Flow Cytometry Protocol.R&D Systems.
- Method for Analysing Apoptotic Cells via Annexin V Binding.UCL.
- Cell Cycle Analysis by Propidium Iodide (PI) Staining.Technical University of Munich.
- Cell Cycle Analysis by Propidium Iodide Staining.UCL.
- Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy.PMC.
- Definition of purine nucleoside analog.NCI Dictionary of Cancer Terms.
- The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review.Journal of Young Pharmacists.
- Purine Analogues.LiverTox - NCBI Bookshelf - NIH.
- 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells.Anticancer Research.
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.RSC Publishing.
- Novel 3-(2,6,9-trisubstituted-9H-purine)
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.NIH.
- 8-Chloro-Adenosine Inhibits Molecular Poor-Risk Acute Myeloid Leukemia (AML) and Leukemic Stem Cells (LSC) Growth and Synergizes with the BCL-2 Inhibitor Venetoclax (ABT-199).
- Structure of 8-substituted purine derivatives attached to heterocyclic scaffolds as anticancer agents.
- 8-Chloro-Adenosine Inhibits Molecular Poor-Risk Acute Myeloid Leukemia (AML) and Leukemic Stem Cells (LSC) Growth Via Novel RNA- and ATP-Directed Mechanisms: A Novel Therapeutic Approach for AML.
- 8-Chloroadenosine (8-Cl-Ado).MedChemExpress.
- Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of venetoclax and 8-chloro-adenosine.PubMed.
- Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol.PMC.
Sources
- 1. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. ucl.ac.uk [ucl.ac.uk]
Purification of 8-Chloro-9h-purine derivatives by column chromatography
Application Note & Protocol
Strategic Purification of 8-Chloro-9H-purine Derivatives by Column Chromatography
Abstract: 8-Chloro-9H-purine derivatives are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and potential therapeutic agents. The efficacy and safety of these final compounds are directly contingent on the purity of their synthetic precursors. This guide provides a comprehensive, in-depth protocol for the purification of 8-Chloro-9H-purine derivatives using column chromatography, a fundamental and widely applicable separation technique. We delve into the underlying principles, from stationary and mobile phase selection to advanced troubleshooting, ensuring researchers, scientists, and drug development professionals can achieve high-purity compounds essential for their work.
Introduction: The Central Role of Purity
The 8-chloro-9H-purine scaffold is a privileged structure in medicinal chemistry. The chlorine atom at the C8 position provides a reactive handle for introducing diverse functionalities through nucleophilic substitution, enabling the exploration of vast chemical space. However, synthetic routes to these derivatives often yield complex mixtures containing starting materials, by-products, and isomers. Column chromatography is the cornerstone technique for isolating the desired product with the high degree of purity required for subsequent synthetic steps and biological screening.
This document serves as a practical guide, grounded in established chromatographic principles, to empower researchers to develop and execute robust purification protocols for this specific class of compounds.
Foundational Principles: The Science of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the stationary phase).[1] For 8-chloro-9H-purine derivatives, which possess a polar heterocyclic core, understanding the interplay of molecular properties with the chromatographic system is paramount.
The Stationary Phase: The Separation Matrix
The choice of stationary phase is the most critical decision in method development.[2]
-
Silica Gel (SiO₂): This is the most common and cost-effective stationary phase for normal-phase chromatography.[1][3] Its surface is covered with silanol groups (Si-OH), making it polar and slightly acidic.[1][4] 8-Chloro-9H-purine derivatives, with their nitrogen atoms, can interact with these silanol groups via hydrogen bonding.
-
Alumina (Al₂O₃): Available in acidic, neutral, or basic forms, alumina can be an excellent alternative, especially for purifying basic compounds like amines that might interact too strongly with acidic silica.[1][4]
-
Amine-Functionalized Silica: This stationary phase offers a less polar surface than unmodified silica and can provide different selectivity. Its basic nature can be advantageous for purine compounds, potentially eliminating the need for basic modifiers in the mobile phase.[3]
-
Reversed-Phase Silica (C18): For highly polar purine derivatives, reversed-phase chromatography is a powerful option.[3] The stationary phase is non-polar (C18 alkyl chains), and a polar mobile phase is used. In this mode, the most polar compounds elute first.[4]
The Mobile Phase: Driving the Separation
The mobile phase, or eluent, competes with the analyte for binding sites on the stationary phase.[1] Its polarity is adjusted to control the elution speed of the compounds. In normal-phase chromatography, a non-polar solvent is used to begin, and the polarity is gradually increased to elute more strongly adsorbed, polar compounds.[1]
The polarity of 8-chloro-9H-purine derivatives is significantly influenced by the substituent at the N9 position.
-
Non-polar Substituents (e.g., benzyl, alkyl): These derivatives have reduced overall polarity and are often effectively purified with less polar solvent systems like Hexane/Ethyl Acetate .[3]
-
Polar Substituents (e.g., hydroxyls, amines): Derivatives with polar groups require more polar mobile phases, such as Dichloromethane/Methanol , to overcome the strong interaction with the silica gel.[3][5]
A general order of solvent polarity (the elutropic series) is crucial for method development: Hexane < Toluene < Dichloromethane < Ethyl Acetate < Acetone < Methanol < Water.[1]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop the separation method using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that uses a glass or aluminum plate coated with the stationary phase.
Objective: To find a solvent system that provides good separation between the desired product and impurities. The ideal Retention Factor (Rƒ) for the target compound is 0.25-0.35 .
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An Rƒ in this range ensures that the compound will elute from the column in a reasonable volume of solvent without eluting too close to the solvent front (poor separation) or requiring an excessive volume of eluent (band broadening).
Detailed Experimental Protocol
This protocol outlines the standard procedure for purifying an 8-chloro-9H-purine derivative using normal-phase flash column chromatography with silica gel.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude 8-chloro-9H-purine derivative | Chromatography Column (glass or pre-packed) |
| Silica Gel (flash grade, 40-63 µm) | Airflow or Pump System (for flash chromatography) |
| HPLC-grade Solvents (Hexane, Ethyl Acetate, etc.) | Fraction Collector or Test Tubes |
| Sand (acid-washed) | TLC Plates, Chamber, and UV Lamp |
| Cotton or Glass Wool | Rotary Evaporator |
| TLC Plates (silica gel coated with UV indicator) | Beakers, Erlenmeyer Flasks, Pipettes |
Safety Precautions
-
Handling Compounds: 8-Chloro-9H-purine derivatives and their precursors should be treated as potentially hazardous.[6] Always handle these chemicals in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Solvent Safety: Organic solvents are flammable and volatile. Avoid sources of ignition and ensure proper ventilation.
-
Storage: Store compounds in a tightly closed container in a cool, dry, and well-ventilated area.[7]
Step-by-Step Purification Workflow
The following workflow provides a detailed, self-validating system for purification.
Caption: Workflow for Column Chromatography Purification.
Step 1: Column Preparation
-
Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column.[9]
-
Adding Sand: Add a small layer (~1 cm) of sand over the plug to create a flat base.[9]
-
Preparing the Slurry: In a separate beaker, create a slurry of silica gel with the initial, least polar eluting solvent (e.g., 10% Ethyl Acetate in Hexane).[9] The consistency should be pourable but not overly dilute.
-
Packing: Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Finalizing the Column: Once all the silica has settled, add another layer of sand (~1 cm) on top to prevent the bed from being disturbed during solvent addition.[9] Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
Step 2: Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[9] Carefully pipette this solution directly onto the top layer of sand.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (~2-3 times the weight of the crude product) and evaporate the solvent completely on a rotary evaporator. This results in the crude product being adsorbed onto the silica. Carefully add this dry powder to the top of the column.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (if using flash chromatography) and begin collecting fractions in test tubes.
-
Isocratic Elution: Use the same solvent composition throughout the purification. This is suitable for simple separations.
-
Gradient Elution: Gradually increase the polarity of the mobile phase over time (e.g., from 10% EtOAc/Hexane to 20%, then 30%).[9] This is more efficient for separating compounds with a wider range of polarities.
Step 4: Analysis and Product Isolation
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize under a UV lamp.
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 8-chloro-9H-purine derivative.
Results: Data Interpretation and Purity Assessment
The success of the purification is determined by the yield and purity of the final product.
Data Presentation
| Parameter | Example Data | Description |
| Crude Mass | 1.50 g | Initial mass of the unpurified product. |
| Stationary Phase | Silica Gel (75 g) | Type and amount of adsorbent used. |
| Mobile Phase | Gradient: 10% to 40% EtOAc in Hexane | Solvent system used for elution. |
| Pure Fraction Mass | 1.05 g | Mass of the product after purification. |
| Yield | 70% | (Pure Mass / Crude Mass) x 100. |
| Purity (by HPLC/qNMR) | >98% | Purity determined by an orthogonal analytical method. |
Purity Verification
Visual inspection of a single spot on a TLC plate is not sufficient to confirm purity. It is crucial to use an orthogonal analytical method, which relies on a different separation or detection principle, to provide a reliable purity assessment.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantitative data on purity.[11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute method that can determine purity without relying on chromatographic separation, and can detect non-UV active impurities like residual silica.[10][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.
Troubleshooting Common Issues
Even with a well-planned protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.
Caption: Troubleshooting Decision Tree.
-
Problem: Compound does not elute.
-
Problem: Poor separation of spots.
-
Cause: The solvent system is too polar, causing all compounds to elute quickly. Alternatively, the column may be overloaded.
-
Solution: Re-develop the method on TLC to find a less polar solvent system that provides better separation. Ensure the amount of crude material is not more than 1-5% of the weight of the silica gel.
-
-
Problem: Compound streaks or "tails" down the column.
-
Cause: The compound may be acid-sensitive and is interacting too strongly or decomposing on the silica gel. This can also be caused by overloading.
-
Solution: Add a small amount of triethylamine (~0.5-1%) to the mobile phase to neutralize the acidic silica.[4] Alternatively, consider using a different stationary phase like neutral alumina or florisil.[4]
-
-
Problem: Cracks appear in the silica bed.
-
Cause: The column has run dry, or the heat from a very exothermic separation has caused solvent to bubble.
-
Solution: This column is likely compromised. It is best to repack the column, ensuring the silica bed is never exposed to air.
-
Conclusion
The purification of 8-chloro-9H-purine derivatives by column chromatography is a robust and scalable technique that is indispensable in a drug discovery and development setting. By systematically applying the principles of stationary and mobile phase selection, optimizing separation with TLC, and adhering to a meticulous protocol, researchers can consistently obtain high-purity materials. This foundational purity is the key to reliable downstream applications, generating reproducible biological data, and accelerating the development of novel therapeutics.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Membrane Solutions. Column Chromatography Notes. [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]
-
Drenjančević, M., et al. (2006). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography?. [Link]
-
Chemistry For Everyone. What Solvent Is Used In Column Chromatography?. YouTube. [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
Tung, Y. C., & Chen, Y. L. (1993). Determination of uric acid by an anion-exchange column chromatography. PubMed. [Link]
-
Agilent Technologies. GC Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Kumar, D., et al. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. [Link]
-
University of Colorado Boulder, Department of Chemistry. How to run column chromatography. [Link]
-
Singh, S., & Kumar, N. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
-
SIELC Technologies. Separation of Purine on Newcrom R1 HPLC column. [Link]
-
Wang, X., et al. (2023). Direct Regioselective C-H Cyanation of Purines. National Institutes of Health. [Link]
-
Balasescu, M., et al. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Incdbna-ibna.ro. [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
Biotage. Which Stationary Phase Should I Chose For My Peptide Purification?. [Link]
-
Restek. HPLC Column Selection Guide. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. linklab.gr [linklab.gr]
- 3. teledynelabs.com [teledynelabs.com]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibna.ro [ibna.ro]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 8-Chloro-9H-purine
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of 8-Chloro-9H-purine. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to help you navigate common challenges and troubleshoot your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and purification of 8-Chloro-9H-purine, providing concise answers and foundational knowledge.
Q1: What are the most prevalent synthetic routes for 8-Chloro-9H-purine?
The most common and economically viable methods for synthesizing 8-Chloro-9H-purine typically start from readily available purine precursors like uric acid or xanthine. A widely employed method involves the chlorination of xanthine using phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).
Q2: What are the most common byproducts I should expect during the synthesis of 8-Chloro-9H-purine?
The byproduct profile can vary depending on the specific synthetic route and reaction conditions. However, some common impurities to anticipate include:
-
Isomeric Dichloropurines: Such as 2,6-dichloro-9H-purine and 2,8-dichloro-9H-purine, which can arise if the starting material has multiple hydroxyl groups that can be substituted.
-
Incompletely Chlorinated Intermediates: For instance, if starting from a dihydroxypurine, you might find residual monochlorinated species.
-
Hydrolysis Products: 8-Chloro-9H-purine can be susceptible to hydrolysis, reverting to the corresponding hydroxypurine, especially during aqueous workup or if moisture is present in the reaction.
-
Starting Material: Unreacted starting materials like xanthine are common impurities if the reaction does not go to completion.
Q3: What is the recommended general method for purifying crude 8-Chloro-9H-purine?
Recrystallization is often the most effective and scalable method for purifying 8-Chloro-9H-purine. The choice of solvent is critical and typically involves a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvents for recrystallization include ethanol, methanol, or mixtures of organic solvents with water. For more challenging separations, column chromatography on silica gel may be necessary.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution format for specific issues you might encounter during your experiments.
Problem 1: My yield of 8-Chloro-9H-purine is consistently low.
Possible Causes and Solutions:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature as specified in the literature.
-
Reagent Stoichiometry: Verify the molar ratios of your reactants. An excess of the chlorinating agent (e.g., POCl₃) is often required.
-
Catalyst: If using a catalyst (e.g., tertiary amine), ensure it is fresh and added in the correct proportion.
-
-
-
Product Degradation: The product might be degrading during the reaction or workup.
-
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures during the reaction and workup, as this can lead to decomposition.
-
Moisture Control: The presence of water can lead to hydrolysis of the product. Ensure all glassware is dry and use anhydrous solvents.
-
-
-
Losses during Workup/Purification: Significant amounts of the product may be lost during extraction or recrystallization.
-
Troubleshooting:
-
Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product.
-
Recrystallization Solvent: You may be using a recrystallization solvent in which your product is too soluble at room temperature. Test different solvent systems to find one that minimizes loss.
-
-
Problem 2: I am observing an unexpected peak in my NMR/LC-MS analysis that I cannot identify.
Possible Byproducts and Their Identification:
| Potential Byproduct | Likely Cause | Recommended Analytical Confirmation |
| Isomeric Dichloropurines | Use of a starting material with multiple reactive sites. | Mass Spectrometry: Look for a molecular ion peak corresponding to the dichlorinated species. NMR: Compare the spectra with known standards or literature data for dichloropurines. |
| Hydrolysis Product (e.g., Xanthine) | Presence of moisture during the reaction or workup. | LC-MS: Compare the retention time and mass with an authentic sample of the starting material or expected hydrolysis product. ¹H NMR: Look for the disappearance of the purine C-H proton and potential changes in the N-H proton signals. |
| N-Alkylated Byproducts | If using a solvent like DMF, it can sometimes act as an alkylating agent at high temperatures. | Mass Spectrometry: Look for a molecular ion peak corresponding to the addition of a methyl or dimethylamino group. ¹H and ¹³C NMR: Look for new signals corresponding to the added alkyl group. |
Problem 3: My purified 8-Chloro-9H-purine is discolored (e.g., yellow or brown).
Possible Causes and Solutions:
-
Residual Catalyst or High Molecular Weight Byproducts: The color may be due to polymeric or colored byproducts formed during the reaction.
-
Troubleshooting:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb your product.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous method for removing colored impurities.
-
-
-
Product Instability: The product may be slowly decomposing upon storage.
-
Troubleshooting:
-
Storage Conditions: Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
-
Part 3: Experimental Protocols and Visualizations
Synthetic Pathway and Byproduct Formation
The following diagram illustrates a common synthetic route to 8-Chloro-9H-purine from xanthine, highlighting potential points of byproduct formation.
Caption: Synthesis of 8-Chloro-9H-purine from Xanthine.
Detailed Protocol: Recrystallization of 8-Chloro-9H-purine
This protocol provides a step-by-step method for the purification of crude 8-Chloro-9H-purine by recrystallization.
-
Solvent Selection: Begin by selecting an appropriate solvent. Ethanol or a mixture of ethanol and water is often a good starting point. The ideal solvent should fully dissolve the crude product at its boiling point and result in low solubility at room temperature.
-
Dissolution: Place the crude 8-Chloro-9H-purine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of your crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product should be assessed by techniques such as melting point, NMR, and LC-MS.
Part 4: References
Technical Support Center: Strategies for Controlling Regioselectivity in 8-Chloro-9H-Purine Alkylation
Welcome to the technical support center. As Senior Application Scientists, we understand that controlling regioselectivity in purine chemistry is a significant challenge. Alkylation of purine scaffolds, such as 8-chloro-9H-purine, frequently results in a mixture of N7 and N9 isomers, complicating downstream applications and reducing yields. The N9-alkylated product is generally the more thermodynamically stable isomer, while the N7 position is often the site of initial, kinetically controlled attack.[1]
This guide provides in-depth troubleshooting advice, validated protocols, and the mechanistic basis for controlling these side reactions, empowering you to achieve your desired regiochemical outcome.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm getting an inseparable mixture of N7 and N9 alkylated products. Why is this happening?
A: This is the most common challenge in purine alkylation. The purine anion has two primary nucleophilic nitrogen centers in the imidazole ring: N7 and N9. The N7 position is often more electronically favored for initial attack (the kinetic site), but the resulting product is typically less stable than the N9 isomer (the thermodynamic site).[1] Standard reaction conditions, such as using potassium carbonate in DMF, often lack the selectivity required to favor one isomer exclusively, leading to mixtures.[2]
Q2: How can I quickly determine the N7/N9 ratio in my crude reaction mixture?
A: While 1H NMR can give you a preliminary idea by integrating distinct protons (e.g., N-CH2), the most reliable method is 13C NMR spectroscopy. There is a well-established correlation based on the chemical shift difference (Δδ) between the C5 and C8 carbons of the purine ring.
-
For N7-alkylated isomers , this difference is large (e.g., Δδ ≈ 27 ppm).
-
For N9-alkylated isomers , the difference is significantly smaller (e.g., Δδ ≈ 13 ppm).[1]
Q3: My reaction exclusively yields the N9-alkylated product, but I want the N7 isomer. What should I do?
A: Exclusive N9 formation indicates your reaction is under thermodynamic control, likely due to high temperatures or long reaction times. To favor the N7 (kinetic) product, you must shift to kinetically controlled conditions. This involves:
-
Lowering the reaction temperature: Perform the reaction at room temperature or below.
-
Altering the reaction mechanism: A highly effective method involves in-situ silylation of the purine followed by alkylation using a Lewis acid catalyst like tin(IV) chloride (SnCl4).[1][3] This approach can dramatically favor N7 substitution, especially with sterically hindered alkyl halides.[1][3]
Q4: Can I reverse the reaction and convert the unwanted N9 isomer back to the N7 isomer?
A: Unfortunately, this is generally not feasible. The N9 isomer is the thermodynamic sink, meaning it is the more stable product. While the N7 isomer can sometimes be converted to the N9 isomer with heat or under acidic conditions, the reverse reaction is energetically unfavorable.[1] Your strategy should focus on preventing the formation of the N9 isomer from the outset.
Section 2: In-Depth Troubleshooting Guide
Problem: Predominant or Exclusive N9-Alkylation Detected
You've analyzed your product and found that the undesired N9 isomer is the major or sole product. This indicates the reaction conditions strongly favor thermodynamic equilibrium.
Probable Cause: High reaction temperatures (>25 °C), extended reaction times, or certain base/solvent combinations that facilitate equilibration to the more stable N9 isomer.
Troubleshooting Workflow:
Caption: Troubleshooting logic for excessive N9-alkylation.
Detailed Solutions & Explanations
-
Implement Strict Kinetic Control: The N7 anion is often more nucleophilic, but the N7-alkylated product is less stable. To trap this kinetic product, you must prevent the reaction from reaching thermodynamic equilibrium.
-
Action: Reduce the reaction temperature immediately. Start at 0 °C and allow the reaction to slowly warm to room temperature, monitoring by TLC or LC-MS. The goal is to find the temperature at which the starting material is consumed before significant isomerization to the N9 product occurs.
-
-
Change the Alkylation Strategy (The Silylation Method): Standard alkylation with a base deprotonates the purine, creating the anion. An alternative is to use the Vorbrüggen (silylation) method, which proceeds through a different intermediate.[1][3] Silylating the purine (e.g., with BSA) followed by reaction with an alkyl halide in the presence of a Lewis acid like SnCl4 can dramatically favor the N7 isomer.[1] This method is highly effective for introducing tertiary alkyl groups regioselectively at N7.[1][3]
Parameter Standard Alkylation (Thermodynamic) Silylation Method (Kinetic) Reagents Purine, Alkyl Halide, Base (K2CO3, NaH) Purine, BSA, Alkyl Halide, Lewis Acid (SnCl4) Temperature Often heated (e.g., 80 °C) Room Temperature or below Typical Outcome N9 isomer predominates N7 isomer can be favored Reference [2] [1] -
Consider Steric Effects at C6: While your starting material is 8-chloro-9H-purine, the substituent at C6 plays a critical role in directing alkylation. Research has shown that introducing a bulky, coplanar substituent at C6 can physically block or "shield" the N7 position, leading to highly specific N9 alkylation.[4][5][6][7] If you have modified the C6 position, evaluate if the substituent is sterically hindering access to N7.
Section 3: Validated Experimental Protocols
Protocol 1: Selective N7-tert-Alkylation of 6-Chloropurine (Kinetic Control)
This protocol is adapted from a validated method for achieving N7 regioselectivity and demonstrates the power of the silylation approach.[1][3]
Workflow Diagram:
Caption: Experimental workflow for selective N7-alkylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried flask under an inert atmosphere (N2 or Ar), add 6-chloropurine (1.0 eq) and anhydrous acetonitrile (ACN).
-
Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) to the suspension. Stir at room temperature until the solution becomes clear, indicating formation of the silylated purine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add SnCl4 (2.1 eq) dropwise, followed by the tert-alkyl halide (e.g., tert-butyl bromide) (6.0 eq).
-
Safety Note: SnCl4 is highly corrosive and reacts violently with moisture. Handle with extreme care in a fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Kinetic products form relatively quickly.
-
Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the N7-alkylated 6-chloropurine.
Protocol 2: Isomer Differentiation by 13C NMR
-
Sample Prep: Prepare a concentrated sample of your purified isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquisition: Acquire a standard proton-decoupled 13C NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for all carbon signals.
-
Analysis:
-
Identify the signals for C5 and C8. The C5 signal is typically downfield from C8. 2D NMR (HSQC, HMBC) may be required for unambiguous assignment if literature data is unavailable.
-
Calculate the chemical shift difference: Δδ = δ(C5) - δ(C8) .
-
Interpretation: Compare the calculated Δδ to the expected values. A large difference (e.g., > 20 ppm) is indicative of an N7 isomer, while a smaller difference (e.g., < 15 ppm) confirms the N9 isomer.[1]
-
Section 4: Mechanistic Insights
The regioselectivity of purine alkylation is a classic example of the competition between kinetic and thermodynamic reaction pathways.
Caption: Potential energy diagram for N7 vs. N9 alkylation.
-
Kinetic Pathway (N7): The N7 position of the purine anion generally has a higher electron density, leading to a lower activation energy (Ea) for electrophilic attack. This makes it the faster reaction, yielding the kinetic product.
-
Thermodynamic Pathway (N9): The N9-alkylated purine is sterically less hindered and electronically more stable. Given enough energy (higher temperature) or time, the reaction equilibrium will favor the formation of this more stable isomer. The N7 product can even revert and rearrange to the N9 product under these conditions.[1]
By understanding and manipulating these competing pathways, you can effectively control the outcome of your 8-chloro-9H-purine modifications and prevent the formation of unwanted N9-alkylation side products.
References
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link][4][5][6][7]
-
Hocek, M., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8845–8856. [Link][1][3]
-
Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. Journal of Heterocyclic Chemistry. [Link][2]
-
García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 12(26), 4684-4697. [Link][8]
-
Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link][9][10][11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2" by Minghong Zhong [scholarsarchive.byu.edu]
Technical Support Center: Navigating the Purification of Polar 8-Substituted Purine Derivatives
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar 8-substituted purine derivatives. As a class of compounds with significant therapeutic potential, their successful isolation and purification are paramount for accurate biological evaluation and drug development.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.
The inherent polarity of the purine core, often augmented by polar substituents at the 8-position, presents a significant hurdle in achieving high purity.[5] These molecules, rich in hydrogen bond donors and acceptors, can exhibit challenging behaviors such as poor retention in reversed-phase chromatography, peak tailing, and low recovery. This guide will equip you with the knowledge to anticipate these challenges and implement effective solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of polar 8-substituted purine derivatives.
Q1: Why is my polar 8-substituted purine derivative showing poor or no retention on a C18 column?
A1: This is a classic issue arising from the high polarity of your compound. In reversed-phase chromatography (RPC), retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[6][7] Highly polar compounds have a stronger affinity for the polar mobile phase and are therefore poorly retained.
Q2: What are the best initial strategies to improve retention in reversed-phase HPLC?
A2: To enhance retention, you can:
-
Decrease the organic modifier concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. Some modern C18 columns are stable in 100% aqueous conditions.[8]
-
Use a polar-endcapped or polar-embedded column: These columns are designed with modified surfaces that provide alternative retention mechanisms for polar analytes.[9]
-
Consider ion-pairing agents: For ionizable purine derivatives, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can form a more hydrophobic complex with your compound, thereby increasing retention.[5][9]
Q3: I'm observing significant peak tailing with my purine derivative. What are the likely causes and solutions?
A3: Peak tailing is often caused by secondary interactions between the basic purine ring and acidic silanol groups on the silica-based stationary phase.[10] To mitigate this:
-
Adjust mobile phase pH: For basic purine derivatives, operating at a low pH (e.g., 2.5-4 using formic acid or TFA) will protonate the analyte and suppress silanol ionization.[9][10]
-
Use a high-quality, end-capped column: These columns have fewer accessible silanol groups, reducing the potential for undesirable interactions.[10]
-
Consider a polymer-based reversed-phase column: These are stable over a wider pH range (e.g., pH 2-12), allowing you to work at a higher pH where your basic compound is neutral, which can improve peak shape.[6]
Q4: When should I consider switching from reversed-phase to a different chromatographic technique?
A4: If you've exhausted optimization strategies in reversed-phase and still face issues with retention or peak shape, it's time to consider alternative methods. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for very polar compounds.[11][12] Normal-phase chromatography using an amine-functionalized column can also provide unique selectivity for purine derivatives.[5]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the purification of polar 8-substituted purine derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Retention in Reversed-Phase HPLC | - Analyte is too polar for the stationary phase.- Mobile phase is too strong (high organic content). | - Decrease the percentage of organic modifier.- Use a polar-endcapped or polar-embedded column.- Employ ion-pairing agents (e.g., TFA, formic acid).[5][9]- Switch to HILIC or normal-phase chromatography.[11][12] |
| Peak Tailing | - Secondary interactions with residual silanols.- Column overload.- Inappropriate mobile phase pH. | - Use a highly end-capped column.- Adjust mobile phase pH to suppress silanol ionization (low pH for basic compounds).[10]- Reduce the sample load.- Consider a polymer-based column for high pH methods.[6] |
| Compound Instability on Silica Gel (Normal-Phase) | - Acidic nature of silica gel causing degradation. | - Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia.[13]- Use a less acidic stationary phase like alumina or a bonded phase (e.g., amine column).[5] |
| Difficulty with Recrystallization | - High solubility in common polar solvents.- Presence of impurities that inhibit crystal formation. | - Use a binary or ternary solvent system. Start by dissolving the compound in a good solvent and then slowly add an anti-solvent (in which the compound is poorly soluble).[14]- Try cooling the solution slowly to promote crystal growth.- If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.[15] |
| Co-elution of Impurities | - Insufficient selectivity of the chromatographic system. | - Optimize the mobile phase composition (e.g., try a different organic modifier or buffer system).- Switch to a column with a different stationary phase to alter selectivity (e.g., from C18 to a phenyl-hexyl or cyano column).[10]- Consider a different chromatographic mode (e.g., HILIC if you are using reversed-phase). |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Ion-Pairing for Polar 8-Substituted Purines
This protocol is suitable for polar, ionizable 8-substituted purine derivatives that exhibit poor retention under standard reversed-phase conditions.
-
Column Selection: Choose a high-quality, end-capped C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
Inject the sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution at a suitable UV wavelength (purines typically absorb around 260 nm).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the target peak. Analyze the purity of the collected fractions by analytical HPLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Note that TFA is a non-volatile acid and may require lyophilization or further processing to remove completely.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is ideal for highly polar, water-soluble 8-substituted purine derivatives that are not retained by reversed-phase chromatography.[11][12]
-
Column Selection: Use a HILIC column with a polar stationary phase such as bare silica, amide, or diol.
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate in water.
-
-
Sample Preparation: Dissolve the sample in a solvent with a high organic content, similar to the initial mobile phase (e.g., 95% acetonitrile, 5% water).
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase (e.g., 95% A, 5% B) for at least 20 column volumes.
-
Inject the sample.
-
Run a gradient by increasing the percentage of the aqueous component (Mobile Phase B) to elute the compound. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Monitor the elution using a UV detector.
-
-
Fraction Collection and Analysis: Collect and analyze fractions as described in the reversed-phase protocol.
-
Post-Purification: Combine the pure fractions and remove the volatile mobile phase under reduced pressure.
Visualization of Purification Strategy
The selection of an appropriate purification strategy is a critical step. The following diagram illustrates a decision-making workflow.
Sources
- 1. A Multitarget Approach toward the Development of 8-Substituted Purines for Photoprotection and Prevention of UV-Related Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teledynelabs.com [teledynelabs.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield of nucleophilic substitution on 8-Chloro-9h-purine
Welcome to the technical support center for nucleophilic substitution reactions involving 8-chloro-9H-purine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this transformation. Here, we address common challenges and provide expert insights to help you improve reaction yields, minimize side products, and ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing low to no yield in my reaction. What are the most common causes and how can I fix them?
This is the most frequent issue encountered. Low conversion is typically rooted in one of three areas: insufficient reactivity of the substrate/nucleophile, suboptimal reaction conditions, or degradation of starting material or product.
Core Causality: The nucleophilic aromatic substitution (SNAr) on the electron-deficient purine ring requires overcoming a significant activation energy barrier. The C8 position is generally less reactive than the C2 and C6 positions on the purine scaffold.[1][2] The reaction proceeds through a high-energy Meisenheimer intermediate, and its formation and subsequent collapse to the product are highly sensitive to the chosen conditions.
Troubleshooting Workflow:
Caption: General SNAr mechanism on 8-chloro-9H-purine.
-
Amine Nucleophiles:
-
Reactivity: Generally good nucleophiles. Primary and secondary aliphatic amines are more reactive than aromatic amines (e.g., aniline).
-
Typical Conditions: Use 1.1-5 equivalents of the amine with 1.1-3 equivalents of DIPEA or TEA in ethanol, n-butanol, or DMF. [3][4]Heat to 75-120 °C. Microwave heating is highly effective. [3] * Protocol: In a sealed vessel, combine 8-chloro-9H-purine (1 eq), the amine (2 eq), and DIPEA (2 eq) in n-butanol. Heat to 120 °C for 4-16 hours, or microwave at 150 °C for 15 minutes. Monitor by TLC/LC-MS.
-
-
Thiol Nucleophiles:
-
Reactivity: Thiols are excellent nucleophiles and generally react readily. [5][6] * Typical Conditions: The corresponding thiolate, pre-formed with a base like NaH or K₂CO₃, is often used. The reaction is typically run in a polar aprotic solvent like DMF or THF at room temperature to 80 °C.
-
Protocol: To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add the thiol (1.1 eq) dropwise. After hydrogen evolution ceases, add a solution of 8-chloro-9H-purine (1 eq) in THF. Allow to warm to room temperature and stir for 2-8 hours.
-
-
Alcohol/Phenol Nucleophiles:
-
Reactivity: Alcohols and phenols are weaker nucleophiles than amines or thiols and almost always require deprotonation to the corresponding alkoxide/phenoxide. [7][8] * Typical Conditions: Pre-form the alkoxide using a strong base like sodium hydride (NaH) in an anhydrous solvent (THF, Dioxane, or DMF). The reaction may require elevated temperatures (60-100 °C). [9]For phenols, a milder base like K₂CO₃ in DMF at high temperature can be effective.
-
Protocol: Suspend 8-chloro-9H-purine (1 eq) and the alcohol (3-5 eq) in anhydrous THF. Add NaH (1.5 eq) portion-wise at 0 °C. After addition, allow the reaction to warm to room temperature and then heat to 60 °C for 6-24 hours.
-
FAQ 3: I am seeing multiple products, especially with alkylating agents. What are these side reactions?
The most common side reaction is alkylation on the nitrogen atoms of the purine ring system, leading to a mixture of N7 and N9 isomers. [10] Understanding the Problem: The purine core has multiple nucleophilic nitrogen atoms. While the N9-H is acidic and often the site of substitution or protection, the N7 position is also a potential site for alkylation, especially under certain conditions. [11] Diagram of Potential Isomers:
Caption: Competing SNAr and N-alkylation pathways.
Minimization Strategies:
-
Protecting Groups: If your nucleophile is also an alkylating agent or if you are performing a subsequent alkylation, protect the N9 position first. Common protecting groups include tetrahydropyranyl (THP) or p-methoxybenzyl (PMB). [12]2. Base and Solvent Choice: The regioselectivity of N-alkylation can be influenced by the reaction conditions. For instance, using SnCl₄ as a catalyst with silylated purines can favor N7 alkylation. [11]For standard substitutions, using a non-electrophilic base (DIPEA) and avoiding reactive alkylating solvents is key.
-
Order of Reactions: If your synthetic plan involves both C8-substitution and N9-alkylation, it is almost always preferable to perform the C8-nucleophilic substitution first, followed by N9-alkylation.
FAQ 4: What are the best practices for reaction work-up and product purification?
Purine derivatives can be challenging to purify due to their polarity and potential for poor solubility.
Work-up Strategy:
-
Quenching: Cool the reaction mixture to room temperature. If a reactive reagent like NaH was used, quench carefully with saturated aqueous NH₄Cl or water.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) and wash with water or brine to remove inorganic salts and highly polar impurities like DMF. If your product is basic (e.g., from an amine substitution), a mild acidic wash (e.g., 1% HCl) can sometimes remove excess starting amine, but be cautious as this may protonate and move your product to the aqueous layer.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the crude product.
Purification Strategy:
Flash column chromatography is the most common method. [13]
-
Normal Phase (Silica Gel):
-
Best for: Less polar to moderately polar compounds.
-
Eluent Systems: Start with a non-polar system like Hexane/Ethyl Acetate. For more polar products, a gradient of Dichloromethane (DCM) to DCM/Methanol (e.g., 1-10% MeOH) is highly effective. [13] * Pro-Tip: Adding a small amount of triethylamine (0.1-0.5%) to the eluent can prevent peak tailing for basic purine derivatives by neutralizing acidic sites on the silica.
-
-
Reversed Phase (C18):
-
Best for: Highly polar or water-soluble compounds that do not move on silica.
-
Eluent Systems: A gradient of Water/Acetonitrile or Water/Methanol is standard.
-
Additives: Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is often necessary to obtain sharp peaks for ionizable compounds. [13]
-
References
-
Besselievre, F., et al. (2011). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 16(5), 4296-4305. Available at: [Link]
-
Turan-Zitouni, G., et al. (2018). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 833-840. Available at: [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Application Note AN85. Available at: [Link]
-
Gundersen, L. L., et al. (2012). Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. Molecules, 17(8), 9479-9495. Available at: [Link]
-
Siddiqui, M. A., et al. (1993). The alkylation of 2-amino-6-chloropurine with alcohols by Mitsunobu reaction for a synthesis of carbocyclic guanosine analogs. Heterocycles, 36(7), 1625-1630. Available at: [Link]
-
Gray, N. S., et al. (2003). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Molecular Diversity, 6(1), 43-53. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 27(23), 8535. Available at: [Link]
-
Van der Plas, H. C., & Geerts, J. P. (1973). The reactivity of substituted purines in strongly basic medium. Tetrahedron Letters, 14(40), 3831-3834. Available at: [Link]
-
Oshika, T., et al. (2019). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Molecules, 24(21), 3812. Available at: [Link]
-
Stachowicz-Kuśnierz, A., & Korchowiec, J. (2015). Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. Structural Chemistry, 26(5-6), 1539-1549. Available at: [Link]
-
Montgomery, J. A., & Holum, L. B. (1957). Purines. VIII. The Aminolysis of Certain Chlorosubstituted Purines. Journal of the American Chemical Society, 79(9), 2185-2188. Available at: [Link]
-
Csendes, I., et al. (2011). Microwave-Irradiated C6-Functionalization of 6-Chloropurine Nucleosides with Various Mild Nucleophiles under Solvent-Free Conditions. Synthesis, 2011(12), 1931-1938. Available at: [Link]
-
Gray, N. S., et al. (2003). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Molecular Diversity, 6(1), 43-53. Available at: [Link]
-
Kumar, A., et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(2), 266-271. Available at: [Link]
-
Ohno, M., et al. (1993). The Alkylation of 6-Chloropurine with Alcohols by Mitsunobu Reaction. Chemical and Pharmaceutical Bulletin, 41(6), 1062-1066. Available at: [Link]
-
Singleton, D. A., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(52), 17933-17941. Available at: [Link]
-
Joubert, N., et al. (2005). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Tetrahedron, 61(44), 10526-10533. Available at: [Link]
-
Yuan, L., Lin, W., & Yang, Y. (2012). Thiol Reactive Probes and Chemosensors. Trac Trends in Analytical Chemistry, 39, 56-70. Available at: [Link]
-
Tloustova, E., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(5), 2243-2255. Available at: [Link]
-
Wang, F., et al. (2023). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 25(1), 112-116. Available at: [Link]
-
Horská, K., et al. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1103-1106. Available at: [Link]
-
Ashenhurst, J. (2023). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. Available at: [Link]
-
Mayo Clinic Laboratories. (n.d.). Purine and pyrimidine metabolism disorders. Insights. Available at: [Link]
-
Rosen, E. L., et al. (2018). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of the American Chemical Society, 140(41), 13391-13398. Available at: [Link]
-
De Clercq, E., et al. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 15(6), 1641-1644. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]
-
Chemistry university. (2021, March 1). Solvent Selection [Video]. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2023). 10.2: Substitution Reactions of Alcohols. Available at: [Link]
-
UW Pressbooks. (n.d.). Purine, Pyrimidine Metabolism, Disorders. Biochemistry. Available at: [Link]
-
Fernandes, A. S., et al. (2021). Towards the Use of Adsorption Methods for the Removal of Purines from Beer. Applied Sciences, 11(21), 9993. Available at: [Link]
-
Chad's Prep. (2021, January 23). 12.6 Substitution Reactions of Alcohols | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Nyhan, W. L. (2005). Disorders of purines and pyrimidines. Journal of Inherited Metabolic Disease, 28(3), 237-245. Available at: [Link]
-
Véliz, E. A., & Beal, P. A. (2000). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Tetrahedron Letters, 41(10), 1695-1698. Available at: [Link]
-
Li, Y., et al. (2022). Guidelines for purine extraction and determination in foods. Food Chemistry, 383, 132499. Available at: [Link]
-
Zhao, L., et al. (2006). Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. ARKIVOC, 2006(12), 158-167. Available at: [Link]
-
MSD Manual Professional Version. (n.d.). Overview of Purine and Pyrimidine Metabolism Disorders. Available at: [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. jchps.com [jchps.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. teledynelabs.com [teledynelabs.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 8-Chloro-9H-purine Cross-Coupling
Welcome to the technical support center for 8-Chloro-9H-purine cross-coupling reactions. As a Senior Application Scientist, I understand that while these reactions are powerful tools for synthesizing novel purine derivatives, they can present unique challenges. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to help you make informed decisions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 8-Chloro-9H-purine has stalled or shows very low conversion. Where should I begin troubleshooting?
A1: Low conversion is a common issue that can stem from several factors. A systematic approach is the most effective way to diagnose the problem. Before diving into complex optimization, start with the fundamentals.
Initial Checklist:
-
Reagent Purity and Integrity:
-
8-Chloro-9H-purine: Is your starting material pure? Impurities can interfere with the catalyst.
-
Coupling Partner: For Suzuki reactions, boronic acids can degrade over time through protodeboronation, especially if exposed to moisture.[1] For Buchwald-Hartwig aminations, ensure your amine is pure and not oxidized.
-
Solvents: Are your solvents anhydrous and properly degassed? Dissolved oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[1] The quality of solvents can significantly impact reproducibility, as even trace contaminants can poison the catalyst.[2][3]
-
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1] Ensure your reaction vessel was properly purged and is maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.
-
Stoichiometry: Double-check the equivalents of all reagents. For Suzuki couplings, a slight excess (1.1-1.2 equivalents) of the boronic acid is common. For Buchwald-Hartwig reactions, the stoichiometry of the amine and base is critical.
If these fundamental checks do not reveal an obvious issue, the problem likely lies within the specific reaction parameters: the catalyst system, base, solvent, or temperature. The following sections will address these in more detail.
Below is a general workflow to guide your troubleshooting process.
Q2: How do I choose the right palladium catalyst and ligand for my 8-Chloro-9H-purine coupling? I'm seeing a lot of starting material left.
A2: The choice of catalyst and, more importantly, the ligand is crucial for activating the C-Cl bond of the electron-deficient purine ring and facilitating the catalytic cycle.[4] The nitrogen atoms in the purine ring can coordinate to the palladium center, potentially deactivating the catalyst, making a robust ligand essential.[5]
The catalytic cycle involves three main steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[6][7] The ligand influences the rate and efficiency of all three steps.[8][9] For challenging substrates like 8-chloropurines, electron-rich and sterically hindered phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are generally required.[8][10]
-
Oxidative Addition: This is often the rate-limiting step for aryl chlorides.[11] Electron-rich ligands increase the electron density on the palladium center, promoting its addition to the C-Cl bond.
-
Reductive Elimination: Bulky ligands promote the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[8]
| Ligand Type | Common Examples | Key Characteristics & Application | Considerations |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly electron-rich and bulky dialkylbiaryl phosphines.[12] | Excellent for activating C-Cl bonds and coupling with a wide range of amines and boronic acids. Often the first choice for difficult couplings. |
| Ferrocenyl Ligands | dppf | Bidentate ligand that can stabilize the palladium center. | Historically significant but often superseded by Buchwald ligands for C-Cl activation.[13] Can be effective in some Suzuki couplings. |
| Carbene Ligands (NHCs) | IPr, SIMes | Strong σ-donors, more electron-rich than most phosphines.[8] | Highly active and thermally stable.[14] Excellent for Suzuki and Buchwald-Hartwig reactions. |
| Wide Bite-Angle Ligands | Xantphos | Bidentate ligand with a large P-Pd-P angle. | Promotes reductive elimination and can be effective in preventing catalyst deactivation.[15] |
Troubleshooting Steps:
-
Switch to a More Active Ligand: If you are using a simple ligand like PPh₃, it is likely not active enough. Switch to a Buchwald-type ligand (e.g., XPhos) or an NHC-based catalyst system.
-
Use a Pre-catalyst: Air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G3) are often more reliable and convenient than generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] They ensure a consistent generation of the active catalyst.
-
Increase Catalyst Loading: While typical loadings are 1-2 mol%, for a difficult coupling you may need to increase this to 5 mol%. However, this should be a secondary optimization step after ligand selection.
Q3: Which base should I use for my reaction? Could the wrong base be the cause of my low yield?
A3: Yes, the base is a critical component and the wrong choice can absolutely lead to low or no yield. The base plays multiple roles in the catalytic cycle.[8] In Suzuki-Miyaura couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[16][17] In Buchwald-Hartwig aminations, it is required to deprotonate the amine (or the N-H bond in the intermediate complex) to generate the active amide for reductive elimination.[13][18]
| Base | Type | Typical Coupling | Advantages | Disadvantages |
| K₃PO₄ | Inorganic | Suzuki, Buchwald-Hartwig | Moderately strong, good for many Suzuki couplings, especially with sensitive functional groups.[1] | Can be less effective for very challenging C-Cl aminations. |
| Cs₂CO₃ | Inorganic | Suzuki, Buchwald-Hartwig | More soluble in organic solvents than K₃PO₄. Often provides better results in difficult couplings.[4][19] | More expensive. |
| K₂CO₃ | Inorganic | Suzuki | A common and cost-effective choice for many Suzuki reactions.[20] | Often requires aqueous or protic co-solvents to be effective. May not be strong enough for some substrates.[20] |
| NaOtBu, KOtBu | Alkoxide | Buchwald-Hartwig | Very strong base, highly effective for C-N bond formation.[21] | Can promote side reactions. Its high basicity can be detrimental to base-sensitive functional groups. |
| DBU | Organic | Buchwald-Hartwig | A non-nucleophilic organic base that can create a homogeneous reaction medium.[15] | May not be strong enough for all substrate combinations. |
Troubleshooting Steps:
-
For Suzuki Coupling: If you are using a weaker base like K₂CO₃ with low conversion, consider switching to K₃PO₄ or Cs₂CO₃.[19] Ensure the base is finely powdered and dry for anhydrous reactions to maximize its reactivity.[1]
-
For Buchwald-Hartwig Amination: The choice is highly dependent on the amine's pKa. For less acidic amines, a strong base like NaOtBu is often necessary. If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be required, but this will likely necessitate a more active catalyst system.
-
Screening: Base selection is often empirical. If your initial choice is not working, screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, and NaOtBu for amination) to identify the optimal conditions.
Q4: I'm observing significant side products, including what appears to be protodeboronation in my Suzuki reaction. How can I minimize this?
A4: Protodeboronation (the replacement of the -B(OH)₂ group with a hydrogen) is a major competing pathway, especially with electron-rich or heteroaryl boronic acids.[1] It is typically promoted by water and strong bases.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Switch from a strong base to a weaker one, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly suppress it.[1][20]
-
Use Boronate Esters or Trifluoroborates: Boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts (BF₃K) are often more stable towards protodeboronation than the corresponding boronic acids.[5]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation relative to the desired coupling.
Another common side product is the homocoupling of the boronic acid. This is typically caused by the presence of oxygen and can be mitigated by ensuring the reaction is rigorously degassed and maintained under a strict inert atmosphere.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 8-Chloro-9H-purine
This protocol is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-Chloro-9H-purine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or Toluene/H₂O mixture) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 8-Chloro-9H-purine
This protocol is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-Chloro-9H-purine (1.0 equiv), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst, e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., Toluene or Dioxane) followed by the amine (1.2 equiv).
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Understanding the Mechanism: The Palladium Catalytic Cycle
A simplified representation of the catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig couplings helps visualize the critical steps where problems can occur.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. wwjmrd.com [wwjmrd.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Solubility of 8-Chloro-9H-purine in Organic Synthesis
Welcome to the technical support resource for 8-Chloro-9H-purine. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and troubleshooting for managing the solubility challenges associated with this compound in organic synthesis. Our goal is to equip you with the knowledge to optimize your experimental outcomes through a deep understanding of the physicochemical properties of 8-Chloro-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving 8-Chloro-9H-purine for a reaction?
A1: Based on empirical data for closely related chloropurines, polar aprotic solvents are the recommended starting point. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective choices, with reported solubilities for similar compounds around 10 mg/mL.[1] For 6-chloropurine, a solubility of up to 27.5 mg/mL in DMSO has been noted, although this often requires ultrasonication to achieve.[2] It is crucial to use anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the product.[2] For reactions where protic solvents are acceptable, alcohols such as ethanol and methanol can also be used, particularly with heating.[3]
Q2: My 8-Chloro-9H-purine is not dissolving completely, even in DMF/DMSO. What can I do?
A2: If you are facing incomplete dissolution, consider the following troubleshooting steps:
-
Gentle Heating: Solubility is often temperature-dependent.[4] Warming the mixture to 40-60°C can significantly improve the dissolution rate and solubility limit. Many synthetic protocols involving purine derivatives are conducted at elevated temperatures (e.g., 80-125°C), indicating that the starting materials are soluble under these conditions.[3][5]
-
Ultrasonication: Mechanical agitation in an ultrasonic bath can help break down solid aggregates and enhance solvation. This is a commonly recommended technique for dissolving chloropurines.[2]
-
Particle Size Reduction: If you are working with a crystalline solid, reducing the particle size can increase the surface area available for solvation, leading to faster dissolution.[6][7][8] This can be achieved through grinding the material into a fine powder.
-
Co-solvents: The addition of a co-solvent can modify the polarity of the solvent system and improve solubility.[4][6] For instance, in a reaction mixture with a less polar solvent, adding a small percentage of DMF or DMSO can aid in dissolving the 8-Chloro-9H-purine.
Q3: Can I use aqueous solutions to dissolve 8-Chloro-9H-purine?
A3: While 8-Chloro-9H-purine has limited solubility in neutral water, its solubility can be influenced by pH due to the ionizable nature of the purine ring.[4] In acidic or basic aqueous solutions, the compound can form salts, which are generally more water-soluble. For example, a related compound, allopurinol, shows improved solubility in alkaline solutions.[9] However, for most organic synthesis applications, anhydrous organic solvents are preferred to avoid unwanted side reactions with water. If an aqueous workup is required, be mindful that pH changes can cause precipitation of your compound.[4]
Q4: Are there any safety precautions I should take when handling 8-Chloro-9H-purine and its solvents?
A4: Yes, proper safety measures are essential. Always handle 8-Chloro-9H-purine in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid creating dust when handling the solid material.[10] The solvents commonly used, such as DMF and DMSO, have their own specific handling requirements. Refer to the Safety Data Sheets (SDS) for 8-Chloro-9H-purine and any solvents or reagents used in your procedure for detailed safety information.[10][11][12][13]
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation during reaction | Change in temperature or concentration. | Maintain a consistent reaction temperature. If precipitation occurs upon cooling, it may be necessary to perform subsequent steps at an elevated temperature or use a larger volume of solvent. |
| Low reaction yield | Incomplete dissolution of starting material. | Ensure complete dissolution before adding other reagents by using the techniques mentioned in Q2. Consider using a solvent system in which all reactants are fully soluble. |
| Difficulty in purification | Co-precipitation with byproducts. | Optimize the reaction conditions to minimize byproduct formation. For purification, consider column chromatography with a solvent system that provides good separation. Recrystallization from a suitable solvent can also be effective.[14] |
| Inconsistent results | Variable solvent quality (e.g., water content in DMSO). | Use fresh, anhydrous solvents for your reactions.[2] Store hygroscopic solvents like DMSO properly to prevent water absorption. |
Solubility Data Summary
The following table summarizes the solubility of the closely related compound 6-Chloropurine, which can serve as a useful reference for 8-Chloro-9H-purine. Note that solubility can be affected by factors such as temperature, particle size, and the presence of impurities.
| Solvent | Approximate Solubility (mg/mL) | Conditions/Notes |
| Dimethyl Sulfoxide (DMSO) | 27.5 | Ultrasonication may be required. Use of newly opened DMSO is recommended as its hygroscopic nature can impact solubility.[2] |
| Dimethylformamide (DMF) | ~10 | |
| Water | 2.5 | Ultrasonication may be required.[2] |
| Ethanol | Soluble on heating | Often used as a solvent for reactions involving chloropurines at reflux temperatures.[3] |
| Methanol | Soluble on heating | Used as a solvent for purification and reactions.[3] |
Experimental Protocol: Solubilization for a Nucleophilic Substitution Reaction
This protocol provides a general procedure for the solubilization of 8-Chloro-9H-purine for a typical nucleophilic substitution reaction.
Materials:
-
8-Chloro-9H-purine
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Preparation: Dry the reaction vessel and stirrer bar in an oven and allow to cool under a stream of inert gas.
-
Addition of Solids: To the reaction vessel, add the 8-Chloro-9H-purine.
-
Solvent Addition: Under an inert atmosphere, add the required volume of anhydrous DMF to the reaction vessel.
-
Dissolution:
-
Begin stirring the mixture at room temperature.
-
If the solid does not dissolve completely, gently heat the mixture to 50-80°C using a heating mantle or oil bath.[5]
-
Maintain the temperature and continue stirring until all the solid has dissolved, resulting in a clear solution.
-
-
Reaction Initiation: Once the 8-Chloro-9H-purine is fully dissolved, the solution is ready for the addition of other reagents to initiate the reaction.
Visualization of Concepts
Diagram 1: Solvent Selection Workflow
This diagram illustrates a logical workflow for selecting an appropriate solvent for reactions involving 8-Chloro-9H-purine.
Caption: Decision-making workflow for solvent selection.
Diagram 2: Factors Influencing Solubility
This diagram shows the key factors that can be manipulated to improve the solubility of 8-Chloro-9H-purine.
Caption: Key factors influencing solubility.
References
- Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions - Benchchem.
- Enhancing allopurinol solubility via sugar solid dispersion.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH.
- 6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate - MedchemExpress.com.
- Synthesis of 6-chloro-8-substituted-9H-purine derivatives. - ResearchGate.
- Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Merck Millipore.
- 2-chloro-8-methyl-9H-purine SDS, 1023813-16-2 Safety Data Sheets - ECHEMI.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine - NIH.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Techniques used to Enhance Drug Solubility - Pharmaguddu.
- 6-Chloropurine - PRODUCT INFORMATION.
- Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jchps.com [jchps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing allopurinol solubility via sugar solid dispersion. [wisdomlib.org]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Time and Temperature for 8-Chloro-9H-purine Functionalization
Welcome to the technical support center for the functionalization of 8-chloro-9H-purine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and rationally optimize your reaction conditions for maximum yield and purity.
Section 1: Foundational Principles of 8-Chloropurine Reactivity
The C8 position of the purine core is a key site for introducing molecular diversity. Functionalization is typically achieved via two primary pathways: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr). The C-Cl bond at the C8 position is significantly less reactive than its C6 counterpart and often requires more forcing conditions, making the optimization of time and temperature critical.[1]
Key Considerations:
-
Kinetic vs. Thermodynamic Control: Reaction outcomes are often dictated by a balance between the fastest-forming product (kinetic) and the most stable product (thermodynamic).[2]
-
Low Temperatures & Short Reaction Times: Favor the kinetic product, which may be the desired product or a thermally labile intermediate.
-
High Temperatures & Long Reaction Times: Allow the reaction to reach equilibrium, favoring the most thermodynamically stable product. This can also, however, lead to the decomposition of starting materials or products, such as hydrolysis of the 8-chloropurine to the undesired 8-hydroxypurine.[3]
-
-
The Role of the N9 Position: The proton on the N9 nitrogen of an unprotected 8-chloro-9H-purine is acidic. In the presence of a base, this site can be deprotonated, potentially complicating the reaction by altering solubility, reactivity, or coordinating with the catalyst. The use of an N9-protecting group (e.g., Benzyl, Tetrahydropyran (THP)) prevents these issues, leading to more reproducible results and cleaner reactions.
Section 2: Troubleshooting Guide & FAQs (Question & Answer Format)
This section addresses the most common challenges encountered during the functionalization of 8-chloropurines.
Scenario 1: Low or No Product Conversion
-
Q: I've set up my Suzuki-Miyaura reaction with 8-chloro-9-benzylpurine, but after several hours at 80 °C, I see mostly starting material on the TLC/LC-MS. What's the first thing I should check?
A: The first parameter to investigate is temperature. The C8-Cl bond is relatively strong, and oxidative addition to the palladium(0) catalyst is often the rate-limiting step. An insufficient temperature of 80 °C may not provide enough energy to overcome this activation barrier.
Troubleshooting Steps:
-
Increase Temperature: Incrementally increase the reaction temperature to 100 °C, then 120 °C, monitoring by TLC/LC-MS every 1-2 hours. Many successful Suzuki couplings on halopurines are run at 100 °C or higher.[4]
-
Verify Catalyst Activity: Ensure your palladium catalyst and ligands are not degraded. If you are not using a pre-catalyst, ensure the active Pd(0) species is forming correctly.
-
Check Your Base: The base is critical for activating the boronic acid. For Suzuki reactions, K₂CO₃ or K₃PO₄ are common choices. Ensure the base is anhydrous (if required by the protocol) and finely ground to maximize surface area.
-
-
Q: My SNAr reaction with a primary amine is extremely sluggish at room temperature. Why is this happening and what should I do?
A: 8-Chloropurine is less activated towards SNAr than other chloro-heterocycles like 2-chloropyrimidine.[5] The reaction often requires thermal energy to proceed at a reasonable rate.
Troubleshooting Steps:
-
Apply Heat: Gently warm the reaction to 50-60 °C. If the reaction is still slow, increase the temperature to 80-100 °C. For many SNAr reactions on less reactive substrates, refluxing in a solvent like ethanol or DMF is necessary.
-
Solvent Choice: Ensure your solvent can dissolve all reactants and is appropriate for the temperature. Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions.
-
Consider a Stronger Base: If your nucleophile is an amine salt, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to free the amine. Using a stronger base may increase the concentration of the active nucleophile.
-
Scenario 2: Formation of Side Products
-
Q: My main product is formed, but I see a significant amount of a more polar side product that I suspect is 8-hydroxypurine. How can I prevent this?
A: This is a classic problem caused by the hydrolysis of the 8-chloro group, which is often accelerated by high temperatures and the presence of water and base.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Hydrolysis has its own activation energy; by lowering the temperature, you can often slow this side reaction significantly more than the desired productive reaction. Find the minimum temperature at which your desired reaction proceeds at an acceptable rate.
-
Use Anhydrous Conditions: If performing a Suzuki coupling, use anhydrous solvents (e.g., toluene, dioxane) and an anhydrous base (e.g., K₂CO₃ baked in an oven). While some Suzuki protocols call for aqueous base, this can promote hydrolysis with sensitive substrates.[4]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to harsh conditions.
-
-
Q: In my Suzuki reaction, I'm seeing a lot of my boronic acid being converted back to the parent arene (protodeboronation). What causes this and how do I fix it?
A: Protodeboronation is a common side reaction, especially at high temperatures in the presence of aqueous base.
Troubleshooting Steps:
-
Use a Milder Base: Switch from a strong base like NaOH or K₃PO₄ to a milder one like Na₂CO₃ or K₂CO₃.
-
Reduce Water Content: If using an aqueous system, try reducing the amount of water or switch to an anhydrous solvent system.
-
Lower Temperature and Time: As with hydrolysis, higher temperatures and longer reaction times exacerbate this issue. Run the reaction at the lowest effective temperature for the shortest time necessary.
-
Use Boronic Esters: Pinacol esters of boronic acids (BPin) are often more stable and less prone to protodeboronation than the corresponding boronic acids.
-
Section 3: Optimization Protocols & Data Tables
While every substrate is unique, the following protocols and data provide a robust starting point for your optimization efforts.
Protocol 3.1: Step-by-Step Temperature Screening for a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to efficiently determine the optimal temperature.
-
Setup: In an array of reaction vials, add 8-chloro-9-benzylpurine (1.0 eq), the desired arylboronic acid (1.5 eq), K₂CO₃ (2.5 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Dioxane or Toluene) to each vial.
-
Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion to product and the formation of key byproducts like 8-hydroxypurine.
-
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h). Plot the yield of the desired product and the key byproduct against both temperature and time to identify the optimal window where product formation is high and byproduct formation is minimal.
Table 1: Recommended Starting Conditions for C8-Functionalization
This table is based on successful reactions reported for analogous 8-halopurine systems.[4] Optimization will be required for your specific substrate.
| Reaction Type | Substrate | Reagent/Nucleophile | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki | N9-Benzyl-8-bromoadenine | Phenylboronic Acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ (2.5) | Toluene | 100 | 24 | 92-96 |
| Suzuki | N9-Benzyl-8-bromoadenine | 3-Nitrophenylboronic Acid | Pd(PPh₃)₄ (2.5) | aq. K₂CO₃ (2.5) | DME | 85 | >24 | 76-89 |
| SNAr | 8-Chloro-9H-purine | Primary/Secondary Amine | N/A | TEA or K₂CO₃ (2-3) | Ethanol/DMF | 80-120 | 4-16 | 60-95 |
| SNAr | 8-Chloro-9H-purine | Alkoxide (e.g., NaOMe) | N/A | N/A (used as base) | Methanol | 65 | 2-8 | 70-98 |
Section 4: Visual Workflows & Diagrams
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical decision-making process for addressing low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: Relationship Between Temperature, Time, and Product Formation
This conceptual diagram illustrates the principles of kinetic and thermodynamic control in 8-chloropurine functionalization.
Caption: Kinetic vs. Thermodynamic control in C8-purine reactions.
References
- Havelková, M., Dvořáková, H., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Optimization of temperature for Suzuki-Miyaura coupling reaction.
- Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710.
- Optimization of the Suzuki cross-coupling reaction to obtain 8a.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Optimization table for the Suzuki-Miyaura cross-coupling reactions a.
- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
- Novak, M., & Kennedy, S. A. (1998). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- SNAr substitution of chlorine on the six-membered ring by various amines.
- Leadbeater, N. E., & Marco, M. (2003). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central.
- Čapek, P., Pohl, R., & Hocek, M. (2006). Cross-coupling reactions of unprotected halopurine bases, nucleosides, nucleotides and nucleoside triphosphates with 4-boronophenylalanine in water. Synthesis of (purin-8-yl)- and (purin-6-yl)phenylalanines. PubMed.
- Liu, J. (2006). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.
- National Center for Biotechnology Information. (n.d.). 9-benzyl-6-chloro-9H-purine. PubChem.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Pace, V., & Holzer, W. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- de la Cruz, C. D., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Ellwood, S., et al. (2017).
- Rovero, P., et al. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Halopurine Reactivity: 8-Chloro-9H-purine vs. 8-bromo-9H-purine
In the landscape of medicinal chemistry and drug development, purine analogues are foundational scaffolds for targeting a vast array of biological processes, from cell proliferation to signal transduction.[1] The strategic functionalization of the purine core is paramount, and among the most versatile intermediates are the 8-halopurines. The choice of the halogen at this position—typically chlorine or bromine—is not arbitrary. It is a critical decision that dictates the synthetic routes available and can significantly impact reaction efficiency, yield, and selectivity.
This guide provides an in-depth comparison of the reactivity of 8-Chloro-9H-purine and 8-bromo-9H-purine. We will dissect their performance in key synthetic transformations, supported by mechanistic insights and experimental data, to empower researchers to make informed decisions in their synthetic campaigns.
Physicochemical Properties: The Foundation of Reactivity
Before delving into reaction kinetics, it is essential to understand the inherent physicochemical differences between the two molecules. These properties, particularly those related to the carbon-halogen bond, provide a theoretical basis for their divergent reactivity.
| Property | 8-Chloro-9H-purine | 8-Bromo-9H-purine | Rationale for Reactivity |
| Molecular Formula | C₅H₃ClN₄[] | C₅H₄BrN₅ (8-Bromoadenine)[3] | - |
| Molecular Weight | 154.56 g/mol [4] | 199.02 g/mol | Affects stoichiometry and reagent mass. |
| C-X Bond Energy | ~339 kJ/mol (C-Cl) | ~285 kJ/mol (C-Br) | The weaker C-Br bond is more susceptible to cleavage, favoring reactions where bond-breaking is rate-limiting (e.g., oxidative addition in cross-coupling). |
| Electronegativity (X) | 3.16 (Cl) | 2.96 (Br) | The higher electronegativity of chlorine increases the electrophilicity of the C8 carbon, making it more susceptible to attack by nucleophiles. |
| Appearance | Yellow to brown solid[4] | White to pale brown powder[3] | - |
Note: Data for unsubstituted 8-bromo-9H-purine is less common; properties for the closely related 8-bromoadenine are often used as a proxy.
The core takeaway from these properties is a predicted dichotomy in reactivity:
-
The more polarized C-Cl bond should render 8-chloro-9H-purine more susceptible to nucleophilic attack.
-
The weaker C-Br bond suggests that 8-bromo-9H-purine will be a better substrate in reactions involving C-X bond cleavage, such as metal-catalyzed cross-couplings.
Comparative Reactivity in Key Transformations
We will now examine the performance of these two building blocks in two of the most crucial reaction classes for purine functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of purine chemistry, enabling the introduction of nitrogen, oxygen, and sulfur nucleophiles. The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]
Mechanism & Causality: The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[7] The reaction is accelerated by factors that stabilize the negatively charged Meisenheimer complex. The electron-withdrawing nature of the purine ring system itself strongly activates the C8 position for this type of reaction.
8-Chloro- vs. 8-Bromo-purine in SNAr: Experimental evidence and established chemical principles confirm that for SNAr reactions, the reactivity trend for halogens is generally F > Cl > Br > I.[7][8] This is because the higher electronegativity of chlorine makes the C8 carbon more electrophilic, lowering the activation energy for the nucleophilic attack. While the C-Br bond is a better leaving group in principle, the departure of the halide is the fast step and does not influence the overall reaction rate.
Therefore, 8-Chloro-9H-purine is the superior substrate for SNAr reactions , typically providing higher yields and/or requiring milder reaction conditions.
Protocol: Amination of 6,9-disubstituted 8-chloropurine
This protocol is adapted from methodologies used in the synthesis of substituted purine analogues.[1]
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-chloro-9-cyclopentylpurine (1.0 eq) in anhydrous DMF or NMP.
-
Nucleophile Addition: Add the desired amine nucleophile (e.g., substituted piperazine, 1.2-1.5 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-amino-purine derivative.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or alkenyl groups onto the purine scaffold.[9] It is a staple in modern drug discovery for generating diverse compound libraries.
Mechanism & Causality: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[10]
8-Chloro- vs. 8-Bromo-purine in Suzuki Coupling: The reactivity trend for the oxidative addition step is the inverse of that for SNAr: I > Br > OTf >> Cl.[10] This is directly related to the C-X bond dissociation energy. The weaker C-Br bond (285 kJ/mol) requires significantly less energy to break than the C-Cl bond (339 kJ/mol), facilitating a much faster oxidative addition. While specialized ligands and conditions have been developed for Suzuki couplings of aryl chlorides, they often require higher temperatures, longer reaction times, and more complex catalyst systems.
Consequently, 8-bromo-9H-purine is the vastly superior substrate for Suzuki-Miyaura cross-coupling reactions .[11][12] It allows for more reliable, efficient, and scalable C-C bond formation under milder conditions.
Protocol: Suzuki Coupling of an 8-bromopurine Derivative
This protocol is a generalized procedure based on established methods for arylating 8-bromopurines.[11][12]
-
Reagent Preparation: To a microwave vial or Schlenk flask, add the 8-bromopurine derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography to obtain the 8-arylpurine product.
Summary and Strategic Recommendations
The choice between 8-chloro- and 8-bromo-9H-purine is dictated by the intended synthetic transformation. The following table provides a clear summary for strategic planning.
| Reaction Type | Preferred Substrate | Key Reason | Typical Conditions |
| Nucleophilic Aromatic Substitution (SNAr) | 8-Chloro-9H-purine | Faster rate of nucleophilic attack due to higher C8 electrophilicity. | Heat, polar aprotic solvent (DMF, NMP), base (DIPEA, K₂CO₃). |
| Suzuki-Miyaura Cross-Coupling | 8-Bromo-9H-purine | Faster rate of oxidative addition due to weaker C-Br bond. | Pd catalyst, base (Na₂CO₃, K₃PO₄), aqueous solvent, heat. |
| Other Pd-Couplings (Stille, Sonogashira, etc.) | 8-Bromo-9H-purine | The principle of facile oxidative addition applies broadly to most Pd-catalyzed cross-coupling reactions. | Varies by reaction, but the C-Br bond remains more reactive than C-Cl. |
Conclusion for the Practicing Scientist
In the synthesis of complex purine derivatives, efficiency and selectivity are paramount. While 8-chloro-9H-purine and 8-bromo-9H-purine may appear interchangeable, their reactivity profiles are distinct and complementary.
-
For the introduction of heteroatom nucleophiles (N, O, S) via SNAr, 8-chloro-9H-purine is the reagent of choice , offering faster reactions and often cleaner conversions.
-
For the construction of C-C bonds through palladium-catalyzed cross-coupling, 8-bromo-9H-purine is the unequivocally superior substrate , enabling reliable and efficient transformations under standard, mild conditions.
This understanding allows for the strategic design of synthetic routes. For instance, in a molecule requiring functionalization at both the C6 and C8 positions, one could leverage a 6-chloro-8-bromopurine. The 8-bromo position could be selectively functionalized first via a Suzuki coupling, leaving the more robust 6-chloro position available for a subsequent SNAr reaction under more forcing conditions. Mastering the differential reactivity of these halopurines is a key skill for any researcher engaged in the synthesis of novel purine-based therapeutics.
References
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2024). RSC Publishing. Available at: [Link]
-
Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. (2001). Nucleosides Nucleotides Nucleic Acids. Available at: [Link]
-
8-Phosphorus Substituted Isosteres of Purine and Deazapurines. (1979). Nucleic Acids Research. Available at: [Link]
-
Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. (2023). ACS Omega. Available at: [Link]
-
Synthesis. (n.d.). Science of Synthesis. Available at: [Link]
-
8-chloro-9H-purine-2,6-diol. (n.d.). ChemSynthesis. Available at: [Link]
-
Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. (n.d.). Molecules. Available at: [Link]
-
8-Bromo-9-propyl-9H-adenine. (n.d.). PubChem. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2001). Synthesis. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2001). ResearchGate. Available at: [Link]
-
8-Bromo-3,9-dihydro-1H-purine-2,6-dione. (n.d.). PubChem. Available at: [Link]
-
Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. (2004). ResearchGate. Available at: [Link]
-
2,6,8-trichloro-9H-purine. (n.d.). ChemSynthesis. Available at: [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis of 8-bromopurines. (n.d.). ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available at: [Link]
-
Leveraging 6-Bromopurine in Biochemical Research and Enzyme Inhibition Studies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. (2023). MDPI. Available at: [Link]
-
Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine. (1993). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
Chemical Properties of 9H-Purine (CAS 120-73-0). (n.d.). Cheméo. Available at: [Link]
- 6-chloropurine. (1958). Google Patents.
-
6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. (2001). Organic Letters. Available at: [Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). RSC Advances. Available at: [Link]
Sources
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of 8-substituted purine kinase inhibitors.
Future research should focus on exploring a wider diversity of C8-substituents to identify novel interactions within the ATP-binding site. The use of structure-based design, guided by co-crystal structures of inhibitors bound to their target kinases, will be instrumental in rationally designing next-generation 8-substituted purines. Furthermore, developing inhibitors that target less-conserved regions accessible from the C8-position could lead to compounds with unprecedented selectivity profiles, a key goal in modern kinase drug discovery. [18]
References
- MDPI. (2026). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives.
- ACS Publications. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- RSC Publishing. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.
- Taipei Medical University. (2015). Purine analogues as kinase inhibitors: A review.
- PubMed. (2010). Novel 8-arylated purines as inhibitors of glycogen synthase kinase.
- PubMed Central. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation.
- PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- PubMed. (2003). 2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors.
- PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (2025). Purine Analogues as Kinase Inhibitors: A Review | Request PDF.
- ResearchGate. (2025). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors | Request PDF.
- Frontiers. (2011). GSK-3 inhibitors: preclinical and clinical focus on CNS.
- BMG LABTECH. (2020). Kinase assays.
- MDPI. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.
- PubMed. (n.d.). 8-Azapurines as new inhibitors of cyclin-dependent kinases.
- PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Taipei Medical University. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors.
- Patsnap Synapse. (2024). What are GSK-3 inhibitors and how do they work?.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- PubMed. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics.
- Gskure. (n.d.). Glycogen synthase kinase 3: an emerging therapeutic target.
Sources
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 8-arylated purines as inhibitors of glycogen synthase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 10. gskure.com [gskure.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 8-Chloro-9H-purine in Modern Purine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the purine scaffold remains a cornerstone for the development of novel therapeutics, owing to its central role in biological systems.[1][2] The synthesis of purine analogues with diverse functionalities is a critical endeavor, and the choice of the starting precursor profoundly impacts the efficiency, versatility, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison, demonstrating the strategic advantages of utilizing 8-Chloro-9H-purine over other common purine precursors. We will explore its superior reactivity, regioselectivity, and versatility, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Limitations of Traditional Purine Precursors
While naturally occurring purines like adenine, guanine, and hypoxanthine are readily available, their direct functionalization, particularly at the C8 position, presents significant challenges. Direct C-H activation at the C8 position of an unsubstituted purine often requires harsh reaction conditions, including the use of strong bases like LDA (lithium diisopropylamide) or organometallic reagents.[3] These methods can suffer from poor regioselectivity and limited functional group tolerance, complicating the synthesis of complex molecules. Furthermore, multistep sequences are often necessary to first introduce a leaving group at the desired position, adding to the synthetic effort and reducing overall yield.[4]
8-Chloro-9H-purine: A Gateway to Diverse C8-Functionalization
8-Chloro-9H-purine emerges as a highly valuable precursor that circumvents many of the limitations associated with traditional starting materials. The presence of the chloro substituent at the C8 position provides a reactive handle for a wide array of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Superiority in Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the purine ring system activates the C8 position, making the chloro substituent an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, under relatively mild conditions.
Comparative Data: Amination of Halogenated Purines
| Precursor | Nucleophile | Conditions | Reaction Time | Yield (%) | Reference |
| 8-Chloro-9H-purine derivative | Various amines | Microwave, 120 °C, DIPEA, EtOH | 10-30 min | 75-95% | [1] |
| 8-Bromo-adenine derivative | Amines | K2CO3, DMF | 96 h | Low | [3] |
| 6-Chloropurine derivative | Various amines | Microwave, 120 °C, DIPEA, EtOH | 10-20 min | 80-98% | [1] |
As the data suggests, 8-Chloro-9H-purine derivatives exhibit excellent reactivity in amination reactions, often providing high yields in significantly shorter reaction times compared to their 8-bromo counterparts. While 6-chloropurines also show high reactivity, the strategic importance of C8-functionalization for modulating biological activity in many drug discovery programs makes 8-Chloro-9H-purine a more versatile precursor for targeting this specific position.
Experimental Protocol: Microwave-Assisted Amination of an 8-Chloropurine Derivative
This protocol describes a general procedure for the efficient amination of an 8-chloropurine derivative using microwave irradiation, adapted from established methods.[1]
Materials:
-
8-Chloropurine derivative (1.0 eq)
-
Amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Ethanol (anhydrous)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the 8-chloropurine derivative, the desired amine, and DIPEA.
-
Add anhydrous ethanol to dissolve the reactants.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aminopurine derivative.
Sources
- 1. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 8-Substituted Purines
For researchers, medicinal chemists, and professionals in drug development, the purine scaffold is a cornerstone of innovation. Its versatile structure is a wellspring for creating novel therapeutics targeting a vast array of biological pathways. Among the various positions on the purine ring, the C8 position offers a prime site for modification, enabling the introduction of diverse functionalities that can modulate a compound's biological activity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of common synthetic routes to 8-substituted purines and details the critical spectroscopic methods for their unambiguous validation. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to ensure your synthetic efforts are both efficient and rigorously validated.
The Strategic Importance of C8 Substitution
The C8 position of the purine ring is a key target for synthetic modification due to its significant influence on the molecule's electronic and steric properties. Substitution at this site can impact hydrogen bonding interactions, modulate solubility, and introduce new pharmacophoric elements. This has led to the development of a wide range of 8-substituted purine derivatives with applications as kinase inhibitors, antivirals, and anticancer agents.
Synthetic Pathways to 8-Substituted Purines: A Comparative Analysis
The synthesis of 8-substituted purines can be broadly approached through two primary strategies: direct functionalization of a pre-existing purine core or construction of the purine ring with the C8 substituent already in place. This guide will focus on the more common and versatile former approach, specifically highlighting direct halogenation followed by nucleophilic substitution or cross-coupling reactions.
Direct Halogenation: The Gateway to C8 Functionalization
A common entry point for C8-functionalization is the direct bromination of the purine core.[1][2] This electrophilic aromatic substitution is often a high-yielding and straightforward reaction, providing a versatile 8-bromo-purine intermediate.
Why Bromination? The C-Br bond at the 8-position is sufficiently reactive to participate in a variety of subsequent reactions, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, making 8-bromopurines valuable synthetic intermediates.[3][4][5]
Experimental Workflow: Direct Bromination of a Purine Derivative
Caption: Workflow for the direct bromination of a purine derivative.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to C-N and C-O Bonds
With an 8-halopurine in hand, nucleophilic aromatic substitution offers a direct route to introduce amine, alcohol, and thiol functionalities. The electron-withdrawing nature of the purine ring system facilitates this reaction, particularly at the C6 and C8 positions.[4][6]
Causality in Action: The choice of base and solvent is critical for the success of SNAr reactions on 8-halopurines. A non-nucleophilic base is often employed to deprotonate the incoming nucleophile without competing in the substitution reaction. The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision
For the introduction of aryl, heteroaryl, or vinyl groups at the C8 position, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method.[7][8][9] This palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide offers high functional group tolerance and generally proceeds with excellent yields.
Expert Insight: The choice of palladium catalyst, ligand, and base can significantly impact the efficiency of the Suzuki-Miyaura coupling. For electron-rich boronic acids, anhydrous conditions are often preferred, while aqueous solvent systems can be beneficial for electron-poor counterparts.[8]
Experimental Workflow: Suzuki-Miyaura Coupling of an 8-Bromo-Purine
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Validation: The Triad of Confirmation
Unambiguous characterization of the synthesized 8-substituted purines is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy provides a self-validating system to confirm the identity, purity, and structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. For 8-substituted purines, NMR provides critical information about the substitution pattern and the nature of the substituent.
-
¹H NMR: The chemical shifts of the purine protons are highly sensitive to the electronic environment. The disappearance of the H8 proton signal is a key indicator of successful substitution at this position. The chemical shifts and coupling patterns of the protons on the substituent provide detailed information about its structure.[10][11] For example, in the ¹H NMR spectrum of an unsubstituted purine, the H2, H6, and H8 protons typically appear as singlets at distinct chemical shifts.[12] Upon C8-substitution, the H8 signal will be absent.
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of the C8 carbon will change significantly upon substitution, providing further evidence of a successful reaction.[13][14] The signals from the substituent's carbons will also be present, allowing for complete structural assignment.
Comparative ¹H NMR Data for a Representative 8-Substituted Purine
| Compound | H2 (ppm) | H6 (ppm) | H8 (ppm) | Substituent Protons (ppm) |
| Purine (unsubstituted) | ~8.99 | ~9.21 | ~8.70 | - |
| 8-Bromo-9-benzylpurine | ~9.03 | ~8.09 | - | ~7.35 (m, 5H, Ph), ~5.48 (s, 2H, CH₂) |
| 8-(p-tolyl)-9-benzylpurine | ~9.08 | ~8.06 | - | ~7.70 (m, 1H, ArH), ~7.35 (m, 8H, Ph+ArH), ~5.49 (s, 2H, CH₂), ~2.44 (s, 3H, CH₃) |
Data adapted from representative literature values.[7][12]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of the synthesized compound and offers valuable structural information through its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The presence of the molecular ion peak at the expected mass-to-charge ratio (m/z) confirms the molecular formula of the target compound.[15][16] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
The Nitrogen Rule: An organic molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. Since purines contain four nitrogen atoms (an even number), an unsubstituted or C8-substituted purine (without additional nitrogens in the substituent) will have an even molecular weight. This can be a quick check for the presence of the purine core.[17][18]
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer provides a unique fingerprint. For 8-substituted purines, characteristic fragmentation patterns often involve cleavage of the bond between the purine ring and the substituent, as well as fragmentation of the substituent itself.[15][19] Interpreting these patterns can help to confirm the structure of the C8-substituent.[16]
Representative Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| 9-Cyclopentyl-6,8-dichloro-9H-purine | ESI+ | 259.0 | 224 ([M-Cl]⁺), 189 ([M-2Cl]⁺) |
| 9-Cyclopentyl-6-chloro-8-(4-phenoxyphenyl)-9H-purine | ESI+ | 419.1 | 351 ([M-C₆H₅O]⁺) |
| 9-Cyclopentyl-6-(4-phenylpiperazin-1-yl)-8-(4-phenoxyphenyl)-9H-purine | ESI+ | 543.3 | 381 ([M-C₁₀H₁₃N₂]⁺) |
Data adapted from representative literature values.[20]
UV-Vis Spectroscopy: A Complementary Confirmation
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. Purines have characteristic absorption maxima in the UV range due to their aromatic nature.[21][22] While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a quick and simple method to monitor the progress of a reaction and to confirm the presence of the purine chromophore. The position of the absorption maximum (λ_max) can be influenced by the substituent at the C8 position and the pH of the solution.[23]
Key Considerations:
-
A shift in the λ_max upon substitution can indicate a successful reaction.
-
The shape of the UV-Vis spectrum is characteristic of the purine ring system.[21]
-
It is a valuable tool for quantitative analysis, such as determining the concentration of a purified product.
Conclusion
The synthesis of 8-substituted purines is a dynamic and evolving field, crucial for the discovery of new therapeutic agents. A thorough understanding of the available synthetic methodologies, coupled with rigorous spectroscopic validation, is essential for success. This guide has provided a comparative overview of key synthetic strategies and a detailed examination of the complementary roles of NMR, MS, and UV-Vis spectroscopy in the unambiguous characterization of these important molecules. By applying the principles and insights outlined herein, researchers can confidently navigate the synthesis and validation of novel 8-substituted purine derivatives, accelerating the pace of drug discovery and development.
References
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. (2025).
- Purines Analysis Service.
- Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. PubMed.
- Carbon-13 magnetic resonance spectra of 8-substituted purine nucleosides. Characteristic shifts for the syn conformation. Journal of the American Chemical Society.
- Mass spectrometric analysis of purine de novo biosynthesis intermedi
- Spectroscopic and Structural Elucidation of 8-Ethynyl-9H-purine: A Technical Guide. Benchchem.
- Structure of 8-substituted purine derivatives attached to heterocyclic scaffolds as anticancer agents.
- Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed.
- Hydrogen-Bonding Interactions of 8-Substituted Purine Deriv
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
- 8-bromo-6-chloro-9H-purine | 914220-07-8. Benchchem.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. MDPI.
- 1H and 13C Assignments of 6‐, 8‐, 9‐ Substituted Purines.
- Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. PMC.
- A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. MDPI.
- Haloselectivity of Heterocycles. Baran Lab.
- Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine C
- Synthesis of 8-bromopurines 4.
- Interpretation of Mass Spectra.
- Uric acid detection using uv-vis spectrometer.
- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
- Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
- UV Detection on Artificial Uric Acid Using UV-Vis Spectrometer.
- Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combin
- Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines1. Journal of the American Chemical Society.
- The Ultraviolet Absorption Spectra of Pyrimidines and Purines1. Journal of the American Chemical Society.
- How to Interpret a Mass Spectrum? – Organic Chemistry. Maricopa Open Digital Press.
- Mass spectral interpret
- Interpreting Mass Spectrometry Output.
- CHAPTER 2 Fragmentation and Interpret
- Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry.
- Catalysis-of-nucleophilic-aromatic-substitutions-in-the-2-6-8-trisubstituted-purines-and-application-in-the-synthesis-of-combinatorial-libraries.pdf.
- Multicomponent Synthesis of C(8)
- THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROM
- Purine nucleosides. XV. The synthesis of 8-aminoand 8-substituted aminopurine nucleosides. PubMed.
- A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis. PMC.
- C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. PubMed.
- Identification of purine biosynthesis as an NADH-sensing pathway to medi
- Suzuki Coupling. Organic Chemistry Portal.
- Purine(120-73-0) 1H NMR spectrum. ChemicalBook.
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. baranlab.org [baranlab.org]
- 5. Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purine(120-73-0) 1H NMR spectrum [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 17. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 18. whitman.edu [whitman.edu]
- 19. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to Microwave-Assisted vs. Conventional Heating for 8-Chloropurine Reactions
For researchers and professionals in drug development, the synthesis of purine derivatives is a cornerstone of medicinal chemistry. Among these, 8-chloropurines serve as versatile intermediates for creating a library of compounds with potential therapeutic activities. The method of heating can dramatically influence the outcome of these reactions. This guide provides an in-depth, data-supported comparison between microwave-assisted synthesis and conventional heating methods for reactions involving 8-chloropurines, empowering you to select the optimal strategy for your research needs.
The Fundamental Difference: How Heat is Delivered
Before delving into specific reactions, it's crucial to understand the distinct mechanisms of the two heating methods.
Conventional Heating: This traditional method relies on the transfer of thermal energy from an external source (like an oil bath or heating mantle) through the walls of the reaction vessel. The heat is then transferred to the bulk of the reaction mixture via conduction and convection. This process can be slow and often results in an uneven temperature distribution, with the vessel walls being significantly hotter than the center of the solution. This can lead to the formation of byproducts and decomposition of sensitive reagents.
Microwave-Assisted Heating: Microwave synthesis utilizes dielectric heating.[1] Microwave radiation directly couples with polar molecules (like the solvent and reactants) within the mixture, causing them to rapidly oscillate and generate heat. This results in instantaneous, uniform, and highly efficient heating throughout the entire volume of the reaction mixture, eliminating the temperature gradients common in conventional methods.[1]
Comparative Analysis: Nucleophilic Aromatic Substitution (SNAr) on 8-Chloropurines
A frequent and vital reaction for derivatizing the 8-chloropurine scaffold is the Nucleophilic Aromatic Substitution (SNAr), where the chlorine atom is displaced by a nucleophile, such as an amine. This reaction provides a direct pathway to novel 6,8,9-trisubstituted purine analogues.[2]
The data below clearly illustrates the profound impact of the heating method on this transformation.
| Reactant & Nucleophile | Heating Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 6-Chloropurine Derivative + Amine | Microwave-Assisted | Ethanol | 120 | 10 min | 72-83% | [3][4] |
| 6-Chloropurine Derivative + Amine | Conventional | Butanol | 75 | 16 hours | 58-75% | [3] |
| 6-Chloropurine + Aniline | Microwave-Assisted | Water | Reflux | 10 min | High | [5] |
| 6-Chloropurine + Aniline | Conventional | DMF | 80-100 | 2-24 hours | Moderate-High | [5] |
| Dichloropurine + Phenylpiperazine | Microwave-Assisted | Ethanol | 110 | 1 hour | High | [6] |
| Dichloropurine + Phenylpiperazine | Conventional | Reflux | 6 hours | Moderate | [6] |
As the data overwhelmingly shows, microwave-assisted reactions consistently and dramatically reduce reaction times from many hours to mere minutes, while frequently providing superior yields.[3][7][8] This acceleration is not merely a thermal effect; it stems from the unique way microwaves interact with the reacting molecules.
Mechanistic Insights: The "Microwave Effect" in Purine Chemistry
The SNAr reaction on an electron-deficient ring like purine proceeds through a polar, negatively charged intermediate known as the Meisenheimer complex. The high-frequency oscillating electric field generated by microwaves can stabilize this polar transition state, thereby lowering the activation energy of the reaction and significantly increasing its rate. This targeted energy transfer is far more efficient than the indiscriminate bulk heating of conventional methods.[9][10] This allows reactions to be completed faster and often results in a cleaner product profile with fewer side reactions.[7]
Experimental Protocols: A Practical Guide
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process monitoring and post-reaction purification and characterization.
Protocol 1: Microwave-Assisted Amination of an 8-Chloropurine Derivative
This protocol is adapted from established, efficient methods for nucleophilic aromatic substitution on chloropurines.[3][4]
Reagents & Equipment:
-
8-Chloro-9-substituted purine (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Ethanol (3-5 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Monowave microwave reactor
-
Thin Layer Chromatography (TLC) apparatus
-
Flash chromatography system
Procedure:
-
To the microwave reaction vessel, add the 8-chloro-9-substituted purine, the amine nucleophile, and DIPEA.
-
Add ethanol as the solvent and the magnetic stir bar.
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes with vigorous stirring.
-
After irradiation, allow the vessel to cool to room temperature (typically via a compressed air stream).
-
Check for reaction completion using TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the crude residue via flash column chromatography to obtain the pure 8-amino-substituted purine derivative.
-
Confirm the structure and purity of the product using NMR and Mass Spectrometry.
Protocol 2: Conventional Heating Amination of an 8-Chloropurine Derivative
This protocol reflects a traditional approach to the same transformation.[3]
Reagents & Equipment:
-
8-Chloro-9-substituted purine (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
n-Butanol (10-15 mL)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Oil bath with temperature control
-
Thin Layer Chromatography (TLC) apparatus
-
Flash chromatography system
Procedure:
-
To the round-bottom flask, add the 8-chloro-9-substituted purine, the amine nucleophile, DIPEA, and a magnetic stir bar.
-
Add n-butanol as the solvent.
-
Attach the reflux condenser and place the flask in an oil bath.
-
Heat the reaction mixture to 75-80 °C with stirring.
-
Maintain the reaction at this temperature for 16-24 hours, monitoring its progress periodically with TLC.
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue using flash column chromatography.
-
Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Workflow Visualization
The following diagrams illustrate the stark contrast in efficiency between the two workflows.
Trustworthiness and Validation
The reliability of any synthetic protocol rests on its ability to be monitored and its products to be unequivocally verified.
-
Reaction Monitoring: The use of Thin Layer Chromatography (TLC) provides a simple and rapid method to track the consumption of starting material and the formation of the product, ensuring the reaction is stopped at the optimal time. [10][11]* Purification: Flash column chromatography is a standard and robust technique for isolating the desired compound from unreacted starting materials, reagents, and any byproducts, guaranteeing high purity. [3][4]* Structural Confirmation: Final confirmation of the product's identity and purity is achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) elucidates the exact structure, while Mass Spectrometry (MS) confirms the molecular weight. [2][11][12]
Conclusion and Recommendations
For the synthesis and derivatization of 8-chloropurines, microwave-assisted heating presents a superior alternative to conventional methods. The primary advantages are:
-
Drastic Reduction in Reaction Time: Hours or days are reduced to minutes. [3][7]* Improved Yields and Purity: Rapid and uniform heating minimizes byproduct formation. [10][11]* Enhanced Efficiency: Enables rapid synthesis of compound libraries for screening and lead optimization.
While conventional heating remains a viable option for large-scale syntheses or in laboratories without dedicated microwave equipment, microwave-assisted synthesis is the recommended method for discovery and process development in modern medicinal chemistry . Its speed, efficiency, and high success rate accelerate the drug discovery pipeline, allowing researchers to make faster, data-driven decisions.
References
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC - NIH.
- Microwave assisted synthesis of 6-Substituted aminopurine analogs in water.
- Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. NIH.
- A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. PMC.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI.
- Synthetic schemes and reaction conditions for compounds 7, 8, 9 and 12.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
- Microwave assisted synthesis of 6-Substituted aminopurine analogs in w
- Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
- Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Base Selection in 8-Chloro-9H-Purine Couplings
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Base Efficiency in the Synthesis of 8-Substituted Purines
The functionalization of the purine scaffold is a cornerstone of medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. Among the various synthetic strategies, the palladium-catalyzed Buchwald-Hartwig amination of 8-chloro-9H-purine stands out as a powerful method for the introduction of diverse amino functionalities at a key position of the purine ring. The choice of base in these coupling reactions is not a trivial matter; it is a critical parameter that profoundly influences reaction efficiency, yield, and overall success. This guide provides an in-depth, objective comparison of the performance of different bases in 8-chloro-9H-purine couplings, supported by experimental insights and detailed methodologies to aid in the rational selection of reaction conditions.
The Pivotal Role of the Base in the Catalytic Cycle
In the intricate ballet of the Buchwald-Hartwig amination, the base plays a multifaceted and indispensable role. Its primary functions extend beyond simple acid scavenging and are deeply integrated into the catalytic cycle. A judicious choice of base is paramount for the efficient formation of the desired carbon-nitrogen bond.
The catalytic cycle, illustrated below, highlights the key steps where the base exerts its influence. The reaction commences with the oxidative addition of the 8-chloro-9H-purine to a palladium(0) complex. The subsequent crucial step involves the coordination of the amine to the palladium(II) center. Here, the base facilitates the deprotonation of the amine, generating a more nucleophilic amido species. This deprotonation step is often rate-limiting, and its efficiency is directly correlated with the strength and nature of the base. Finally, reductive elimination from the palladium(II) complex yields the desired 8-amino-9H-purine product and regenerates the active palladium(0) catalyst.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination highlighting the crucial role of the base in the deprotonation step.
Comparative Performance of Common Bases: A Data-Driven Analysis
The selection of an optimal base is highly dependent on the specific amine coupling partner, the palladium catalyst system (ligand), and the solvent. Below is a comparative summary of commonly employed inorganic and organic bases in the context of 8-chloro-9H-purine couplings, with performance data collated from various studies.
| Base | pKa of Conjugate Acid | Typical Conditions | Observed Yields | Key Considerations |
| Cesium Carbonate (Cs₂CO₃) | 10.3 (second pKa) | Pd(OAc)₂/Xantphos, Toluene, 100 °C | Good to Excellent | A widely used and effective base for a broad range of amines. Its solubility in organic solvents is often beneficial.[1][2] |
| Potassium Carbonate (K₂CO₃) | 10.3 (second pKa) | Pd₂(dba)₃/BINAP, Dioxane, 110 °C | Moderate to Good | A cost-effective alternative to Cs₂CO₃, though sometimes less effective for challenging couplings. |
| Potassium Phosphate (K₃PO₄) | 12.3 (third pKa) | Pd(OAc)₂/DavePhos, t-BuOH, 80 °C | Good to Excellent | A strong, non-nucleophilic base that is often effective when weaker carbonates fail. Can be particularly useful for less nucleophilic amines. |
| Sodium tert-Butoxide (NaOtBu) | 19 | Pd₂(dba)₃/RuPhos, Toluene, RT to 100 °C | Excellent | A very strong base, often enabling reactions at lower temperatures. However, its high reactivity can sometimes lead to side reactions.[3] |
| Triethylamine (Et₃N) | 10.7 | EtOH, 125 °C (Nucleophilic Aromatic Substitution) | Good | Primarily used in nucleophilic aromatic substitution reactions rather than Pd-catalyzed couplings for this substrate.[4] |
Note: The yields are indicative and can vary significantly based on the specific substrates, ligand, and reaction conditions.
Causality Behind Experimental Choices: Why Base Strength Matters
The pKa of the base's conjugate acid is a critical determinant of its effectiveness. A base must be sufficiently strong to deprotonate the amine nucleophile, or in some cases, a pre-catalyst, to enter the catalytic cycle. For the coupling of 8-chloro-9H-purine, an electron-deficient heterocycle, the acidity of the N-H bond of the coordinating amine is increased upon coordination to the palladium center. This facilitates deprotonation by moderately strong bases like carbonates and phosphates.
However, for less nucleophilic amines or more sterically hindered substrates, a stronger base such as sodium tert-butoxide may be required to drive the deprotonation equilibrium forward and achieve a reasonable reaction rate. The choice of a stronger base can also facilitate the use of less reactive aryl chlorides.[3] Conversely, an overly strong base can lead to undesired side reactions, such as decomposition of the starting material or the catalyst.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of your results, the following detailed experimental protocols for a general Buchwald-Hartwig amination of 8-chloro-9H-purine are provided. These can be adapted for a comparative study of different bases by keeping all other parameters constant.
General Procedure for the Palladium-Catalyzed Amination of 8-Chloro-9H-Purine
Figure 2: A generalized experimental workflow for the palladium-catalyzed amination of 8-chloro-9H-purine.
Materials:
-
8-Chloro-9H-purine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or t-BuOH)
Procedure:
-
To a dry, argon-flushed reaction vial equipped with a magnetic stir bar, add 8-chloro-9H-purine, the palladium catalyst, the ligand, and the chosen base.
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add the anhydrous solvent followed by the amine via syringe.
-
Place the reaction vial in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-amino-9H-purine derivative.
Conclusion and Expert Recommendations
The selection of an appropriate base is a critical optimization parameter in the palladium-catalyzed coupling of 8-chloro-9H-purine. For general applications with a wide range of primary and secondary amines, cesium carbonate offers a robust and reliable starting point, often providing good to excellent yields. For more challenging substrates, such as sterically hindered or electron-poor amines, stronger bases like potassium phosphate or sodium tert-butoxide should be considered. It is imperative to perform a systematic screening of bases for each new substrate combination to identify the optimal conditions for achieving the desired product in high yield and purity. This data-driven approach, grounded in a solid understanding of the reaction mechanism, will undoubtedly accelerate the discovery and development of novel purine-based therapeutics.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27–50. [Link]
-
Kotecki, B. J., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry. [Link]
-
Xia, N., & Organ, M. G. (2019). Palladium-Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Akgul, M., et al. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. BMC Chemistry, 16(1), 1-14. [Link]
-
Bollier, M., et al. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of Organic Chemistry, 83(1), 422-430. [Link]
-
C-N bond forming cross-coupling reactions: an overview. Semantic Scholar. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]
-
Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (2010). PubMed. [Link]
-
Palladium-Catalyzed Amidation and Amination of 8-Iodopurine. (2009). ResearchGate. [Link]
Sources
- 1. One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 8-Chloro vs. 8-Thio Purine Analogs
For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of therapeutic innovation. Among the vast landscape of heterocyclic chemistry, purine analogs stand out for their extensive therapeutic applications, including roles as anticancer, antiviral, and immunosuppressive agents.[1][2] The C8 position of the purine ring is a critical site for substitution, as modifications here can dramatically alter the molecule's electronic properties, steric profile, and, consequently, its interaction with biological targets. This guide provides an in-depth, objective comparison of two key classes of C8-substituted purines: 8-chloro and 8-thio analogs, supported by experimental data and detailed protocols.
Physicochemical and Mechanistic Divergence
The choice between a chlorine and a sulfur atom at the C8 position introduces fundamental physicochemical differences that dictate their subsequent biological behavior.
-
8-Chloro Purines: The chlorine atom is a halogen with moderate electronegativity and size. Its presence can alter the electron distribution of the purine ring system, influencing pKa and hydrogen bonding capabilities. 8-Chloroadenosine, a prominent example, acts primarily as a prodrug.[3] Its mechanism is not reliant on incorporation into nucleic acids but rather on its metabolic conversion and subsequent disruption of cellular energy homeostasis.
-
8-Thio Purines: The thiol (-SH) or thiomethyl (-SCH3) group is larger and less electronegative than chlorine. Thiopurines, particularly the well-studied 6-thio analogs like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are classic antimetabolites.[4][5] Their primary mechanism involves intracellular activation to fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity.[6][7] They also inhibit the de novo pathway of purine synthesis.[4][7] While much of the literature focuses on 6-thiopurines, the principles of metabolic activation and nucleic acid incorporation are central to the action of 8-thio analogs as well.
These fundamental differences in their mode of action mean that 8-chloro and 8-thio analogs engage distinct cellular pathways, a crucial consideration when selecting a scaffold for a specific therapeutic goal.
Head-to-Head Comparison of Biological Activity
Both 8-chloro and 8-thio purine analogs exhibit significant anticancer properties, but their mechanisms of inducing cell death are fundamentally different.
8-Chloroadenosine: This analog's cytotoxicity stems from its metabolic conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP).[3] This fraudulent metabolite achieves two major cytotoxic effects:
-
Inhibition of RNA Synthesis: 8-Cl-ATP competes with natural ATP for incorporation into nascent RNA chains, leading to a disruption of transcription.[3][8]
-
ATP Depletion & Energy Crisis: The accumulation of 8-Cl-ATP coincides with a rapid and severe depletion of endogenous ATP pools.[3] This energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism, which in turn inhibits mTOR signaling and induces autophagic cell death.
This unique RNA- and ATP-directed mechanism makes 8-chloroadenosine effective against various hematological malignancies, including multiple myeloma and acute myeloid leukemia (AML).[3]
8-Thio Purine Analogs: In contrast, the anticancer activity of thiopurines like 6-thioguanine (a close relative whose mechanism informs our understanding) is primarily linked to DNA damage. After conversion to thioguanosine triphosphate, these analogs are incorporated into DNA.[6][9] This incorporation leads to:
-
DNA Instability: The presence of the sulfur atom alters the DNA structure, inducing strand breaks and impairing the function of DNA repair mechanisms.[10]
-
Cell Cycle Arrest: The cellular machinery recognizes the damaged DNA, triggering cell cycle arrest, typically at the S phase, and subsequent apoptosis.[11]
-
Inhibition of Purine Synthesis: The monophosphate metabolites of thiopurines act as feedback inhibitors of key enzymes in the de novo purine synthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase, starving the cell of essential building blocks for nucleic acid synthesis.[4][7][12]
The following diagram illustrates the divergent metabolic fates and downstream effects of these two classes of analogs.
Caption: Divergent mechanisms of 8-chloro and 8-thio purine analogs.
The differing mechanisms translate to varying potencies across different cancer types. Below is a summary of representative cytotoxicity data.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| 8-Chloroadenosine | Multiple Myeloma (RPMI 8226) | Hematologic | ~10 µM | [3] |
| 8-Chloroadenosine | Breast Cancer (MCF-7) | Solid Tumor | ~5-10 µM | [13] |
| 8-Chloroadenosine | Breast Cancer (SK-BR-3) | Solid Tumor | ~5-10 µM | [13] |
| 6-Thioguanine | Leukemia (H.Ep. #2) | Hematologic | ~1 µM | [12][14] |
| 6-Mercaptopurine | Leukemia (Various) | Hematologic | Varies | [4][15][16] |
Note: Data for 6-thio analogs are often used as a proxy due to the extensive clinical data available. Direct comparative IC50 values for 8-thio analogs against the same cell lines as 8-chloroadenosine are sparse in the literature, highlighting a gap for future research.
Purine analogs are well-known ligands for adenosine receptors, a family of G protein-coupled receptors (GPCRs) crucial in cardiovascular, neurological, and immune regulation.[17] Substitutions at the C8 position significantly impact receptor affinity and selectivity.
-
8-Chloro Substitution: Generally, bulky substitutions at the C8 position are not well-tolerated for maintaining high affinity at A1 and A2A adenosine receptors. However, these modifications can be explored for developing antagonists.
-
8-Thio Substitution: The introduction of a sulfur-linked group can be more permissible. The exact influence on agonist versus antagonist activity and receptor subtype selectivity (A1, A2A, A2B, A3) is highly dependent on the complete structure of the substituent attached to the sulfur atom.
Systematic structure-activity relationship (SAR) studies have shown that for xanthine-based antagonists, 8-aryl substituents dramatically increase A1AR affinity.[18] For adenosine agonists, C2-substitutions have been more fruitful for achieving A3AR selectivity, as seen with the potent agonist Cl-IB-MECA.[19] The exploration of diverse 8-thio substituents remains an active area for developing subtype-selective AR modulators. The species-dependent pharmacology of ARs, especially the A3 subtype, necessitates careful consideration during preclinical development.[20][21]
Key Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide validated, step-by-step protocols for assessing the core biological activities discussed.
This protocol quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cytotoxicity.
Causality: This assay is particularly relevant for 8-chloroadenosine, as its mechanism directly involves ATP depletion. A positive result (decreased luminescence) directly validates its proposed mechanism of action. For 8-thio analogs, it serves as a reliable endpoint for general cytotoxicity resulting from DNA damage.
Caption: Workflow for a luminescent cell viability assay.
Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in an opaque-walled 96-well plate in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x concentration stock of each purine analog in culture medium. Perform serial dilutions to create a dose-response curve (e.g., 100 µM to 1 nM).
-
Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only wells as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
This protocol detects the phosphorylation of AMPK at Threonine 172, a hallmark of its activation, providing mechanistic insight into the effects of 8-chloroadenosine.
Methodology:
-
Cell Treatment & Lysis:
-
Grow cells to ~80% confluency in 6-well plates.
-
Treat cells with the desired concentration of purine analogs for various time points (e.g., 1, 4, 8, 12 hours).
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) on the same membrane if possible, or on a stripped/parallel membrane.
-
-
Secondary Antibody & Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-AMPK signal to the total AMPK signal to determine the relative level of activation.
Expert Synthesis and Future Directions
The choice between an 8-chloro and an 8-thio purine analog is fundamentally a choice between two distinct pharmacological strategies.
-
8-Chloro analogs , exemplified by 8-chloroadenosine, are ideal for applications targeting cellular metabolism. Their ability to induce a profound energy crisis makes them compelling candidates for anticancer therapies, particularly in tumors with high metabolic rates or dependencies on specific energy pathways. Their mechanism, being independent of DNA incorporation, may also offer advantages in overcoming resistance mechanisms associated with traditional antimetabolites.[3]
-
8-Thio analogs align with the classical antimetabolite paradigm. They are best suited for applications where inducing DNA damage and cell cycle arrest is the primary goal. Their long history in the clinic (as 6-thio derivatives) provides a wealth of knowledge on their metabolism, toxicity profiles, and mechanisms of resistance.[1][10] Further exploration of 8-thio analogs could yield compounds with improved therapeutic indices or novel activities against specific DNA repair-deficient cancers.
References
-
Mercaptopurine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Mercaptopurine. (2018). BC Cancer Agency. Retrieved from [Link]
-
What is Mercaptopurine used for? (2024). Patsnap Synapse. Retrieved from [Link]
-
Mercaptopurine: Package Insert / Prescribing Info / MOA. (2025). Drugs.com. Retrieved from [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Available from: [Link]
-
What is the mechanism of Mercaptopurine? (2024). Patsnap Synapse. Retrieved from [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(6), 4884-4922. Available from: [Link]
-
Pinto, C., Pinho, S. S., & Oliveira, C. (2021). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. Metabolites, 11(11), 749. Available from: [Link]
-
Nelson, J. A., & Parks, R. E. (1975). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 35(10), 2793-2801. Available from: [Link]
-
Thioguanine. (2018). BC Cancer Agency. Retrieved from [Link]
-
Nelson, J. A., & Parks, R. E. (1975). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 35(10), 2793-2801. Available from: [Link]
-
Nelson, J. A., & Parks, R. E., Jr. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2793-2801. Available from: [Link]
-
Thioguanine. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]
-
Georgiev, A. G., & Dimitrova, M. A. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 24(1), 1-10. Available from: [Link]
-
Quin, J., et al. (2021). 8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR. Cancer Research Communications, 1(2), 56-64. Available from: [Link]
-
Quin, J., et al. (2021). 8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR. bioRxiv. Available from: [Link]
-
Jacobson, K. A. (2009). Purine Derivatives as Ligands for A3 Adenosine Receptors. Current Topics in Medicinal Chemistry, 9(10), 837-849. Available from: [Link]
-
Cantor, J. R., et al. (2017). Physiologic medium rewires cellular metabolism and reveals uric acid as an endogenous inhibitor of UMP synthase. Cell, 169(2), 258-272.e17. Available from: [Link]
-
Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available from: [Link]
-
Reijngoud, D. J., et al. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 3(1), 101185. Available from: [Link]
-
van der Wenden, K., et al. (2022). Species dependence of A3 adenosine receptor pharmacology and function. Pharmacological Research, 182, 106316. Available from: [Link]
-
van der Luit, A. H., et al. (1998). The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics. Biochemical Pharmacology, 55(10), 1665-1672. Available from: [Link]
-
Gandhi, V., et al. (2001). 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells. Cancer Research, 61(14), 5474-5479. Available from: [Link]
-
Quin, J., et al. (2021). 8-chloroadenosine and 8-azaadenosine inhibit proliferation of ADAR-dependent and ADAR-independent breast cancer cell lines. ResearchGate. Available from: [Link]
-
Bendich, A., et al. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073-6077. Available from: [Link]
-
van Asseldonk, D. P., et al. (2021). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Pharmaceutics, 13(5), 724. Available from: [Link]
-
de Boer, N. K., et al. (2017). Thiopurines in Inflammatory Bowel Disease: New Findings and Perspectives. Journal of Crohn's and Colitis, 11(4), 504-514. Available from: [Link]
-
Chaparro, M., et al. (2020). Thiopurines in Inflammatory Bowel Disease. How to Optimize Thiopurines in the Biologic Era? Frontiers in Medicine, 7, 248. Available from: [Link]
-
Okimoto, T., et al. (2021). Thiopurines: Recent Topics and Their Role in the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology, 12, 758521. Available from: [Link]
Sources
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 5. Thioguanine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 8. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. bccancer.bc.ca [bccancer.bc.ca]
- 16. What is Mercaptopurine used for? [synapse.patsnap.com]
- 17. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 8-Chloro-9H-purine
As a Senior Application Scientist, the principle of "cradle-to-grave" responsibility for chemicals is paramount in ensuring a safe and compliant laboratory environment. 8-Chloro-9H-purine, a chlorinated heterocyclic compound, is a valuable reagent in synthetic chemistry and drug discovery. However, its halogenated nature necessitates specific disposal procedures that differ significantly from non-halogenated organic waste. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-Chloro-9H-purine, grounded in established safety principles and regulatory standards.
The core logic behind the stringent disposal protocols for chlorinated compounds is to prevent the formation of highly toxic and persistent environmental pollutants. When incinerated under improper conditions, chlorinated organic materials can produce dioxins and other hazardous combustion byproducts.[1] Therefore, meticulous segregation of this waste stream is not merely a regulatory formality but a critical step in protecting environmental and human health.
Part 1: Hazard Profile and Essential Safety Data
Before handling any chemical, a thorough understanding of its hazard profile is essential. While some safety data sheets (SDS) may classify 8-Chloro-9H-purine as not hazardous under specific regulations like the US OSHA Hazard Communication Standard 2024, it is crucial to treat it with the caution appropriate for a halogenated organic compound.[2] Related chlorinated purines are classified with hazards such as "Acute Toxicity 4 (Oral)".[3] Always consult the specific SDS for the material you are using and handle it in accordance with good industrial hygiene and safety practices.[2][4]
| Property | Data | Source(s) |
| Physical State | Solid Powder | [2] |
| Appearance | Light yellow to yellow-brown solid | [2][5] |
| Primary Hazard Class | Halogenated Organic Compound | [1][6] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Hazardous Combustion Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) | [2][4] |
| Personal Protective Equipment (PPE) | Chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), appropriate protective gloves, lab coat/protective clothing to prevent skin exposure.[2][7] | [2][7] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for collecting and disposing of waste containing 8-Chloro-9H-purine. The central principle is the strict segregation of halogenated waste.
Causality: To prevent accidental mixing and ensure compliant disposal, a dedicated container for "Halogenated Organic Waste" is required.[1] Mixing chlorinated waste with non-halogenated solvent waste is a common and dangerous mistake. Non-halogenated solvents are often reprocessed as fuel, and contamination with chlorinated compounds can lead to the formation of toxic substances during combustion.[1]
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure screw cap.
-
For Liquid Waste: Use a designated, chemically resistant (glass or HDPE) solvent waste carboy.[8] Ensure the container is compatible with the solvents used (e.g., DMSO, water).[5][9]
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. Fill in all required information:
-
The words "Hazardous Waste"
-
Full chemical name: "8-Chloro-9H-purine" and any solvents used
-
Approximate concentrations and total volume/mass
-
Accumulation start date
-
Your name, lab number, and contact information
-
All materials that have come into contact with 8-Chloro-9H-purine must be disposed of as halogenated waste.
-
Unused or Expired Pure Compound: Place the original container, if securely sealed, into the designated solid waste container. If transferring, do so inside a chemical fume hood to avoid dust formation.[2][7]
-
Contaminated Labware: This includes items like weighing paper, pipette tips, and contaminated gloves. Place these directly into the "Halogenated Organic Solid Waste" container.
-
Solutions and Liquid Waste: Pour liquid waste containing dissolved 8-Chloro-9H-purine into the "Halogenated Organic Liquid Waste" container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Rinse contaminated glassware with a small amount of a suitable solvent (one that is compatible with your halogenated liquid waste stream).
-
Pour this first rinse ("rinsate") into the designated "Halogenated Organic Liquid Waste" container.
-
Subsequent rinses can typically be handled as regular chemical waste, but consult your institutional EHS guidelines for specific procedures.
In the event of a small spill:
-
Ensure adequate ventilation and wear appropriate PPE.[2]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into the "Halogenated Organic Solid Waste" container.[2][4]
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the wipe in the same solid waste container.
-
Storage: Keep the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from heat, sources of ignition, and incompatible materials.[2][8]
-
Disposal: Once the container is full or you are finished with the process, contact your institution's EHS department to arrange for a hazardous waste pickup.[10] Do not pour 8-Chloro-9H-purine waste down the sanitary sewer.[11][12] The final disposal will be handled by licensed professionals in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations.[13][14]
Part 3: Visualization of the Disposal Decision Process
The following diagram illustrates the logical workflow for correctly segregating 8-Chloro-9H-purine waste.
Caption: Decision workflow for proper segregation and disposal of 8-Chloro-9H-purine waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 8-Chloro-9H-purine, upholding their professional responsibility to protect themselves, their colleagues, and the environment.
References
-
Safety Data Sheet. Fisher Scientific.
-
Safety Data Sheet. Merck Millipore.
-
2-chloro-8-methyl-9H-purine SDS, 1023813-16-2 Safety Data Sheets. ECHEMI.
-
6-Chloro-8-methyl-9H-purine AldrichCPR. Sigma-Aldrich.
-
Safety Data Sheet. Sigma-Aldrich.
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
-
8-chloro-9H-purine-2,6-diol. ChemSynthesis.
-
Hazardous Waste. University of Wisconsin-Milwaukee.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR.
-
The NIH Drain Discharge Guide. National Institutes of Health.
-
6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate. MedchemExpress.com.
-
Hazardous Waste Listings. US Environmental Protection Agency.
-
Hazardous Materials Disposal Guide. Nipissing University.
-
Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
-
Guidance For Hazard Determination. Occupational Safety and Health Administration.
-
Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega.
-
Hazardous Waste. US Environmental Protection Agency.
-
Hazardous Waste - EHSO Manual. Oakland University.
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.
-
Chemical Compatibility Chart. Walchem.
-
2-Chloro-9H-purine. Sigma-Aldrich.
-
EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency.
-
Chemical Compatibility Database. Cole-Parmer.
-
6-Chloro-8-methyl-9H-purine AldrichCPR. Sigma-Aldrich.
Sources
- 1. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 2. fishersci.com [fishersci.com]
- 3. 6-Chloro-8-methyl-9H-purine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. echemi.com [echemi.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. walchem.com [walchem.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 12. nems.nih.gov [nems.nih.gov]
- 13. epa.gov [epa.gov]
- 14. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Chloro-9H-purine
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. Handling halogenated purines like 8-Chloro-9H-purine, a crucial building block in synthetic chemistry, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a framework for risk assessment that ensures your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive toxicological profile for 8-Chloro-9H-purine is not extensively documented, its structure as a chlorinated purine analog necessitates a cautious approach. We must infer its potential hazards from similar compounds. For instance, the related compound 6-Chloropurine is classified as harmful if swallowed[1]. Other chlorinated purines are known skin, eye, and respiratory tract irritants. Therefore, we will operate under the precautionary principle, assuming 8-Chloro-9H-purine may present similar hazards.
Primary Risks to Mitigate:
-
Inhalation: Fine powders can easily become airborne, especially during weighing and transfer, posing a risk to the respiratory system[2][3].
-
Dermal Contact: Direct skin contact can lead to irritation or absorption of the chemical.
-
Eye Exposure: Accidental splashes of solutions or contact with airborne powder can cause serious eye irritation or damage[4].
-
Ingestion: While less common, accidental ingestion via contaminated hands is a potential route of exposure.
The Core PPE Ensemble: Your Non-Negotiable Baseline
For any procedure involving 8-Chloro-9H-purine, a baseline level of PPE is mandatory. This foundational layer of protection is designed to prevent incidental contact.[5]
-
Safety Glasses with Side Shields or Chemical Splash Goggles: Standard safety glasses may be insufficient as they do not protect from splashes from all angles[6]. Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are essential, especially when handling liquids.[2]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, protects your skin and personal clothing from minor spills and contamination.
-
Chemical-Resistant Gloves: Nitrile gloves are the standard choice for incidental contact with a wide range of chemicals. It is critical to double-check the manufacturer's compatibility chart for chlorinated compounds. Always inspect gloves for tears or punctures before use.
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement to protect your legs and feet from spills.
Task-Specific PPE Protocols: A Risk-Based Approach
Different laboratory procedures carry different levels of risk. The following protocols detail the necessary PPE for common tasks, moving from standard to more specialized operations.
Protocol 1: Weighing and Transfer of Solid Powder
The highest risk during this operation is the inhalation of fine, aerosolized powder.
Step-by-Step Methodology:
-
Engineering Controls: Conduct all weighing and transfer operations within a certified chemical fume hood or a powder containment balance enclosure to minimize airborne particles.
-
Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement.[5] If the material is handled frequently or in larger quantities, or if irritation is experienced, a full-face respirator may be necessary.[7]
-
Eye and Face Protection: Wear chemical splash goggles.[6]
-
Hand Protection: Wear chemical-resistant nitrile gloves. For extensive handling, consider double-gloving.
-
Protective Clothing: A fully fastened lab coat is required.
Protocol 2: Preparation of Solutions (Dissolution)
This task introduces a splash hazard.
Step-by-Step Methodology:
-
Engineering Controls: Always prepare solutions inside a chemical fume hood.
-
Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, such as when dissolving larger quantities or using sonication, a full-face shield should be worn in addition to goggles.[5][8]
-
Hand Protection: Wear chemical-resistant nitrile gloves. If working with solvents that have a high permeation rate, consult a glove compatibility chart to select a more robust material like neoprene or butyl rubber.[8]
-
Protective Clothing: A lab coat is required. For larger volumes, a chemical-resistant apron provides an additional layer of protection.
PPE Requirements by Task Summary
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Protective Clothing |
| Weighing Solid | N95 Respirator (Minimum) | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat |
| Preparing Solution | Not required if in fume hood | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile, Neoprene) | Lab Coat & Chemical-Resistant Apron |
| Running Reaction | Not required if in fume hood | Chemical Splash Goggles | Chemical-Resistant Gloves | Lab Coat |
| Small Spill Cleanup | N95 Respirator | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Lab Coat & Apron |
Diagram 1: PPE Selection Workflow
This workflow guides the user through the decision-making process for selecting appropriate PPE when handling 8-Chloro-9H-purine.
Caption: A workflow for selecting task-specific PPE.
Decontamination and Disposal Plan
Safe handling extends beyond the experiment itself to include proper decontamination and waste disposal.
PPE Decontamination and Removal:
-
Gloves: Remove gloves using the proper technique to avoid touching the outer contaminated surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Lab Coat and Apron: If significant contamination occurs, remove the lab coat or apron immediately and place it in a sealed, labeled bag for professional decontamination or disposal according to your institution's guidelines.
-
Goggles/Face Shield: Clean and decontaminate reusable eye and face protection according to manufacturer instructions.
Waste Disposal:
-
Solid Waste: All solid waste contaminated with 8-Chloro-9H-purine (e.g., weigh boats, contaminated paper towels, used gloves) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and properly labeled hazardous waste container. Never dispose of halogenated purines down the drain.[9]
-
Empty Containers: The first rinse of a container that held 8-Chloro-9H-purine must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as waste is the most prudent approach.[10]
Diagram 2: Spill Response Protocol
This diagram outlines the immediate steps to take in the event of a chemical spill.
Caption: Step-by-step procedure for responding to a spill.
Emergency First Aid
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Auburn University Business and Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Princeton EHS. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloropurine. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 8-chloro-9H-purine-2,6-diol. Retrieved from [Link]
-
Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. echemi.com [echemi.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. targetmol.com [targetmol.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
